(+)-Matairesinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATGKVZWFZHCLI-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466351 | |
| Record name | rac Matairesinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120409-94-1 | |
| Record name | rac Matairesinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(+)-Matairesinol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Matairesinol, a dibenzylbutyrolactone lignan, is a naturally occurring phytoestrogen found throughout the plant kingdom. It serves as a crucial intermediate in the biosynthesis of various other lignans and has garnered significant interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, detailed experimental protocols for its extraction and quantification, and a summary of its biosynthetic pathway. The information is presented to support researchers, scientists, and drug development professionals in their work with this promising bioactive compound.
Natural Sources and Distribution
This compound is widely distributed in the plant kingdom, with notable concentrations found in seeds, whole grains, vegetables, and fruits. Its presence has also been reported in marine environments.
Distribution:
Lignans, including matairesinol, are widespread among terrestrial plants, playing roles in defense and structural support. They are not typically found in aquatic plants like algae, suggesting their evolution was crucial for adaptation to a terrestrial environment[1].
Key Natural Sources:
-
Seeds: Flaxseed (Linum usitatissimum) and sesame seeds (Sesamum indicum) are among the richest sources of lignans, including matairesinol.[2][3] While secoisolariciresinol is the primary lignan in flaxseed, matairesinol is also present in significant amounts.[4][5]
-
Grains: Cereals such as rye, oats, and barley are important dietary sources of matairesinol.[3][6]
-
Vegetables: The Brassica family of vegetables, such as broccoli and cabbage, contain unexpectedly high levels of lignans, including matairesinol.[7][8]
-
Fruits: Various fruits, particularly berries, are known to contain matairesinol.[3][9]
-
Other Sources: this compound has also been extracted from the fruit of Forsythia suspensa and the marine seagrass Halophila stipulacea.[9][10] It is also found in the knotwood of trees like the Norway spruce (Picea abies).[11]
Quantitative Data
The concentration of this compound varies significantly among different plant sources and even between different parts of the same plant. The following tables summarize the quantitative data for this compound content in various food sources.
| Food Source | Plant Part | Matairesinol Concentration (μ g/100g ) | Reference |
| Flaxseed | Seed | 550 - 52,020 | [5][12] |
| Sesame Seed | Seed | 29,331 (total lignans) | [8] |
| Rye | Grain | 7 - 764 (total lignans) | [8][10] |
| Broccoli | Florets | ~10 (as part of total lignans) | [13] |
| Cabbage | Leaves | 185 - 2,321 (total lignans) | [8][14] |
| Apricot | Fruit | 450 | [3] |
| Strawberry | Fruit | High concentrations | [15] |
| Red Wine | Beverage | up to 91 (μ g/100ml ) | [8][14] |
| Parsnip | Root | 0.02 | [8] |
| Pineapple | Fruit | 0.01 | [16] |
Note: Data presented as "total lignans" includes matairesinol along with other lignans like secoisolariciresinol, pinoresinol, and lariciresinol. The concentration of matairesinol itself can be a smaller fraction of this total.
Experimental Protocols
The accurate quantification of this compound from plant matrices typically involves extraction, hydrolysis of glycosidic bonds, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Extraction and Hydrolysis
A common and effective method for the extraction of lignans from food matrices involves alkaline methanolic extraction followed by enzymatic hydrolysis.[13][17][18]
Protocol:
-
Sample Preparation: Lyophilize and grind the plant material to a fine powder.
-
Alkaline Methanolic Extraction:
-
Suspend the powdered sample in a solution of methanol/water (e.g., 70:30 v/v) containing a strong base (e.g., 0.3 M NaOH).
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1 hour) with shaking. This step cleaves ester linkages.
-
Neutralize the extract with an acid (e.g., HCl).
-
Centrifuge the mixture and collect the supernatant.
-
-
Enzymatic Hydrolysis:
-
To cleave glycosidic linkages, treat the supernatant with a β-glucuronidase/sulfatase enzyme preparation (e.g., from Helix pomatia).
-
Incubate at an appropriate temperature (e.g., 37°C) and pH for a sufficient duration to ensure complete hydrolysis.
-
-
Purification:
-
Perform a liquid-liquid extraction of the hydrolyzed sample with a suitable organic solvent (e.g., diethyl ether).
-
Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the preferred analytical technique for the sensitive and specific quantification of matairesinol.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (A) and methanol or acetonitrile with formic acid (B).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-20 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for matairesinol and an internal standard (e.g., deuterated matairesinol, matairesinol-d6).
-
Matairesinol: Example transition m/z 357 -> 151.
-
Internal Standard (matairesinol-d6): Example transition m/z 363 -> 151.
-
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
Quantification:
-
Construct a calibration curve using standards of known matairesinol concentrations.
-
Calculate the concentration of matairesinol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Biosynthesis of this compound
This compound is biosynthesized in plants from the phenylpropanoid pathway, starting with the amino acid phenylalanine. The core of the lignan structure is formed by the dimerization of two coniferyl alcohol units.
The key steps in the biosynthetic pathway leading to matairesinol are as follows:
-
Coniferyl Alcohol Dimerization: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This reaction is mediated by laccases or peroxidases and directed by dirigent proteins to control the stereochemistry.[1][9]
-
Reduction to Lariciresinol: Pinoresinol is then reduced to lariciresinol by the enzyme pinoresinol-lariciresinol reductase (PLR).[1]
-
Reduction to Secoisolariciresinol: Lariciresinol is further reduced to secoisolariciresinol, also catalyzed by PLR.[1]
-
Oxidation to Matairesinol: Finally, secoisolariciresinol is oxidized to form the dibenzylbutyrolactone structure of matairesinol by the enzyme secoisolariciresinol dehydrogenase (SIRD).[1][7][19]
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from Phenylalanine.
Experimental Workflow for this compound Quantification
Caption: General workflow for the extraction and quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Flaxseed—a potential functional food source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cambridge.org [cambridge.org]
- 9. matairesinol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Showing details for content value of Matairesinol in Flaxseed, meal - Phenol-Explorer [phenol-explorer.eu]
- 13. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. | Semantic Scholar [semanticscholar.org]
- 18. Validated LC-MS/MS Method for the Quantification of Free and Bound Lignans in Cereal-Based Diets and Feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the (+)-Matairesinol Biosynthetic Pathway in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Matairesinol is a lignan, a class of phenolic compounds found in a wide variety of plants. Lignans are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound serves as a key intermediate in the biosynthesis of other important lignans, such as podophyllotoxin, a precursor for the semi-synthesis of anticancer drugs. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It also includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in the field.
Core Biosynthetic Pathway
The biosynthesis of this compound originates from the phenylpropanoid pathway, a central route in plant secondary metabolism that provides the C6-C3 phenylpropane units. The pathway to this compound can be broadly divided into three main stages:
-
Phenylpropanoid Pathway: The synthesis of coniferyl alcohol, the monomeric precursor of lignans, from L-phenylalanine.
-
Dimerization and Initial Reductions: The oxidative coupling of two coniferyl alcohol molecules to form (+)-pinoresinol, followed by sequential reductions to yield (-)-secoisolariciresinol.
-
Final Oxidation: The dehydrogenation of (-)-secoisolariciresinol to form this compound.
The key enzymes and intermediates involved in this pathway are detailed below.
Enzymes and Intermediates
| Step | Precursor | Enzyme | Product | Cofactor(s) | Cellular Location |
| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid | - | Cytosol |
| 2 | Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid | NADPH, O₂ | Endoplasmic Reticulum |
| 3 | p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA | ATP, CoA | Cytosol/ER |
| 4 | p-Coumaroyl-CoA | Cinnamoyl-CoA reductase (CCR) | Coniferaldehyde | NADPH | Cytosol |
| 5 | Coniferaldehyde | Cinnamyl alcohol dehydrogenase (CAD) | Coniferyl alcohol | NADPH | Cytosol |
| 6 | 2 x Coniferyl alcohol | Dirigent protein (DIR) & Laccase/Peroxidase | (+)-Pinoresinol | O₂ | Apoplast/Vacuole |
| 7 | (+)-Pinoresinol | Pinoresinol-lariciresinol reductase (PLR) | (+)-Lariciresinol | NADPH | Cytosol |
| 8 | (+)-Lariciresinol | Pinoresinol-lariciresinol reductase (PLR) | (-)-Secoisolariciresinol | NADPH | Cytosol |
| 9 | (-)-Secoisolariciresinol | Secoisolariciresinol dehydrogenase (SDH) | (-)-Matairesinol | NAD⁺/NADP⁺ | Cytosol |
Quantitative Data
The concentration of this compound and its precursors can vary significantly between plant species and tissues. The following tables summarize some of the available quantitative data.
Table 1: Concentration of Matairesinol and its Precursors in Various Plant-Based Foods (µ g/100g )[1][2][3][4]
| Food Product | Pinoresinol | Lariciresinol | Secoisolariciresinol | Matairesinol |
| Flaxseed | 3,320 | 3,040 | 301,129 | 550 |
| Sesame seed | 29,331 | 9,470 | - | - |
| Sunflower seed | - | - | - | - |
| Wheat bran | 180 | 360 | 110 | 110 |
| Rye bread | 110 | 150 | 20 | 40 |
| Broccoli | 120 | 1,150 | 10 | 10 |
| Cabbage | 230 | 1,890 | 20 | 10 |
| Apricot | - | - | - | 450 |
| Red wine (µ g/100ml ) | 20 | 50 | 1 | 20 |
Note: "-" indicates that the compound was not detected or not reported in the cited studies.
Table 2: Kinetic Parameters of Key Enzymes in the this compound Pathway
| Enzyme | Plant Source | Substrate | K_m (µM) | V_max | k_cat (s⁻¹) | Reference |
| PLR | Thuja plicata | (+)-Pinoresinol | - | - | - | [1] |
| PLR | Forsythia intermedia | (+)-Pinoresinol | - | - | - | [2] |
| SDH | Isatis indigotica | (-)-Secoisolariciresinol | - | - | - | |
| SDH | Podophyllum peltatum | (-)-Secoisolariciresinol | - | - | - | [3] |
Note: "-" indicates that the specific value was not provided in the referenced abstracts in a readily extractable format.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.
Protocol 1: Quantification of Lignans by LC-MS/MS[8][9][10]
This protocol describes a method for the sensitive and specific quantification of pinoresinol, lariciresinol, secoisolariciresinol, and matairesinol in plant extracts.
1. Sample Preparation and Extraction: a. Homogenize 100 mg of freeze-dried plant material to a fine powder. b. Add 1 mL of 80% methanol and vortex for 3 minutes. c. Perform ultrasonic-assisted extraction at 40°C for 60 minutes. d. Centrifuge the extract at 10,000 x g for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS/MS Analysis: a. Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). b. Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm). c. Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. d. Gradient Program: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 10% B. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 µL. g. Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode. h. Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each lignan.
- Pinoresinol: m/z 357.1 → 151.2
- Lariciresinol: m/z 359.1 → 329.1
- Secoisolariciresinol: m/z 361.2 → 151.2
- Matairesinol: m/z 357.1 → 83.1 i. Quantification: Use external calibration curves of authentic standards for each lignan. An internal standard (e.g., d8-secoisolariciresinol) can be used to correct for matrix effects and variations in extraction efficiency.
Protocol 2: Enzyme Assay for Secoisolariciresinol Dehydrogenase (SDH)
This protocol is adapted from a study on a NADP⁺-dependent SDH from Isatis indigotica.
1. Recombinant Enzyme Expression and Purification: a. Clone the full-length cDNA of the candidate SDH gene into an expression vector (e.g., pET-32a). b. Transform the construct into an E. coli expression strain (e.g., BL21(DE3)). c. Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
2. Enzyme Assay: a. Prepare an assay mixture (100 µL) containing:
- 20 mM Tris-HCl buffer (pH 8.8)
- 1 mM NADP⁺ (or NAD⁺ for NAD-dependent enzymes)
- 500 µM (-)-secoisolariciresinol (substrate)
- 10 µg of purified recombinant SDH protein b. Incubate the reaction mixture at 30°C for 12 hours with shaking. c. Terminate the reaction by adding 10 µL of 1 M HCl. d. Extract the product with an equal volume of ethyl acetate. e. Evaporate the organic phase to dryness and redissolve the residue in methanol for LC-MS analysis.
3. Product Identification and Quantification: a. Analyze the reaction product by LC-MS/MS as described in Protocol 1. b. Confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard of (-)-matairesinol. c. Quantify the amount of product formed to determine the enzyme activity.
Protocol 3: Gene Expression Analysis by qRT-PCR[11][12][13]
This protocol outlines the steps for analyzing the expression levels of genes involved in the this compound biosynthetic pathway.
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from plant tissues of interest using a commercial kit or a standard Trizol-based method. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
2. qRT-PCR: a. Design gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, CCR, CAD, DIR, PLR, SDH) and a reference gene (e.g., Actin or Ubiquitin). b. Prepare the qRT-PCR reaction mixture (20 µL) containing:
- 10 µL of 2x SYBR Green Master Mix
- 1 µL of forward primer (10 µM)
- 1 µL of reverse primer (10 µM)
- 2 µL of diluted cDNA (e.g., 1:10)
- 6 µL of nuclease-free water c. Perform the qRT-PCR using a real-time PCR system with the following cycling conditions:
- Initial denaturation: 95°C for 5 minutes
- 40 cycles of:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 30 seconds d. Perform a melt curve analysis to verify the specificity of the amplification.
3. Data Analysis: a. Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Visualization of Pathways and Workflows
Biosynthetic Pathway Diagram
Caption: The biosynthetic pathway of this compound from L-Phenylalanine.
Experimental Workflow for Lignan Analysis
Caption: A typical experimental workflow for the quantification of lignans in plant tissues.
Regulatory Network of Lignan Biosynthesis
Caption: A simplified regulatory network of the lignan biosynthetic pathway.
Conclusion
The biosynthesis of this compound is a well-defined pathway that is crucial for the production of a wide range of bioactive lignans in plants. This technical guide has provided a detailed overview of this pathway, including the enzymes, intermediates, quantitative data, and experimental protocols. The provided visualizations offer a clear representation of the biosynthetic route and associated experimental and regulatory workflows. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize the kinetic properties of all the involved enzymes from diverse plant species and to unravel the intricate regulatory networks that control lignan biosynthesis in response to developmental and environmental cues. This knowledge will be instrumental for the metabolic engineering of plants and microorganisms to enhance the production of these valuable compounds for pharmaceutical and nutraceutical applications.
References
- 1. static.igem.org [static.igem.org]
- 2. (+)-Pinoresinol/(+)-lariciresinol reductase from Forsythia intermedia. Protein purification, cDNA cloning, heterologous expression and comparison to isoflavone reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secoisolariciresinol dehydrogenase: mode of catalysis and stereospecificity of hydride transfer in Podophyllum peltatum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Matairesinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Matairesinol is a lignan, a class of polyphenolic compounds found in a variety of plants, including flaxseed, sesame seeds, and whole grains. Lignans are of significant interest to the scientific community due to their diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties. As a chiral molecule, matairesinol exists as two enantiomers: this compound and (-)-matairesinol. This technical guide focuses on the physical and chemical properties of the (+)-enantiomer, providing a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development. While much of the published literature pertains to the more commonly studied (-)-matairesinol, this guide consolidates available data and provides context for the expected properties of the (+)-form.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while properties such as molecular weight and formula are identical for both enantiomers, physical properties like melting point are expected to be the same, and the specific optical rotation will be equal in magnitude but opposite in sign to its (-) counterpart.
General Properties
| Property | Value | Reference(s) |
| IUPAC Name | (3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 120409-94-1 | [1] |
| Molecular Formula | C₂₀H₂₂O₆ | [1] |
| Molecular Weight | 358.39 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
Physical Properties
| Property | Value | Notes | Reference(s) |
| Melting Point | 119 °C | Data for (-)-Matairesinol. The melting point for the (+) enantiomer is expected to be identical. | [2][4] |
| Boiling Point | 593.0 ± 45.0 °C | Predicted value. | |
| Specific Optical Rotation ([α]D) | Data not available | The value is expected to be equal in magnitude and opposite in sign to (-)-Matairesinol. |
Solubility
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | 30 mg/mL | [5] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [5] |
| Ethanol | 2 mg/mL | [5] |
| Acetone | Slightly soluble | |
| Chloroform | Slightly soluble | |
| Methanol | Slightly soluble | |
| Water | Practically insoluble | [4] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shift Regions (ppm):
-
Aromatic protons: 6.5-6.9
-
Methine protons (lactone ring): 2.5-3.0
-
Methylene protons (benzylic): 2.6-2.9
-
Methylene protons (lactone ring): 3.8-4.2
-
Methoxy protons: ~3.8
-
Phenolic hydroxyl protons: Variable, typically 5.0-6.0 (can be exchanged with D₂O)
Expected ¹³C NMR Chemical Shift Regions (ppm):
-
Carbonyl carbon (lactone): 175-180
-
Aromatic carbons: 110-150
-
Methylene carbon (lactone ring): ~70
-
Methine carbons (lactone ring): 40-50
-
Methylene carbons (benzylic): 35-40
-
Methoxy carbon: ~56
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The fragmentation of matairesinol is not dependent on its stereochemistry, so the data is applicable to both enantiomers.
Key Fragmentation Pathways: Under electron ionization (EI-MS) after derivatization (e.g., as a trimethylsilyl ether), or using electrospray ionization (ESI-MS/MS), matairesinol exhibits characteristic fragmentation patterns. These often involve cleavages of the benzyl groups and opening of the lactone ring.
Experimental Protocols
Extraction of Matairesinol from Plant Material
This protocol provides a general method for the extraction of lignans, including matairesinol, from plant sources.[6][7]
-
Sample Preparation: The plant material (e.g., seeds, wood, or fruit) is first dried to a constant weight, typically at 40-60°C, to prevent enzymatic degradation.[6] The dried material is then ground into a fine powder to increase the surface area for extraction.[6]
-
Extraction:
-
Maceration/Ultrasonication: A known quantity of the powdered plant material is suspended in a solvent, commonly methanol or ethanol. The mixture is then agitated or sonicated for a period of 30-60 minutes to facilitate the extraction of lignans.[6]
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with a suitable solvent.[6]
-
-
Hydrolysis (Optional): Lignans often exist as glycosides in plants. To obtain the aglycone form (matairesinol), an enzymatic or acidic hydrolysis step is required.[7]
-
Enzymatic Hydrolysis: The crude extract can be treated with an enzyme mixture, such as β-glucuronidase/sulfatase from Helix pomatia, to cleave the sugar moieties.[7]
-
Acidic Hydrolysis: Alternatively, the extract can be hydrolyzed with a dilute acid, although this method may be less specific and could lead to degradation of the target compound.
-
-
Purification:
-
The crude extract is filtered to remove solid plant debris.
-
The filtrate is then concentrated under reduced pressure.
-
Further purification can be achieved through liquid-liquid extraction (e.g., with ethyl acetate) followed by column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).[6]
-
Caption: Workflow for the extraction and purification of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard technique for the analysis and purification of matairesinol. For the separation of its enantiomers, a chiral stationary phase is required.
1. Standard (Achiral) HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.
-
Detection: UV detection is commonly employed, with a wavelength set to the absorbance maximum of matairesinol (around 280 nm).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.
2. Chiral HPLC for Enantiomer Separation: [8]
-
Principle: Enantiomers have identical physical properties in an achiral environment but interact differently with a chiral stationary phase (CSP), allowing for their separation.
-
Chiral Stationary Phase (CSP): Various CSPs are available, with those based on cyclodextrins or polysaccharide derivatives being common for separating lignan enantiomers. For matairesinol, carboxymethyl-β-cyclodextrin has been used as a chiral selector in capillary electrophoresis, a related technique.[8]
-
Mobile Phase: The mobile phase composition (e.g., a mixture of hexane and ethanol) is optimized to achieve baseline separation of the enantiomers. The addition of modifiers like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds may be necessary.
-
Detection: UV detection at 280 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.
1. Sample Preparation:
-
A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.
2. Data Acquisition:
-
A suite of NMR experiments is typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.
-
Biological Activity and Signaling Pathways
Matairesinol has been shown to modulate several key signaling pathways, which is the basis for its observed biological effects. One of the most frequently implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Studies have shown that matairesinol can influence the phosphorylation status of key kinases in this pathway, such as p38, JNK, and ERK.[9] For example, in pancreatic cancer cells, matairesinol has been observed to increase the phosphorylation of JNK and p38 while decreasing the phosphorylation of ERK1/2, leading to an anti-proliferative effect.[9]
Caption: Modulation of the MAPK pathway by this compound.
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation. This technical guide provides a foundational understanding of its physical and chemical properties, along with standardized protocols for its extraction and analysis. A deeper understanding of its interactions with cellular signaling pathways, such as the MAPK pathway, will be crucial for the development of new therapeutic agents based on this lignan scaffold. Further research is needed to fully characterize the specific properties of the (+)-enantiomer, particularly its specific optical rotation and detailed NMR spectral data, to facilitate its unambiguous identification and to explore its unique biological profile compared to its more studied (-) counterpart.
References
- 1. This compound | C20H22O6 | CID 11451194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hydroxy-3,4-bis((4-hydroxy-3-methoxyphenyl)methyl)oxolan-2-one | C20H22O7 | CID 321311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Detailed 1H and 13C NMR structural assignment of three biologically active lignan lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 6. researchgate.net [researchgate.net]
- 7. research.abo.fi [research.abo.fi]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to (+)-Matairesinol: Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Matairesinol, a dibenzylbutyrolactone lignan, has been a subject of scientific interest for nearly a century since its initial discovery. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of this compound, from its first isolation to modern synthetic approaches. It details the experimental protocols for both its historical and contemporary synthesis and presents key quantitative data in a structured format. Furthermore, this guide explores the molecular mechanisms of its biological activity, with a focus on its modulation of critical signaling pathways implicated in various diseases, including cancer. The information is supplemented with detailed diagrams to visually represent these complex processes, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and History
The story of this compound begins in the 1930s with the pioneering work of Haworth and Richardson. It was first isolated from the resin of the Matai tree (Podocarpus spicatus), a species native to New Zealand. The initial structural elucidation was a significant achievement of classical natural product chemistry, relying on meticulous chemical degradation studies and derivatization reactions to piece together its molecular architecture.
A significant milestone in the history of matairesinol was the discovery that it, along with other plant lignans, is a precursor to the mammalian enterolignans, enterodiol and enterolactone, through the metabolic action of intestinal bacteria. This finding propelled further research into its potential health benefits, as enterolignans are associated with a reduced risk of certain chronic diseases.
Historical Timeline of Key Discoveries
Caption: Key milestones in the discovery and research of this compound.
Physicochemical Properties and Spectroscopic Data
Matairesinol is a solid, appearing as a pearl-white powder with a bland aroma. It is practically insoluble in water but sparingly soluble in ethanol.[1]
Table 1: Physicochemical Properties of Matairesinol
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂O₆ | [1] |
| Molar Mass | 358.39 g/mol | [2] |
| Melting Point | 119-120 °C | [1][3] |
| Specific Rotation ([α]D) | Data for the naturally occurring (+)-enantiomer is historically reported, while modern syntheses often focus on the (-)-enantiomer. The specific rotation is a key parameter for distinguishing between the enantiomers. |
Table 2: NMR Spectroscopic Data for (-)-Matairesinol
The following data is for the synthesized (-)-enantiomer. Assignments are based on COSY, HSQC, and HMBC experiments.
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | ||
| 2 | 107.9 | |
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | 119.3 | |
| 7 | 4.40 (d, J=7.8 Hz) | 74.4 |
| 8 | 2.48-2.57 (m) | |
| 8' | 2.49-2.58 (m) | |
| 9 | 4.46 (m), 4.20 (m) | |
| 7' | 2.68-2.83 (m) |
(Data compiled from reference[4])
Table 3: Mass Spectrometry Data for Matairesinol
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |
| ESI (+) | 359.1489 [M+H]⁺ | 137.0594, 341.1392 | [1] |
Experimental Protocols
Semisynthesis of (-)-Matairesinol from Hydroxymatairesinol
A common and efficient method for obtaining (-)-matairesinol is through the hydrogenolysis of 7-hydroxymatairesinol, which is readily available from Norway spruce (Picea abies) knots.[5]
Experimental Workflow for the Semisynthesis of (-)-Matairesinol
Caption: Workflow for the semisynthesis of (-)-Matairesinol.
Detailed Protocol:
-
Isolation of 7-Hydroxymatairesinol: Ground and freeze-dried Norway spruce knots are extracted with a suitable solvent system (e.g., acetone-water). The crude extract is then purified by flash chromatography to yield 7-hydroxymatairesinol.
-
Hydrogenolysis: 7-Hydroxymatairesinol is dissolved in a suitable solvent (e.g., ethanol) in the presence of a palladium on carbon (Pd/C) catalyst. The mixture is then subjected to hydrogenation under pressure.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting residue is purified by column chromatography to afford (-)-matairesinol. A yield of approximately 90% can be achieved with this method.
Biological Activity and Signaling Pathways
Matairesinol exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[6][7] These effects are mediated through its interaction with various intracellular signaling pathways.
Modulation of MAPK and PI3K/Akt Signaling Pathways
In pancreatic cancer cells, matairesinol has been shown to regulate the MAPK and PI3K/Akt signaling pathways.[6] It elevates the phosphorylation of JNK and p38 while suppressing the phosphorylation of ERK1/2.[6] Additionally, it increases the phosphorylation of Akt.[6]
References
- 1. (-)-Matairesinol | C20H22O6 | CID 119205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. MATAIRESINOL CAS#: 580-72-3 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. research.abo.fi [research.abo.fi]
- 6. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Matairesinol: A Technical Whitepaper on its Role as a Phytoestrogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Matairesinol, a plant lignan found in a variety of foods including seeds, whole grains, and vegetables, has garnered significant attention for its potential role as a phytoestrogen. Phytoestrogens are plant-derived compounds that are structurally and/or functionally similar to mammalian estrogens, enabling them to interact with estrogen receptors (ERs) and modulate estrogenic signaling pathways. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a phytoestrogen, quantitative data regarding its bioactivity, detailed experimental protocols for its characterization, and visualization of the key signaling pathways and experimental workflows.
This compound is a precursor to the enterolignan enterolactone, which is produced by the gut microbiota and is believed to be the primary active metabolite responsible for many of the biological effects of dietary lignans. The estrogenic activity of these compounds is of particular interest due to their potential implications for hormone-related conditions.
Quantitative Data on Phytoestrogenic Activity
The estrogenic activity of a compound is often quantified by its binding affinity to estrogen receptors (ERα and ERβ) and its ability to induce a biological response, such as cell proliferation in estrogen-sensitive cell lines. The following tables summarize key quantitative data for this compound and its metabolite, enterolactone, in comparison to the endogenous estrogen, 17β-estradiol, and other well-characterized phytoestrogens.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Estrogen Receptor α (ERα) IC50 | Estrogen Receptor β (ERβ) IC50 | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) |
| 17β-Estradiol | 1-5 nM | 1-5 nM | 100 | 100 |
| This compound | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Enterolactone | ~500 nM | ~500 nM | 0.1 - 1 | 0.1 - 1 |
| Genistein | ~25 nM | ~5 nM | ~4 | ~20 |
| Daidzein | ~200 nM | ~20 nM | ~0.5 | ~5 |
IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled estrogen from the receptor. RBA is calculated relative to 17β-estradiol.
Table 2: In Vitro Estrogenic Activity
| Compound | Cell Line | Assay | EC50 | Relative Potency (vs. 17β-Estradiol) |
| 17β-Estradiol | MCF-7 | Proliferation | ~1-10 pM | 1 |
| This compound | MCF-7 | Proliferation | Micromolar range | Weak |
| Enterolactone | MCF-7 | Proliferation | ~1 µM | ~0.001 |
| Genistein | MCF-7 | Proliferation | ~10-100 nM | ~0.01-0.1 |
EC50 values represent the concentration of the compound that induces a half-maximal biological response.
Signaling Pathways
The estrogenic effects of this compound and its metabolites are primarily mediated through their interaction with estrogen receptors, which can trigger both genomic and non-genomic signaling pathways.
Genomic Estrogen Signaling Pathway
Upon binding to ERα or ERβ in the cytoplasm or nucleus, the ligand-receptor complex translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA. This interaction recruits co-activator or co-repressor proteins, leading to the transcriptional regulation of target genes, such as the pS2 (TFF1) gene, which is involved in cell proliferation and differentiation.
Caption: Genomic estrogen signaling pathway of this compound.
Non-Genomic Estrogen Signaling Pathway
A subpopulation of ERs located at the plasma membrane can initiate rapid, non-genomic signaling cascades upon ligand binding. This can lead to the activation of various downstream kinases, such as those in the MAPK/ERK and PI3K/Akt pathways, which can influence cell proliferation, survival, and other cellular processes.
Caption: Non-genomic estrogen signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the phytoestrogenic activity of this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ
-
[³H]-17β-Estradiol
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Hydroxyapatite slurry
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of the test compound and unlabeled 17β-estradiol (for standard curve).
-
In assay tubes, combine the assay buffer, a fixed concentration of [³H]-17β-estradiol, and either the test compound dilution or unlabeled 17β-estradiol.
-
Add a fixed amount of ERα or ERβ to each tube.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Add cold hydroxyapatite slurry to each tube to bind the receptor-ligand complexes.
-
Incubate on ice with intermittent vortexing.
-
Centrifuge the tubes to pellet the hydroxyapatite.
-
Wash the pellets with assay buffer to remove unbound radioligand.
-
Resuspend the pellets in ethanol and transfer to scintillation vials.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol.
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.
Materials:
-
MCF-7 cells
-
Phenol red-free cell culture medium (e.g., DMEM)
-
Charcoal-stripped fetal bovine serum (cs-FBS)
-
Test compound (this compound)
-
17β-Estradiol (positive control)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Culture MCF-7 cells in phenol red-free medium supplemented with cs-FBS to deplete endogenous estrogens.
-
Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound, 17β-estradiol (for a standard curve), or vehicle control.
-
Incubate the plates for 6-7 days, replacing the medium with fresh treatment medium every 2-3 days.
-
At the end of the incubation period, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the EC50 value, which is the concentration of the test compound that induces a half-maximal proliferative response.
Quantitative Real-Time PCR (qPCR) for pS2/TFF1 Gene Expression
This method quantifies the expression of the estrogen-responsive gene pS2 (TFF1) in response to treatment with the test compound.
Materials:
-
MCF-7 cells
-
Test compound (this compound)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for pS2/TFF1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Culture and treat MCF-7 cells with the test compound as described for the proliferation assay, typically for 24-48 hours.
-
Extract total RNA from the cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up qPCR reactions containing cDNA, qPCR master mix, and primers for pS2/TFF1 and the housekeeping gene.
-
Run the qPCR reactions in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in pS2/TFF1 expression in treated cells compared to control cells, normalized to the housekeeping gene.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the phytoestrogenic activity of a compound like this compound.
Caption: Experimental workflow for in vitro assessment of phytoestrogenic activity.
Conclusion
This compound exhibits weak estrogenic activity, primarily through the action of its gut microbial metabolite, enterolactone. Its ability to bind to estrogen receptors and modulate estrogenic signaling pathways, including the induction of estrogen-responsive genes and proliferation of estrogen-sensitive cells, confirms its classification as a phytoestrogen. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and other potential phytoestrogens. Further research is warranted to fully elucidate the physiological relevance of its estrogenic activity and its potential applications in the context of human health and disease.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Activities of (+)-Matairesinol
This compound, a dibenzylbutyrolactone plant lignan, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] Found in various plants, including grains, vegetables, and seeds, this natural phenolic compound is a subject of growing research interest for its potential therapeutic applications.[2][3] This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. It is designed to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key molecular pathways.
Anticancer Activity
This compound has demonstrated significant anticancer effects across a range of cancer cell lines, including prostate, breast, pancreatic, and liver cancer.[4][5][6][7] Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and migration, and modulation of key signaling pathways.
Quantitative Data on Anticancer Effects
The antiproliferative and cytotoxic effects of this compound have been quantified in several studies. The following tables summarize the key findings.
Table 1: Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | Cancer Type | Concentration (µM) | Inhibition (%) | Exposure Time (h) | Reference |
| PANC-1 | Pancreatic | 80 | 48 | 48 | [5] |
| MIA PaCa-2 | Pancreatic | 80 | 50 | 48 | [5] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| PC3 | Prostate | Not specified, but dose-dependent reduction observed | 24, 48, 72 | [7] |
Induction of Apoptosis and Mitochondrial Dysfunction
This compound is a potent inducer of apoptosis in cancer cells.[6] Studies have shown that it can trigger mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.[5][8]
Table 3: Effects of this compound on Apoptosis and Mitochondrial Function in Pancreatic Cancer Cells
| Cell Line | Parameter | Concentration (µM) | Effect | Reference |
| PANC-1 | Late Apoptosis | 80 | 196% increase | [8] |
| MIA PaCa-2 | Late Apoptosis | 80 | 261% increase | [8] |
| PANC-1 | Cytosolic Calcium | 80 | 280% increase | [5] |
| MIA PaCa-2 | Cytosolic Calcium | 80 | 551% increase | [5] |
| PANC-1 | Mitochondrial Calcium | 80 | 167% increase | [5] |
| MIA PaCa-2 | Mitochondrial Calcium | 80 | 192% increase | [5] |
Inhibition of Cancer Cell Migration and Invasion
The metastatic spread of cancer is a major cause of mortality. This compound has been shown to inhibit the migration and invasion of cancer cells.
Table 4: Inhibition of Pancreatic Cancer Cell Migration and Invasion by this compound
| Cell Line | Assay | Concentration (µM) | Inhibition (%) | Reference |
| PANC-1 | Invasion Assay | 80 | 191% increase in interspace distance | [5] |
| MIA PaCa-2 | Invasion Assay | 80 | 170% increase in interspace distance | [5] |
| PANC-1 | Transwell Migration | 80 | 79% reduction in migrated cells | [5] |
| MIA PaCa-2 | Transwell Migration | 80 | 86% reduction in migrated cells | [5] |
Modulation of Signaling Pathways
The anticancer effects of this compound are mediated through the modulation of several critical signaling pathways, including the PI3K/Akt and MAPK pathways.[5][7]
Caption: this compound's anticancer signaling modulation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., PANC-1, MIA PaCa-2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat cancer cells with this compound for the indicated time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties, primarily through the suppression of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.[1][2][9]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of this compound have been demonstrated in various experimental models.
Table 5: Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated BV2 Microglia
| Mediator | Concentration (µM) | Inhibition | Reference |
| Nitric Oxide (NO) | 6.25, 12.5, 25 | Concentration-dependent | [10][11] |
| iNOS | 6.25, 12.5, 25 | Concentration-dependent | [10][11] |
| COX-2 | 6.25, 12.5, 25 | Concentration-dependent | [10][11] |
Table 6: Effect of this compound on Inflammatory Cytokine Production in a Rat Sepsis Model
| Cytokine | Treatment | Effect | Reference |
| TNF-α | Mat (>5 mg/kg) | Repressed production | [1] |
| IL-1β | Mat (>5 mg/kg) | Repressed production | [1] |
| IL-6 | Mat (>5 mg/kg) | Repressed production | [1] |
| IFN-γ | Mat (>5 mg/kg) | Repressed production | [1] |
| IL-8 | Mat (>5 mg/kg) | Repressed production | [1] |
| MCP-1 | Mat (>5 mg/kg) | Repressed production | [1] |
Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the MAPK and NF-κB pathways, and up-regulating the AMPK pathway.[1][9]
Caption: this compound's anti-inflammatory signaling.
Experimental Protocols
Nitric Oxide (NO) Production Assay
-
Culture BV2 microglia cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 4 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/ml) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite standard curve.
Western Blot Analysis for Inflammatory Proteins
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-MAPK, p-NF-κB, etc., overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Antioxidant Activity
This compound possesses significant antioxidant properties, which contribute to its protective effects against oxidative stress-related damage.[1][12][13]
Quantitative Data on Antioxidant Effects
The antioxidant capacity of this compound has been evaluated using various assays.
Table 7: Antioxidant Activity of this compound in a Rat Sepsis Model
| Parameter | Treatment | Effect | Reference |
| MDA production | Mat | Decreased | [2] |
| SOD activity | Mat | Increased | [2] |
Radical Scavenging Activity
This compound and its oxidized derivatives have been shown to possess radical scavenging activity.[12]
Modulation of Antioxidant Pathways
This compound can up-regulate the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress.[1]
Caption: this compound's antioxidant mechanism.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).
-
Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each concentration of the sample.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
Measurement of Superoxide Dismutase (SOD) and Malondialdehyde (MDA)
-
Homogenize tissue samples in an appropriate buffer.
-
Centrifuge the homogenate to obtain the supernatant.
-
Use commercially available kits to measure the SOD activity and MDA levels in the supernatant according to the manufacturer's instructions.
Other Biological Activities
In addition to its well-documented anticancer, anti-inflammatory, and antioxidant effects, this compound has been reported to possess other biological activities, including:
-
Neuroprotective effects: this compound has been shown to ameliorate sepsis-mediated brain injury by reducing neuronal apoptosis and microglial activation.[1][9]
-
Anti-osteoporotic activity: It has been found to inhibit osteoclast differentiation, suggesting its potential in the treatment of osteoporosis.[14]
-
Anti-angiogenic activity: this compound can inhibit angiogenesis, which is a critical process in tumor growth and metastasis.[1]
-
HDAC8 inhibitory activity: It has been identified as an inhibitor of histone deacetylase 8 (HDAC8), an enzyme implicated in cancer development.[4]
Conclusion
This compound is a promising natural compound with a wide spectrum of biological activities that are of significant interest for drug development. Its ability to modulate multiple signaling pathways involved in cancer, inflammation, and oxidative stress makes it a valuable lead compound for the development of novel therapeutics. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on elucidating the detailed molecular mechanisms of action, optimizing its bioavailability, and evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aging-us.com [aging-us.com]
- 3. 9: Interesting facts from the world of organic chemistry – Derivatives: Matairesinol – Lukáš Kolík – personal webpage [lukaskolik.cz]
- 4. Matairesinol, an active constituent of HC9 polyherbal formulation, exhibits HDAC8 inhibitory and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK | Aging [aging-us.com]
- 14. Anti-osteoclastogenic activity of matairesinol via suppression of p38/ERK-NFATc1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Matairesinol: Precursors, Derivatives, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Matairesinol, a prominent lignan found in various plant species, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthetic precursors, the synthesis of its derivatives, and their potential applications in drug discovery and development. Detailed experimental protocols for extraction and synthesis are provided, alongside a thorough analysis of the signaling pathways modulated by these compounds. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of the molecular mechanisms at play.
Introduction
Lignans are a large class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units. Among them, this compound stands out due to its well-documented biological properties, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects[1]. Found in plants such as Forsythia suspensa and Cupressus arizonica, matairesinol and its derivatives are subjects of intense research for their therapeutic potential[1][2]. This guide aims to be a core resource for professionals engaged in the study and application of these promising natural products.
Biosynthesis of this compound
The biosynthesis of this compound originates from the phenylpropanoid pathway, with coniferyl alcohol serving as the primary precursor[3][4]. The pathway involves a series of stereospecific enzymatic reactions, leading to the formation of the dibenzylbutyrolactone lignan structure.
Biosynthetic Pathway
The key steps in the biosynthesis of this compound are as follows:
-
Oxidative Coupling of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo oxidative coupling, mediated by dirigent proteins and laccases, to form pinoresinol.
-
Reduction of Pinoresinol: Pinoresinol is then reduced to lariciresinol by pinoresinol/lariciresinol reductase (PLR).
-
Reduction of Lariciresinol: Lariciresinol is further reduced to secoisolariciresinol, also catalyzed by PLR.
-
Oxidative Cyclization of Secoisolariciresinol: The final step involves the oxidative cyclization of secoisolariciresinol to form this compound, a reaction catalyzed by secoisolariciresinol dehydrogenase (SDH)[3][4].
Quantitative Analysis of Biosynthesis
The efficiency of the biosynthetic pathway can be influenced by various factors, including the availability of precursors and the expression levels of key enzymes. The following table summarizes the yields of matairesinol and its glucosides from in vivo synthesis experiments.
| Precursor | Product | Yield (mg/L) |
| (+)-Pinoresinol | (+)-Pinoresinol glucoside | 1.71 |
| (+)-Lariciresinol | (+)-Lariciresinol-4-O-d-glucopyranoside | 1.3 |
| (-)-Secoisolariciresinol | (-)-Secoisolariciresinol monoglucoside | 0.10377 |
| (-)-Matairesinol | (-)-Matairesinol-4-O-d-glucopyranoside | 0.08679 |
| (-)-Matairesinol | (-)-Matairesinol-4'-O-d-glucopyranoside | 0.0745 |
Table 1: In vivo synthesis yields of matairesinol precursors and their glucosides.[2]
Precursors and Derivatives of this compound
The chemical structure of this compound allows for the synthesis of a wide range of derivatives with potentially enhanced or novel biological activities.
Key Precursors for Synthesis
-
Coniferyl Alcohol: The fundamental building block in the biosynthesis of matairesinol.
-
Secoisolariciresinol: The immediate precursor to matairesinol in the biosynthetic pathway.
-
Hydroxymatairesinol: A naturally occurring lignan that can be readily converted to matairesinol.
Synthetic and Metabolic Derivatives
-
Hydroxymatairesinol: A derivative with its own biological activities, also used as a starting material for matairesinol synthesis.
-
Matairesinyl 4,4'-bistriflate: A synthetic intermediate used in the preparation of other derivatives.
-
3,3'-Dimethylenterolactone: A synthetic derivative of matairesinol.
-
Enterolactone and Enterodiol: Mammalian metabolites of matairesinol, formed by the gut microbiota, which are believed to contribute significantly to the biological effects of dietary lignans.
Experimental Protocols
This section provides detailed methodologies for the extraction of this compound from plant sources and the synthesis of its key derivatives.
Extraction and Purification of this compound from Forsythia koreana
This protocol is adapted from a method utilizing centrifugal partition chromatography for efficient separation[5].
Materials:
-
Dried and powdered Forsythia koreana
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Water
-
Centrifugal Partition Chromatograph (CPC)
-
High-Performance Liquid Chromatograph (HPLC) for purity analysis
Procedure:
-
Extraction:
-
Defat the powdered Forsythia koreana with n-hexane.
-
Extract the defatted material with methanol.
-
Concentrate the methanolic extract under reduced pressure to obtain a crude extract.
-
-
Partial Purification:
-
Suspend the crude extract in water and partition with ethyl acetate.
-
Collect the ethyl acetate fraction and concentrate to dryness.
-
-
Centrifugal Partition Chromatography (CPC):
-
Prepare the two-phase solvent system: n-hexane-ethyl acetate-methanol-water (5:5:5:5 v/v/v/v).
-
Dissolve the partially purified extract in the stationary phase of the solvent system.
-
Perform CPC separation according to the instrument's operating manual.
-
Collect fractions and monitor by TLC or HPLC.
-
-
Purity Analysis:
-
Combine fractions containing pure matairesinol.
-
Analyze the purity of the isolated matairesinol by HPLC. Purities exceeding 90% can be achieved with this method[5].
-
Synthesis of (-)-Matairesinol from (-)-Hydroxymatairesinol
This protocol describes the hydrogenolysis of (-)-hydroxymatairesinol to yield (-)-matairesinol[6][7].
Materials:
-
(-)-Hydroxymatairesinol (HMR)
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve (-)-hydroxymatairesinol in ethanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (e.g., 3-4 bar).
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain (-)-matairesinol. The yield for this reaction is typically high, around 90%[8].
Synthesis of Matairesinol Derivatives
4.3.1. Synthesis of Matairesinyl 4,4'-bistriflate
Materials:
-
(-)-Matairesinol
-
Pyridine
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Dichloromethane (DCM)
-
Magnetic stirrer and inert atmosphere setup
Procedure:
-
Dissolve (-)-matairesinol in dry DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add pyridine, followed by the slow addition of trifluoromethanesulfonic anhydride.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
4.3.2. Synthesis of 3,3'-Dimethylenterolactone
Materials:
-
Matairesinyl 4,4'-bistriflate
-
Palladium(II) acetate
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine
-
Formic acid
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve matairesinyl 4,4'-bistriflate in DMF under an inert atmosphere.
-
Add triethylamine, palladium(II) acetate, and dppp.
-
Heat the mixture to 80-90 °C.
-
Slowly add formic acid to the reaction mixture.
-
Stir at the elevated temperature for 2-3 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Pharmacological Activities and Mechanisms of Action
This compound and its derivatives exhibit a broad spectrum of pharmacological activities. This section summarizes their key biological effects and the underlying molecular mechanisms.
Anti-Cancer Activity
Matairesinol has demonstrated significant anti-cancer effects in various cancer cell lines. It can induce apoptosis, inhibit cell proliferation, and suppress migration and invasion[1][9].
5.1.1. Cytotoxicity of Matairesinol Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of matairesinol and its derivatives against several cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Matairesinol | PANC-1 | ~80 (50% inhib.) | [10] |
| Matairesinol | MIA PaCa-2 | ~80 (48% inhib.) | [10] |
| Arctigenin | HL-60 | 12 | [2] |
| (3,4-dichloro, 2'-butoxy)-deriv. | HL-60 | 10 | [2] |
| (3,4-dichloro, 4'-butyl)-deriv. | HL-60 | 9.4 | [2] |
| (3,4-dichloro, 4'-butyl)-deriv. | HeLa | 27 | [2] |
Table 2: Cytotoxic activity of matairesinol and its derivatives against various cancer cell lines.
5.1.2. Signaling Pathways in Cancer
Matairesinol exerts its anti-cancer effects by modulating several key signaling pathways:
-
PI3K/Akt Pathway: Matairesinol has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. It can decrease the phosphorylation of Akt, leading to the induction of apoptosis[6][7].
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a target of matairesinol. It can modulate the phosphorylation of ERK, JNK, and p38 kinases, thereby affecting cell growth, differentiation, and apoptosis. Specifically, matairesinol has been observed to suppress the phosphorylation of ERK1/2 while increasing the phosphorylation of JNK and p38 in pancreatic cancer cells[2].
-
NF-κB Pathway: Matairesinol can inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival. This inhibition is often mediated through the suppression of upstream kinases like IKK[11][12].
Anti-inflammatory Activity
Matairesinol and its derivatives, such as hydroxymatairesinol, exhibit potent anti-inflammatory properties[1]. They can reduce the production of pro-inflammatory mediators like nitric oxide, TNF-α, IL-1β, and IL-6[3][13]. The anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways[3][11].
Other Biological Activities
-
Antioxidant Activity: Matairesinol can scavenge free radicals and up-regulate antioxidant enzymes, thereby protecting cells from oxidative stress[3][13].
-
Neuroprotective Effects: It has shown promise in protecting neurons from damage in models of neuroinflammation and sepsis-mediated brain injury[1][3].
-
Anti-osteoporotic Activity: Matairesinol can inhibit osteoclast differentiation, suggesting its potential in the treatment of osteoporosis[1].
Conclusion and Future Perspectives
This compound and its derivatives represent a valuable class of natural products with significant therapeutic potential. Their diverse pharmacological activities, coupled with their relatively low toxicity, make them attractive candidates for drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research in this exciting field. Future studies should focus on the development of more potent and selective derivatives, as well as on preclinical and clinical investigations to translate the promising in vitro and in vivo findings into novel therapies for a range of human diseases. The continued exploration of the structure-activity relationships of matairesinol derivatives will be crucial for optimizing their therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Anti-osteoclastogenic activity of matairesinol via suppression of p38/ERK-NFATc1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. research.abo.fi [research.abo.fi]
- 8. researchgate.net [researchgate.net]
- 9. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Semisynthesis, and Estrogenic Activity of Lignan Derivatives from Natural Dibenzylbutyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of (+)-Matairesinol in Mammals: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Matairesinol, a naturally occurring lignan found in various plant sources, undergoes extensive metabolism in mammals, primarily orchestrated by the gut microbiota and further processed by hepatic enzymes. This guide provides an in-depth exploration of the metabolic fate of this compound, detailing its biotransformation into the bioactive enterolignans, enterolactone and enterodiol. We present a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key metabolic pathways and experimental workflows. This technical resource is intended to serve as a valuable tool for researchers and professionals in the fields of pharmacology, toxicology, and drug development, facilitating a deeper understanding of the complex metabolic cascade of this dietary lignan and its potential implications for human health.
Introduction
Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, with notable concentrations in flaxseed, sesame seeds, whole grains, and vegetables.[1] Among these, this compound has garnered significant scientific interest due to its conversion into the enterolignans, enterolactone (ENL) and enterodiol (END), which are thought to possess a range of biological activities, including potential anticancer and cardioprotective effects.[2][3] Understanding the metabolic pathway of this compound is crucial for elucidating the mechanisms behind its physiological effects and for the development of novel therapeutic strategies. This guide provides a detailed technical overview of the metabolism of this compound in mammals.
Metabolic Pathways
The metabolism of this compound is a two-stage process, initiated by the gut microbiota and followed by hepatic transformations.
Gut Microbiota Metabolism
The primary and most significant metabolic pathway for this compound occurs in the colon, mediated by the anaerobic bacteria of the gut microbiota.[4][5] This biotransformation involves a series of enzymatic reactions, including demethylation and dehydroxylation, to produce the key mammalian lignans, enterolactone and enterodiol.[6]
The conversion process can be summarized as follows:
-
This compound → Enterodiol (END) → Enterolactone (ENL)
While enterodiol is an initial product, it can be further oxidized to enterolactone by the gut microbiota.[7]
Hepatic Metabolism
While the gut microbiota plays the primary role, a smaller fraction of this compound and its metabolites can be absorbed and undergo further metabolism in the liver.[4] This hepatic metabolism involves both Phase I and Phase II reactions.
Phase I Metabolism: Cytochrome P450 (CYP) enzymes in the liver can catalyze the oxidative metabolism of this compound.[4] Studies in rat liver microsomes have identified several oxidative metabolites resulting from aliphatic and aromatic hydroxylation, as well as oxidative demethylation.[6] However, in human liver microsomes, the metabolism of matairesinol is reportedly poor.[4]
Phase II Metabolism: Following Phase I reactions or direct absorption, this compound and its metabolites, including enterolactone and enterodiol, undergo conjugation reactions. These Phase II processes, primarily glucuronidation and sulfation, increase the water solubility of the compounds, facilitating their excretion.[8] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) present in the liver and other tissues.[8][9]
References
- 1. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for the simultaneous determination of icariin and its major metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. New lignan metabolites in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucuronidation and sulfation of 7-hydroxycoumarin in liver matrices from human, dog, monkey, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Matairesinol CAS number and molecular formula
An In-depth Technical Guide to (+)-Matairesinol
Core Compound Details
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 580-72-3[1][2][3][4][5] |
| Molecular Formula | C20H22O6[1][2][3][6] |
| Molecular Weight | 358.39 g/mol [3][5] |
| IUPAC Name | (3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one[6][7] |
| Synonyms | (-)-Matairesinol, Artigenin congener[1][3][7] |
Introduction
This compound is a plant lignan, a class of polyphenolic compounds widely distributed in the plant kingdom and found in various foodstuffs.[7][8] It is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making it a subject of significant interest for researchers, scientists, and drug development professionals.[2] This technical guide provides a comprehensive overview of this compound, focusing on its biological effects, underlying mechanisms of action, and relevant experimental data.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily attributed to its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Anti-inflammatory and Antioxidant Effects
This compound has demonstrated potent anti-inflammatory and antioxidant effects in various experimental models. A key mechanism is its ability to suppress inflammatory responses and oxidative stress in sepsis-mediated brain injury.[1][2][3][6]
Signaling Pathways Involved:
-
AMPK Activation: this compound upregulates the expression of AMP-activated protein kinase (AMPK).[1][3][6]
-
MAPK and NF-κB Inhibition: It dampens the phosphorylation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][3][6]
-
Nrf2/HO-1 Upregulation: The compound upregulates Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), key components of the antioxidant response.[1][3][6]
Experimental Data: Effects on Sepsis-Mediated Brain Injury
In vitro studies using lipopolysaccharide (LPS)-stimulated microglia and neurons, and in vivo studies using a cecal ligation and perforation (CLP) rat model of sepsis have provided quantitative data on the effects of this compound.[1][2][3][6]
| Experimental Model | Treatment | Concentration/Dosage | Observed Effects | Reference |
| LPS-stimulated BV2 microglia | This compound | 6.25, 12.5, 25 µM | Inhibition of nitric oxide production, and reduced expression of inducible nitric oxide synthase and cyclooxygenase-2.[7] | [7] |
| LPS-treated NSC-34 and HT22 neurons | This compound | 5, 10, 20 µg/mL | Abated the anti-proliferative and pro-apoptotic effects of LPS and alleviated oxidative stress and inflammation.[2][6] | [2][6] |
| CLP rat model | This compound | 5, 10, 20 mg/kg (oral) | Improved neuronal apoptosis, weakened microglial activation, and hampered the expression of pro-inflammatory factors.[2][6] | [2][6] |
Experimental Protocols:
-
Cell Lines: Murine microglial cells (BV2), motor neuron-like hybrid cells (NSC-34), and hippocampal neurons (HT22).
-
Induction of Inflammation: Treatment with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Treatment: Incubation with varying concentrations of this compound (5 to 20 µg/mL) for 48 hours.
-
Assays:
-
Cell Viability: MTS assay.
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA) production and activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) using BCA protein assay kits.
-
Inflammatory Cytokines: Enzyme-linked immunosorbent assay (ELISA) to measure levels of TNF-α, IL-1β, IL-6, IFN-γ, IL-8, and MCP1.
-
Protein Expression: Western blot analysis for Nrf2, HO-1, MAPK p38, JNK, and NF-κB.
-
-
Animal Model: Cecal ligation and perforation (CLP) surgery in rats.
-
Treatment: Oral administration of this compound at different concentrations (5, 10, 20 mg/kg) for 48 hours post-surgery.
-
Analysis:
-
Biochemical Assays: Measurement of MDA and SOD in serum and brain tissue.
-
Immunohistochemistry (IHC): Staining for Iba-1 (microglial marker) and Caspase-3 (apoptosis marker).
-
Western Blot: Analysis of AMPK, MAPK, JNK, and NF-κB phosphorylation in brain tissue.
-
Signaling Pathway Diagram:
Caption: Anti-inflammatory and antioxidant signaling pathway of this compound.
Anticancer Effects
This compound has shown promising anticancer activity, particularly in pancreatic cancer cells, by inducing mitochondrial dysfunction and apoptosis.[5][9][10][11]
Signaling Pathways Involved:
-
MAPK Pathway Modulation: this compound elevates the phosphorylation of JNK and p38 while suppressing the phosphorylation of ERK1/2.[5]
-
PI3K/AKT Pathway Activation: It increases the phosphorylation levels of AKT.[5]
Experimental Data: Effects on Pancreatic Cancer Cells
Studies on human pancreatic cancer cell lines (MIA PaCa-2 and PANC-1) have demonstrated the dose-dependent anticancer effects of this compound.[5][9][11]
| Cell Line | Treatment Concentration | Observed Effects | Reference |
| PANC-1 | 80 µM | Reduced phosphorylation of ERK1/2 by 0.49-fold; increased phosphorylation of JNK by 3.8-fold and AKT by 1.9-fold.[5] | [5] |
| MIA PaCa-2 | 80 µM | Reduced phosphorylation of ERK1/2 by 0.55-fold; increased phosphorylation of JNK by 1.4-fold and AKT by 1.8-fold.[5] | [5] |
| PANC-1 and MIA PaCa-2 | 80 µM | Increased cytosolic calcium levels by 280% and 551%, respectively; increased mitochondrial calcium levels by 167% and 192%, respectively.[5] | [5] |
| PANC-1 and MIA PaCa-2 | 80 µM in combination with 20 µM 5-FU | Synergistic antiproliferative effect, reducing proliferation from ~73% to ~34% compared to 5-FU alone.[10] | [10] |
Experimental Protocols:
-
Cell Lines: Human pancreatic cancer cell lines MIA PaCa-2 and PANC-1.
-
Cell Proliferation Assay: Treatment with various concentrations of this compound (0-100 µM) followed by cell viability measurement.
-
Apoptosis and Mitochondrial Function:
-
Calcium Measurement: Use of Fluo-4 and Rhod-2 dyes to measure cytosolic and mitochondrial calcium levels, respectively, via flow cytometry.
-
-
Western Blot Analysis: Assessment of the phosphorylation status of proteins in the MAPK and PI3K/AKT signaling pathways.
-
Gene Expression Analysis: qPCR to evaluate the transcriptional levels of genes related to cell migration (e.g., FOXM1, MMP1, VEGFA, PLAU).[10][11]
Signaling Pathway Diagram:
Caption: Anticancer signaling pathway of this compound in pancreatic cancer cells.
Adiponectin Receptor Agonism
This compound has been identified as an agonist of the adiponectin receptor 1 (AdipoR1).[4] Adiponectin is a hormone derived from adipose tissue that plays a crucial role in suppressing metabolic disorders. Agonism of its receptors is a therapeutic strategy for conditions like type 2 diabetes, obesity, and atherosclerosis.[4]
Summary and Future Directions
This compound is a promising natural compound with well-documented anti-inflammatory, antioxidant, and anticancer properties. Its mechanisms of action involve the modulation of key cellular signaling pathways, including AMPK, MAPK, NF-κB, and PI3K/AKT. The available data, primarily from preclinical studies, highlights its potential for the development of novel therapeutics for a range of diseases.
Future research should focus on:
-
Elucidating the detailed molecular interactions of this compound with its protein targets.
-
Conducting comprehensive preclinical and clinical studies to evaluate its efficacy and safety in humans.
-
Exploring its potential as an adjunct therapy to enhance the efficacy of existing treatments, as suggested by its synergistic effects with 5-fluorouracil.[10]
References
- 1. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK | Aging [aging-us.com]
- 3. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Adiponectin Receptor Agonist Utilizing a Fluorescence Polarization Based High Throughput Assay | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. aging-us.com [aging-us.com]
- 7. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Sentinel Molecule: An In-depth Technical Guide to (+)-Matairesinol's Role in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Matairesinol, a dibenzylbutyrolactone lignan, is a key secondary metabolite in the intricate defense arsenal of many plant species. Lignans, as a class of phenolic compounds, are widely recognized for their protective functions against a variety of biotic and abiotic stresses.[1][2] This technical guide provides a comprehensive overview of the biosynthesis, mode of action, and experimental validation of this compound's role in plant defense mechanisms. It is intended to be a valuable resource for researchers in plant science, natural product chemistry, and drug development seeking to understand and harness the defensive properties of this versatile molecule.
Biosynthesis of this compound
The biosynthesis of this compound is a branch of the phenylpropanoid pathway, starting from the amino acid phenylalanine.[3] The pathway proceeds through the formation of monolignols, primarily coniferyl alcohol, which then undergo stereospecific dimerization. The key steps leading to this compound are well-established and involve a series of enzymatic conversions.[4]
The biosynthesis begins with the oxidative coupling of two coniferyl alcohol molecules, a reaction mediated by dirigent proteins (DP) and laccases or peroxidases, to form (+)-pinoresinol.[5][6] This is followed by two sequential reduction reactions catalyzed by pinoresinol-lariciresinol reductase (PLR), yielding (+)-lariciresinol and then (-)-secoisolariciresinol.[2][4] Finally, secoisolariciresinol dehydrogenase (SIRD) catalyzes the oxidation of (-)-secoisolariciresinol to form the dibenzylbutyrolactone lignan, (-)-matairesinol.[4][6][7] It is important to note that the enantiomeric forms can vary between plant species.
Figure 1: Biosynthetic pathway of this compound.
Role in Plant Defense Mechanisms
Lignans, including this compound, are integral to the plant's induced and constitutive defense responses.[1][2] Their accumulation can be triggered by various biotic and abiotic stressors, acting as a chemical barrier against invading organisms.[8] The defensive properties of this compound are multifaceted, encompassing antifungal, antiviral, and insecticidal activities.
Antifungal Activity
This compound has demonstrated notable antifungal properties against a range of plant pathogenic fungi.[1][9] Its mode of action is believed to involve the disruption of fungal cell membranes and the inhibition of key metabolic enzymes. Research has shown that extracts rich in lignans, including matairesinol, can significantly inhibit the growth of fungi such as Aspergillus flavus and Aspergillus niger.[9]
| Fungal Species | Activity | Concentration | Reference |
| Aspergillus flavus | Moderate Inhibition (70-90%) | Not specified | [9] |
| Aspergillus niger | Moderate Inhibition (70-90%) | Not specified | [9] |
Antiviral Activity
The antiviral potential of this compound in plants is an emerging area of research.[1][10] Studies on human viruses have shown that matairesinol can interfere with viral replication.[11][12] For instance, matairesinol treatment has been observed to decrease the expression of coronavirus proteins and RNA.[11][13] While direct evidence in plant viruses is still being gathered, the mechanisms observed in other systems, such as the modulation of host signaling pathways, suggest a plausible role in plant antiviral defense.[14]
| Virus | Effect | Reference |
| Human Coronavirus OC43 | Decreased protein and RNA expression | [11][12] |
| Hepatitis B Virus (HBV) | Inhibition of viral replication | [14] |
Insecticidal Activity
Certain lignans have been identified as having insecticidal properties.[1] While specific quantitative data for this compound's direct insecticidal effect is limited, the broader class of lignans is known to deter herbivores.[2] For example, pinoresinol, a precursor to matairesinol, has been shown to act as an antifeedant against certain insects.[15]
Signaling Pathways
In mammalian systems, matairesinol has been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the MAPK and NF-κB pathways.[16][17][18] While the direct translation of these findings to plant defense signaling requires further investigation, it is plausible that this compound could influence plant immune responses through similar mechanisms. Plant defense signaling often involves MAPK cascades and the regulation of transcription factors analogous to NF-κB.
References
- 1. researchgate.net [researchgate.net]
- 2. Lignin and Its Pathway-Associated Phytoalexins Modulate Plant Defense against Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Power of Flax Lignans: From Plant Biosynthesis to Human Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. matairesinol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Construction of lignan glycosides biosynthetic network in Escherichia coli using mutltienzyme modules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biotic and Abiotic Stressors in Plant Metabolism [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Lignans and Their Derivatives from Plants as Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matairesinol Treatment Interferes with the Replication of Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matairesinol Treatment Interferes with the Replication of Coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The lignan compound matairesinol monoglucoside induces type I interferon production in HBV infection immunity by regulating STING signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of (+)-Matairesinol from Plant Material
Introduction
(+)-Matairesinol is a dibenzylbutyrolactone lignan found in a variety of plant species, including those of the Forsythia and Cupressus genera.[1] As a phytoestrogen, it has garnered significant interest from the scientific community for its potential pharmacological activities, which include antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] This compound and its metabolites are subjects of research in cancer and cardiovascular disease prevention.[3][4] The effective extraction and purification of this compound from plant sources are crucial for its study and potential application in drug development. These application notes provide a comprehensive protocol for the extraction, purification, and analysis of this compound from plant material, intended for researchers, scientists, and professionals in drug development.
I. Data Presentation: Comparison of Extraction & Purification Methods
The selection of an appropriate extraction and purification strategy is critical for maximizing the yield and purity of this compound. The following table summarizes quantitative data from various studies, offering a comparative overview of different methodologies.
| Plant Source | Extraction Solvent | Extraction Method | Purification Method | Purity | Yield | Reference |
| Forsythia koreana | Methanol | Not Specified | Centrifugal Partition Chromatography (CPC) | >90% | Not Specified | [5] |
| Cupressus arizonica | Ethanol-Water (9:1 v/v) after Hexane pre-treatment | Not Specified | Centrifugation and solvent partitioning | 40.44% in clear solution | Not Specified | [6] |
| Forsythia suspensa | 80% aqueous Methanol | Ultrasonic Extraction | Liquid-Liquid Partitioning & Silica Gel Chromatography | High | Not Specified | [7] |
| General Lignans | 70-100% aqueous Ethanol or Methanol | Maceration, Soxhlet, UAE, SFE | Column Chromatography (Silica, Sephadex), HPLC | High | Varies | [8] |
Note: Yields are highly dependent on the specific plant material, its geographical origin, and harvesting time. The provided purity and yield data are as reported in the cited literature.
II. Experimental Protocols
This section outlines a detailed, synthesized protocol for the extraction and purification of this compound from plant material. The protocol is a composite of established methods and can be adapted based on the specific plant matrix and available laboratory equipment.
A. Materials and Equipment
-
Plant Material: Dried and powdered plant material (e.g., leaves, stems, or fruits of Forsythia or Cupressus species).
-
Solvents: n-hexane, methanol, ethanol, ethyl acetate, water (all analytical or HPLC grade).
-
Equipment:
-
Grinder or mill
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Separatory funnels
-
Glass chromatography column
-
Silica gel (for column chromatography)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Standard of this compound for analytical comparison
-
B. Protocol for Extraction and Purification
Step 1: Sample Preparation
-
Collect fresh plant material and ensure proper botanical identification.
-
Dry the plant material to a constant weight. Air-drying or oven-drying at temperatures below 60°C is recommended to prevent degradation of thermolabile compounds.[8]
-
Grind the dried material into a fine powder to increase the surface area for efficient extraction.
Step 2: Defatting of Plant Material (Optional but Recommended)
For plant materials rich in lipids, a defatting step is crucial to prevent interference during subsequent extraction and purification steps.[8]
-
Place the powdered plant material in a Soxhlet apparatus.
-
Extract with n-hexane for 6-8 hours to remove nonpolar compounds like fats and waxes.
-
Discard the n-hexane extract (or save for other analyses).
-
Air-dry the defatted plant material to remove any residual n-hexane.
Step 3: Extraction of this compound
-
Transfer the defatted plant powder to a flask.
-
Add 80% aqueous methanol at a solid-to-liquid ratio of 1:10 (w/v).[7]
-
Perform extraction using one of the following methods:
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath and sonicate for 60 minutes.[7]
-
Maceration: Let the mixture stand at room temperature for 24-48 hours with occasional shaking.
-
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue to maximize the yield.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Step 4: Liquid-Liquid Partitioning
-
Resuspend the crude extract in water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.
-
Collect the upper ethyl acetate layer, which will contain the lignans.
-
Repeat the partitioning process three times with fresh ethyl acetate to ensure complete extraction of this compound.
-
Combine all ethyl acetate fractions and concentrate using a rotary evaporator.
Step 5: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.
-
Dissolve the concentrated ethyl acetate extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing ethyl acetate concentration in n-hexane.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound, as identified by comparison with a standard on the TLC plate.
-
Evaporate the solvent from the combined fractions to yield purified this compound.
C. Protocol for Quantification by HPLC
1. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or 0.2% acetic acid) is commonly used.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
2. Sample and Standard Preparation:
-
Prepare a stock solution of a this compound standard in methanol.
-
Create a series of standard dilutions to generate a calibration curve.
-
Dissolve the purified sample in the initial mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
3. Quantification:
-
Inject the standards to establish a calibration curve of peak area versus concentration.
-
Inject the sample and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
III. Visualizations
The following diagrams illustrate the key workflows and relationships in the extraction and analysis of this compound.
Caption: General workflow for the extraction and purification of this compound.
Caption: Logical flow for the quantification of this compound using HPLC.
References
- 1. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Lignans: Quantitative Analysis of the Research Literature [frontiersin.org]
- 5. A preparative isolation and purification of arctigenin and matairesinol from Forsythia koreana by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction and purification matairesinol bioactive lignan of arizonica cypress (cupressus arizonica) [ijwp.ir]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Total Synthesis of (+)-Matairesinol: A Methodological Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the total synthesis of (+)-Matairesinol, a lignan with significant biological activities, including potential anticancer and phytoestrogenic effects.[1][2] This guide focuses on established synthetic methodologies, offering a comparative analysis of different routes and detailed experimental procedures for key transformations.
Matairesinol and its derivatives are of considerable interest in medicinal chemistry due to their diverse pharmacological properties. The stereoselective synthesis of this compound presents a significant challenge, and various strategies have been developed to achieve this goal efficiently and with high stereochemical control. This document outlines prominent synthetic approaches, including a semisynthetic method from a natural precursor, a convergent asymmetric synthesis, and a radical-based strategy.
Comparative Analysis of Synthetic Methodologies
The total synthesis of this compound has been approached through several distinct strategies. The choice of methodology often depends on the availability of starting materials, desired stereochemical purity, and overall efficiency. Below is a summary of key quantitative data from different synthetic routes.
| Synthetic Strategy | Key Intermediate(s) | Overall Yield | Number of Steps | Reference |
| Semisynthesis from Hydroxymatairesinol | Matairesinyl 4,4'-bistriflate | High | ~4 steps | Eklund et al., 2003[3][4] |
| Asymmetric Synthesis via Cyclopropanes | Enantioenriched donor-acceptor cyclopropanes | Not specified | Multiple steps | Ota R., et al.[5][6] |
| Radical Carboxyarylation Approach | Aryl chlorothionoformate, Crotonyl oxazolidinone | Not specified | Multiple steps | Fischer et al.[1][7] |
| Convergent Synthesis | Chiral β-benzylated γ-butyrolactones | 20% | 7 steps | Eklund et al. (for (-)-enterolactone)[3] |
Experimental Protocols
This section provides detailed experimental protocols for key reactions in the synthesis of this compound, drawing from established methodologies.
Semisynthesis from (-)-Hydroxymatairesinol
This approach leverages a readily available natural product, (-)-hydroxymatairesinol, to produce (-)-matairesinol. The synthesis of the (+)-enantiomer would require the corresponding (+)-hydroxymatairesinol or a modification of the chiral centers.
a) Hydrogenolysis of (-)-Hydroxymatairesinol to (-)-Matairesinol
-
Reagents: (-)-Hydroxymatairesinol (1.5 g), 10% Palladium on Carbon (Pd/C) (0.3 g), Ethanol.
-
Procedure:
-
To a reaction vessel, add (-)-hydroxymatairesinol and 10% Pd/C in ethanol.
-
Flush the vessel with nitrogen gas.
-
Pressurize the vessel with hydrogen gas to approximately 50 bar (700 PSI).
-
Heat the reaction mixture to 50 °C and stir vigorously (1000 rpm).
-
Monitor the reaction progress by gas chromatography (GC). The optimal yield is typically reached within 3 hours.
-
Upon completion, filter the catalyst and remove the solvent under reduced pressure to yield (-)-matairesinol.
-
-
Yield: An optimal yield of 95.4% has been reported for this step.[8]
b) Preparation of Matairesinyl 4,4´-bistriflate
-
Reagents: (-)-Matairesinol (1.1 g, 3 mmol), Dry Dichloromethane (CH2Cl2) (15 ml), Lutidine (2.6 g), Triflic anhydride (1.2 ml, 7.2 mmol).
-
Procedure:
-
Dissolve (-)-matairesinol in dry CH2Cl2 in a flask under an argon atmosphere and cool to 0 °C.
-
Add lutidine to the solution.
-
Slowly add triflic anhydride to the reaction mixture.
-
Allow the reaction to proceed for 48 hours at 0 °C.
-
Dilute the mixture with dichloromethane and wash with distilled water (5 x 100 ml).
-
Dry the organic phase over sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: ethyl acetate/petroleum ether, 1:3 v/v).
-
-
Yield: 88%.[8]
Asymmetric Total Synthesis via Donor-Acceptor Cyclopropanes
This method provides an enantioselective route to the core structure of matairesinol.
a) Reductive Ring-Opening of Cyclopropane
-
Key Transformation: This strategy involves the reductive ring-opening of an enantioenriched donor-acceptor cyclopropane, which establishes the stereocenters of the lignan backbone. A subsequent highly stereoselective decarboxylation is also a key step.[6]
-
Significance: This approach allows for the asymmetric synthesis of both (-)- and (+)-niranthin, which are structurally related to matairesinol, demonstrating the versatility of the method for accessing different stereoisomers.[6]
Radical Carboxyarylation Approach
This strategy employs a domino radical sequence to construct the dibenzylbutyrolactone core.
a) Stereoselective Domino Radical Sequence
-
Key Transformation: An aldol reaction between an aromatic aldehyde and a dibutylboron dienolate derived from a crotonyl oxazolidinone provides a syn-adduct with high diastereoselectivity (>95%).[1] This adduct is then converted to a homoallylic alcohol, which is subsequently coupled with an aryl chlorothionoformate to set the stage for the radical cyclization.[1]
-
Significance: This approach has been successfully applied to the total synthesis of (-)-arctigenin and (-)-matairesinol.[1][7]
Synthetic Workflow Diagram
The following diagram illustrates a generalized convergent synthetic approach to dibenzylbutyrolactone lignans like matairesinol. This strategy involves the synthesis of two key fragments which are then coupled to form the target molecule.[3][9][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. research.abo.fi [research.abo.fi]
- 5. Total Synthesis of (−)-Dimatairesinol via Regioselective Intermolecular Oxidative Phenol Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric total synthesis of four bioactive lignans using donor–acceptor cyclopropanes and bioassay of (−)- and (+)-niranthin against hepatitis B and ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00499B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Convergent synthesis - Wikipedia [en.wikipedia.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: LC-MS/MS Analysis of (+)-Matairesinol in Food Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Matairesinol is a lignan, a type of phytoestrogen, found in a variety of plant-based foods, including whole grains, seeds, vegetables, and fruits.[1][2][3][4] Lignans are of significant interest in nutrition and drug development due to their potential health benefits, which are primarily attributed to their antioxidant and estrogenic/antiestrogenic activities. After ingestion, plant lignans like matairesinol are metabolized by the gut microbiota into enterolignans, such as enterodiol and enterolactone, which are readily absorbed and may play a role in reducing the risk of chronic diseases, including certain cancers and cardiovascular diseases.
Given the interest in the health effects of lignans, accurate and sensitive quantification of this compound in food is crucial for dietary intake assessment and for quality control of functional foods and nutraceuticals. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed.[1][4] This application note provides a detailed protocol for the extraction and quantification of this compound in various food matrices using LC-MS/MS.
Quantitative Data Presentation
The concentration of this compound can vary significantly among different food products. The following table summarizes the reported concentrations of this compound in a selection of food items.
| Food Category | Food Item | Matairesinol Content (µ g/100g ) | References |
| Seeds | Flaxseed | 550 | Taylor & Francis |
| Sesame Seeds | 4.8 - 29,331 (as part of total lignans) | Cambridge University Press & Assessment, (PDF) Chromatographic analysis of lignans - ResearchGate | |
| Cereal Products | Rye Flour | 1.7 | (PDF) Chromatographic analysis of lignans - ResearchGate |
| Whole Grain Bread | 0.31 | Phenol-Explorer | |
| Refined Flour Bread | 1.23 | Phenol-Explorer | |
| Rye Bread | 20 | Phenol-Explorer | |
| Vegetables | Broccoli | Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. | Milder et al., 2004 |
| Curly Kale | 0.1 | (PDF) Chromatographic analysis of lignans - ResearchGate | |
| Fruits | Strawberry | 0.8 | (PDF) Chromatographic analysis of lignans - ResearchGate |
| Beverages | Green Tea | 2.0 | (PDF) Chromatographic analysis of lignans - ResearchGate |
| Red Wine (µ g/100ml ) | 91 (as part of total lignans) | Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol - PubMed | |
| White Wine (µ g/100ml ) | 2.68 | Phenol-Explorer |
Note: Lignan content in food can be influenced by factors such as plant variety, growing conditions, and processing methods.
Experimental Protocols
This section details the methodology for the extraction and LC-MS/MS analysis of this compound from food samples. The protocol is based on established methods involving alkaline hydrolysis to release conjugated lignans, followed by enzymatic treatment and purification.[1][5]
Sample Preparation
The sample preparation procedure aims to extract both free and glycosidically bound matairesinol from the food matrix.
Materials and Reagents:
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Sodium Hydroxide (NaOH)
-
Acetic Acid (glacial)
-
Diethyl ether (analytical grade)
-
This compound analytical standard
-
Matairesinol-d6 (internal standard)
-
β-Glucuronidase/Sulfatase from Helix pomatia (e.g., Sigma-Aldrich Type H-2, ~100,000 units/mL β-glucuronidase activity)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Nitrogen gas
Protocol:
-
Homogenization: Homogenize the food sample to a fine powder or paste. For dry samples, a grinder is suitable. For high-moisture samples, freeze-drying prior to grinding is recommended.
-
Alkaline Hydrolysis:
-
Weigh approximately 0.5 g of the homogenized sample into a screw-cap glass tube.
-
Add a known amount of the internal standard (Matairesinol-d6) solution.
-
Add 5 mL of 70% aqueous methanol containing 0.3 M NaOH.[6]
-
Cap the tube tightly and vortex thoroughly.
-
Incubate at 60°C for 1 hour with occasional vortexing to release ester-bound lignans.
-
-
Neutralization and Enzymatic Hydrolysis:
-
Cool the tube to room temperature.
-
Neutralize the extract by adding 0.5 mL of 3 M acetic acid.
-
Add 5 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-Glucuronidase/Sulfatase from Helix pomatia. The exact amount may need optimization depending on the enzyme batch activity.[7]
-
Incubate at 37°C overnight (approximately 16 hours) to hydrolyze glycosidic bonds.
-
-
Liquid-Liquid Extraction:
-
Add 10 mL of diethyl ether to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper ether layer to a clean tube.
-
Repeat the extraction of the aqueous phase with another 10 mL of diethyl ether.
-
Combine the ether extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 85:15 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (Typical):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 10.0 | |
| 12.0 | |
| 14.0 | |
| 14.1 | |
| 18.0 |
Note: The gradient may require optimization based on the specific column and instrument used.
MS/MS Parameters (Typical):
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | Compound |
| This compound | |
| Matairesinol-d6 |
Note: The specific product ions and collision energies should be optimized for the instrument in use by infusing a standard solution of this compound and its deuterated internal standard.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of this compound in the initial mobile phase, each containing a constant concentration of the internal standard (Matairesinol-d6).
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the food samples is then determined from this calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound by gut microbiota.
References
- 1. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated LC-MS/MS Method for the Quantification of Free and Bound Lignans in Cereal-Based Diets and Feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays Evaluating the Anticancer Activity of (+)-Matairesinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Matairesinol, a plant lignan found in various sources including flaxseeds and seagrass, has garnered significant interest for its potential anticancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer types, including pancreatic, prostate, and breast cancer.[1][3][4][5][6] This document provides detailed protocols for key cell-based assays to evaluate the anticancer effects of this compound and summarizes quantitative data from published studies. Additionally, it visualizes the signaling pathways implicated in its mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cancer Cell Proliferation
| Cell Line | Assay | Concentration (µM) | Incubation Time | % Inhibition of Proliferation | Reference |
| PANC-1 | MTT | 80 | 48 h | 48% | [3] |
| MIA PaCa-2 | MTT | 80 | 48 h | 50% | [3] |
| PC3 | MTT | 50 | Not Specified | Significant reduction | [1] |
| PC3 | MTT | 100 | Not Specified | Significant reduction | [1] |
| PC3 | MTT | 200 | Not Specified | Significant reduction | [1] |
Table 2: Pro-Apoptotic Effects of this compound
| Cell Line | Assay | Concentration (µM) | Incubation Time | Observation | Reference |
| PANC-1 | Annexin V/PI | 80 | Not Specified | 196% increase in late apoptosis | [3] |
| MIA PaCa-2 | Annexin V/PI | 80 | Not Specified | 261% increase in late apoptosis | [3] |
| LNCaP | Caspase-3 Activation | 40 | 20 h | Sensitizes to TRAIL-induced apoptosis | [7] |
Table 3: Anti-Metastatic Effects of this compound
| Cell Line | Assay | Concentration (µM) | Incubation Time | Observation | Reference |
| PANC-1 | Invasion Assay | 80 | Not Specified | 191% increase in distance between cell populations | [3] |
| MIA PaCa-2 | Invasion Assay | 80 | Not Specified | 170% increase in distance between cell populations | [3] |
| PC3 | Wound Healing | 50 | 24 h | 10.99% open wound area | [1] |
| PC3 | Wound Healing | 100 | 24 h | 24.48% open wound area | [1] |
| PC3 | Wound Healing | 200 | 24 h | 71.33% open wound area | [1] |
Experimental Protocols
Herein are detailed protocols for commonly used cell-based assays to assess the anticancer activity of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
6-well plates
-
Sterile 200 µL pipette tip
-
This compound stock solution (in DMSO)
-
Serum-free cell culture medium
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) at the same position.
-
Measure the width of the wound at different points for each image.
-
Calculate the percentage of wound closure relative to the initial wound area.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix.
Materials:
-
24-well Transwell inserts with 8 µm pore size
-
Matrigel basement membrane matrix
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Protocol:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cells (e.g., 1 x 10⁵) in serum-free medium in the upper chamber of the inserts.
-
Add the desired concentrations of this compound or vehicle control to the upper chamber.
-
Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Signaling Pathways Affected by this compound
This compound has been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
MAPK/ERK and PI3K/Akt Signaling
Studies have indicated that this compound can influence the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways. In pancreatic cancer cells, it has been observed to suppress the phosphorylation of ERK1/2 while elevating the phosphorylation of JNK, P38, and AKT.[3] In prostate cancer, the PI3K/Akt pathway is a predicted target.[1][2]
References
- 1. researchhub.com [researchhub.com]
- 2. Wound healing migration assay (Scratch assay) [protocols.io]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. clyte.tech [clyte.tech]
- 5. scispace.com [scispace.com]
- 6. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of (+)-Matairesinol in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Matairesinol, a plant lignan found in various sources such as whole grains, seeds, and vegetables, has garnered significant interest in the scientific community for its potential therapeutic properties. In vivo studies in animal models have been instrumental in elucidating its pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and anti-diabetic activities. These application notes provide a comprehensive summary of the key findings from these studies, detailed experimental protocols for replicating the described experiments, and visualizations of the implicated signaling pathways.
Data Presentation: Summary of Quantitative In Vivo Data
The following tables summarize the quantitative data from various in vivo studies investigating the effects of this compound in different animal models.
Table 1: Anti-inflammatory and Neuroprotective Effects of this compound in a Rat Model of Sepsis-Mediated Brain Injury
| Animal Model | Treatment | Dosage | Outcome Measure | Result | Reference |
| Cecal Ligation and Perforation (CLP)-induced sepsis in rats | This compound | 5 mg/kg, p.o. | Serum S100β | Dampened production compared to CLP group[1] | [1] |
| 10 mg/kg, p.o. | Serum S100β | Dampened production compared to CLP group[1] | [1] | ||
| 20 mg/kg, p.o. | Serum S100β | Dampened production compared to CLP group[1] | [1] | ||
| 5 mg/kg, p.o. | Serum GFAP | Dampened production compared to CLP group[1] | [1] | ||
| 10 mg/kg, p.o. | Serum GFAP | Dampened production compared to CLP group[1] | [1] | ||
| 20 mg/kg, p.o. | Serum GFAP | Dampened production compared to CLP group[1] | [1] | ||
| 5 mg/kg, p.o. | Serum NSE | Dampened production compared to CLP group[1] | [1] | ||
| 10 mg/kg, p.o. | Serum NSE | Dampened production compared to CLP group[1] | [1] | ||
| 20 mg/kg, p.o. | Serum NSE | Dampened production compared to CLP group[1] | [1] | ||
| 5, 10, 20 mg/kg, p.o. | Neuronal Apoptosis | Improved compared to CLP group[2] | [2] | ||
| 5, 10, 20 mg/kg, p.o. | Microglial Activation | Weakened compared to CLP group[2] | [2] |
p.o. - per os (by mouth) GFAP - Glial Fibrillary Acidic Protein NSE - Neuron-Specific Enolase Note: Specific mean values and standard deviations are not provided in the abstract and would need to be extracted from the full-text article.[1]
Table 2: Anticancer Effects of Lignans in Animal Models
| Animal Model | Treatment | Dosage | Outcome Measure | Result | Reference |
| LNCaP human prostate cancer xenografts in athymic mice | 7-Hydroxymatairesinol | 0.15% in diet | Tumor Volume | Smaller compared to control | [3] |
| 0.30% in diet | Tumor Volume | Smaller compared to control | [3] | ||
| 0.15% and 0.30% in diet | Tumor Take Rate | Lower compared to control | [3] | ||
| 0.15% and 0.30% in diet | Tumor Cell Apoptotic Index | Higher compared to control | [3] | ||
| 0.30% in diet | Cell Proliferation Index | Reduced compared to control | [3] | ||
| Min (Multiple intestinal neoplasia) mice | This compound | 0.02% (w/w) in diet | Mean number of tumors | Elevated (67 vs. 51 in control) | Pajari et al., 2006 |
| 0.02% (w/w) in diet | Mean size of tumors | Elevated (1.4 vs. 1.2 mm in control) | Pajari et al., 2006 |
Note: 7-Hydroxymatairesinol is a closely related lignan to this compound. Specific quantitative data (e.g., mean tumor volume in mm³, percentage of apoptosis) are not provided in the abstract and would need to be extracted from the full-text article.[3]
Table 3: Anti-Diabetic Effects of this compound in a Rat Model of Type 2 Diabetes
| Animal Model | Treatment | Dosage | Outcome Measure | Result | Reference |
| Streptozotocin-induced diabetic rats | This compound | Data to be extracted from full text | Plasma Glucose Levels | Dose-dependent reduction | [4] |
| Data to be extracted from full text | Blood Insulin Level | Improved | [4] | ||
| Data to be extracted from full text | Oral Glucose Tolerance Test (OGTT) | Improved | [4] | ||
| Data to be extracted from full text | Body Weight | Restored | [4] | ||
| Data to be extracted from full text | Hepatic Enzymes | Restored levels | [4] |
Note: Specific dosages and quantitative data (e.g., blood glucose in mg/dL, insulin in µU/mL) are not provided in the available information and would need to be extracted from the full-text article.[4]
Experimental Protocols
1. Sepsis-Mediated Brain Injury Model in Rats
This protocol is based on the methodology described in the study by Wu et al., 2021.[1]
1.1. Animal Model: Cecal Ligation and Puncture (CLP)
-
Animals: Male Wistar rats (6-8 weeks old).
-
Anesthesia: Intraperitoneal injection of pentobarbital (30 mg/kg).
-
Procedure:
-
Make a 2-cm midline laparotomy to expose the cecum.
-
Ligate the cecum just below the ileocecal valve, ensuring not to obstruct the bowel.
-
Puncture the cecum once with an 18-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of feces into the peritoneum.
-
Return the cecum to the abdominal cavity and close the incision in layers.
-
Administer subcutaneous saline (30 mL/kg) for fluid resuscitation.
-
1.2. This compound Administration
-
Route: Oral gavage.
-
Dosage: 5, 10, and 20 mg/kg body weight.
-
Frequency: Once daily, 24 hours after CLP surgery.
-
Duration: 48 hours.
1.3. Outcome Assessments
-
Blood Analysis: Collect serum to measure concentrations of S100β, GFAP, and NSE using ELISA kits.
-
Histopathology: Perfuse brains with 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess brain injury.
-
Immunohistochemistry (IHC): Use specific antibodies to detect Caspase-3 (for apoptosis) and Iba-1 (for microglial activation) in brain sections.
-
TUNEL Staining: Perform TUNEL assay on brain sections to detect apoptotic cells.
-
Western Blot: Analyze brain tissue lysates to determine the phosphorylation status of MAPK, JNK, and NF-κB, and the expression levels of Nrf2, HO-1, and AMPK.
2. Prostate Cancer Xenograft Model in Mice
This protocol is based on the methodology described for 7-hydroxymatairesinol, a related lignan.
2.1. Animal Model: LNCaP Xenografts in Athymic Mice
-
Animals: Athymic nude male mice.
-
Cell Line: LNCaP human prostate cancer cells.
-
Procedure:
-
Inject LNCaP cells subcutaneously into the flank of the mice.
-
2.2. Lignan Administration
-
Route: In diet.
-
Dosage: 0.15% or 0.30% (w/w) of 7-hydroxymatairesinol mixed in the standard diet.
-
Initiation: Start 3 days after tumor cell injection.
-
Duration: 9 weeks.
2.3. Outcome Assessments
-
Tumor Growth: Measure tumor volume regularly using calipers.
-
Tumor Take Rate: Record the percentage of mice that develop tumors in each group.
-
Apoptotic Index: Perform immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) on tumor sections.
-
Proliferation Index: Perform immunohistochemistry for markers of proliferation (e.g., Ki-67) on tumor sections.
3. Streptozotocin-Induced Diabetes Model in Rats
This protocol is a general guideline for inducing type 2 diabetes in rats.
3.1. Animal Model: Streptozotocin (STZ)-Induced Diabetes
-
Animals: Wistar rats.
-
Induction:
-
Administer a single intraperitoneal injection of STZ (typically 40-65 mg/kg), dissolved in cold citrate buffer (pH 4.5).
-
Confirm diabetes by measuring blood glucose levels after 72 hours. Rats with fasting blood glucose above 250 mg/dL are considered diabetic.
-
3.2. This compound Administration
-
Route: Oral gavage.
-
Dosage: To be determined based on the specific study.
-
Frequency and Duration: To be determined based on the specific study.
3.3. Outcome Assessments
-
Blood Glucose: Measure fasting blood glucose levels regularly.
-
Insulin Levels: Measure serum insulin levels using an ELISA kit.
-
Oral Glucose Tolerance Test (OGTT): Administer an oral glucose load and measure blood glucose at various time points.
-
Body Weight: Monitor body weight throughout the study.
-
Hepatic Enzymes: Measure serum levels of ALT and AST.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound based on the available in vivo data.
References
- 1. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effects of a plant lignan 7-hydroxymatairesinol on a prostate cancer model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Production of (+)-Matairesinol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Matairesinol is a plant lignan that holds significant interest in the pharmaceutical and nutraceutical industries due to its potential health benefits, including anticancer and antioxidant properties.[1][2][3] This document provides detailed protocols for the enzymatic synthesis of this compound, offering a green and efficient alternative to chemical synthesis. Two primary enzymatic routes are described: one starting from (+)-pinoresinol and the other from secoisolariciresinol diglucoside (SDG).
Biochemical Pathway
The enzymatic conversion of (+)-pinoresinol to this compound involves a two-step cascade catalyzed by pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SDH).[1][4] PLR, an NADPH-dependent enzyme, catalyzes the sequential reduction of (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol.[1] Subsequently, the NAD+-dependent SDH oxidizes (-)-secoisolariciresinol to form (-)-matairesinol.[1][5] It is important to note that the naturally occurring enantiomer is this compound, and different enzyme stereospecificities can lead to the formation of (-)-matairesinol.[6]
Caption: Biochemical pathways for the enzymatic production of this compound.
Data Presentation: Comparison of Enzymatic Methods
The following table summarizes the quantitative data for the two primary enzymatic methods for producing matairesinol.
| Parameter | Pinoresinol Conversion | Secoisolariciresinol Diglucoside (SDG) Conversion |
| Starting Material | (+)-Pinoresinol | Secoisolariciresinol diglucoside (SDG) |
| Key Enzymes | Pinoresinol-lariciresinol reductase (PLR), Secoisolariciresinol dehydrogenase (SDH) | Glucosidase, Secoisolariciresinol dehydrogenase (SDH), Glucose dehydrogenase (GDH) |
| Enzyme Source | Recombinant E. coli expressing genes from Podophyllum pleianthum[1] | Not specified |
| Reaction Time | 60 minutes (in vitro)[1][2][3] | Not specified |
| Temperature | 22°C (in vitro)[1][2][3] | Not specified |
| pH | Not specified | Not specified |
| Cofactors | NADPH, NAD+ (in vivo, no external cofactors needed with recombinant E. coli)[1][2] | Requires reducing power, provided by glucose dehydrogenase[7] |
| Conversion Yield | 49.8% (with PLR-SDH fusion protein), 17.7% (with a mixture of rPLR and rSDH)[1][2][3] | > 70%[7] |
Experimental Protocols
Protocol 1: Production of this compound from (+)-Pinoresinol using a Recombinant Fusion Enzyme
This protocol is based on the use of a bifunctional fusion protein (PLR-SDH) expressed in E. coli.[1]
1. Expression and Purification of PLR-SDH Fusion Protein:
-
The genes encoding pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SDH) from a plant source (e.g., Podophyllum pleianthum) are cloned into an expression vector to create a fusion gene (plr-sdh).[1]
-
The resulting plasmid is transformed into a suitable E. coli expression strain.
-
Culture the recombinant E. coli in an appropriate medium (e.g., LB broth with antibiotic selection) at 37°C to an OD600 of 0.4-0.6.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 18-22°C) for an extended period (e.g., 12-16 hours).
-
Harvest the cells by centrifugation and lyse them using sonication or a French press.
-
Purify the His-tagged fusion protein from the soluble fraction using nickel-affinity chromatography.
2. In Vitro Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
(+)-Pinoresinol (substrate)
-
Purified PLR-SDH fusion protein
-
NADPH (cofactor for PLR)
-
NAD+ (cofactor for SDH)
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
-
Incubate the reaction mixture at 22°C for 60 minutes.[1]
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.
3. In Vivo Bioconversion:
-
Use living recombinant E. coli cells expressing the PLR-SDH fusion protein.[1]
-
Resuspend the induced cells in a minimal medium.
-
Add (+)-pinoresinol directly to the cell suspension.
-
Incubate the culture at an appropriate temperature (e.g., 22-30°C). The in vivo system may not require the addition of external cofactors as they are regenerated by the host cells.[1][2]
-
Monitor the conversion of pinoresinol to matairesinol over time using HPLC.
4. Purification of this compound:
-
After the reaction, extract the product from the reaction mixture or cell culture with an organic solvent like ethyl acetate.
-
Concentrate the organic extract under reduced pressure.
-
Purify the crude product using chromatographic techniques such as silica gel column chromatography or preparative HPLC.
Protocol 2: Production of this compound from Secoisolariciresinol Diglucoside (SDG)
This protocol utilizes a combination of three enzymes to convert SDG to matairesinol.[7]
1. Enzymatic Reaction Setup:
-
Prepare a reaction mixture containing:
-
Secoisolariciresinol diglucoside (SDG) (substrate)
-
Glucosidase
-
Secoisolariciresinol dehydrogenase (SDH)
-
Glucose dehydrogenase (GDH)
-
Glucose (for cofactor regeneration by GDH)
-
NAD+
-
Reaction buffer (appropriate pH for all enzymes)
-
-
The glucosidase hydrolyzes the glucoside bonds of SDG to yield secoisolariciresinol.
-
SDH then converts secoisolariciresinol to matairesinol.
-
GDH is included to regenerate the NAD+ required by SDH, thereby driving the reaction towards completion and increasing the yield.[7]
2. Reaction Conditions:
-
Incubate the reaction mixture at an optimal temperature and pH for the enzyme cocktail.
-
Monitor the reaction progress by analyzing samples for the disappearance of SDG and the formation of matairesinol using HPLC.
3. Product Purification:
-
Once the reaction is complete, terminate it by heat inactivation of the enzymes or by solvent extraction.
-
Purify the this compound from the reaction mixture using standard chromatographic methods as described in Protocol 1.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the enzymatic production of this compound.
Caption: General workflow for enzymatic this compound production.
References
- 1. Bioconversion of Pinoresinol into Matairesinol by Use of Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. Secoisolariciresinol dehydrogenase purification, cloning, and functional expression. Implications for human health protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method for producing matairesinol from lignans using enzymes | Consejo Superior de Investigaciones Científicas [csic.es]
Application Notes and Protocols for the Use of (+)-Matairesinol as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Matairesinol is a naturally occurring dibenzylbutyrolactone lignan found in a variety of plant-based foods, including whole grains, oilseeds, fruits, and vegetables.[1][2] As a precursor to the enterolignans, enterodiol and enterolactone, which are formed by intestinal microflora, this compound and its metabolites are of significant interest due to their potential health benefits, including antioxidant, anti-estrogenic, and anti-tumor properties.[1][2] These properties have led to its investigation as a potential therapeutic agent, particularly in oncology. This document provides detailed application notes and protocols for the use of this compound as an analytical standard for quantification in various matrices and explores its relevance in drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for its proper handling, storage, and use as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂O₆ | [3] |
| Molecular Weight | 358.39 g/mol | [4] |
| CAS Number | 580-72-3 | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 119 °C | [3] |
| Solubility | Sparingly soluble in ethanol, practically insoluble in water. Soluble in DMF and DMSO. | [3][6] |
| Storage Temperature | 2-8°C | [1][2] |
Application as an Analytical Standard
This compound is widely used as an analytical standard for its quantification in various biological and food matrices. Its purity, typically ≥95.0% (HPLC), makes it suitable for the development and validation of analytical methods.[1][2]
Diagram: General Workflow for this compound Quantification
Caption: General experimental workflow for the quantification of this compound.
Experimental Protocols
Protocol 1: Quantification of this compound in Flaxseed by HPLC with Coulometric Electrode Array Detection
This protocol is adapted from the method described by Kraushofer and Sontag (2002) for the determination of matairesinol in flax seed.[7][8]
1. Sample Preparation:
-
Defat the ground flaxseed sample.
-
Spike the defatted sample with an internal standard (e.g., bisphenol A).
-
Reflux the sample for 75 minutes in a mixture of ethanol, bidistilled water, and 12 M hydrochloric acid (2:2:1, v/v/v) to extract and hydrolyze matairesinol conjugates.[7][8]
-
Dilute the extract with the mobile phase.
2. HPLC Conditions:
-
Column: Reversed-phase column (e.g., Lichrospher 60 RP-Select B, 250×4 mm, 5 µm).[7][8]
-
Mobile Phase: Acetonitrile and a buffer (730 ml bidistilled water, 20 ml glacial acetic acid, adjusted to pH 3 with 5 M sodium hydroxide) (250:750, v/v).[7][8]
-
Detection: Coulometric electrode array detector with potentials set at +150, +200, +250, +300, +350, +400, +550, and +600 mV.[7][8]
3. Quantification:
-
Prepare a calibration curve using a certified this compound standard.
-
Calculate the concentration of matairesinol in the sample based on the peak area ratio to the internal standard.
Protocol 2: Quantification of this compound in Foods by LC-MS/MS
This protocol is based on the method developed for the quantification of major enterolignan precursors in foods.[9][10][11]
1. Sample Preparation:
-
Perform alkaline methanolic extraction of the food sample.[9][10][11]
-
Follow with enzymatic hydrolysis using Helix pomatia β-glucuronidase/sulfatase to release the aglycones.[9][10][11]
-
Conduct a diethyl ether extraction of the hydrolyzed sample.[9]
-
Evaporate the ether extract and redissolve the residue in the initial mobile phase.
-
Use deuterated internal standards, such as matairesinol-d6, for accurate quantification.[9][10][11]
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.
-
MS/MS System: A tandem mass spectrometer operating in a suitable ionization mode (e.g., ESI positive or negative) and using multiple reaction monitoring (MRM) for specific detection of matairesinol and its internal standard.
3. Quantification:
-
Construct a calibration curve using the peak area ratios of the this compound standard to the internal standard.
-
Determine the concentration of matairesinol in the sample from the calibration curve.
Quantitative Data Summary
The following table summarizes the performance of the analytical methods for the quantification of this compound.
| Method | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC with Coulometric Detection | Flaxseed | 5 µg/g | Not specified | [7][8] |
| LC-MS/MS | Solid Foods | 4-10 µ g/100 g (dry weight) | 73-123% (except in bread, 51-55%) | [9][10][11] |
| LC-MS/MS | Beverages | 0.2-0.4 µ g/100 mL | Not specified | [9][10][11] |
| HPLC/UV | Various | 0.01 mg/g | Not specified | [12][13] |
Relevance in Drug Development
This compound has shown potential as an anticancer agent, particularly in pancreatic cancer.[1][2] Studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in pancreatic cancer cell lines.[1][2]
Signaling Pathway of this compound in Pancreatic Cancer
This compound has been shown to modulate key signaling pathways involved in cancer cell progression, including the MAPK and PI3K/Akt pathways.[1] It has been observed to elevate the phosphorylation of JNK and p38, while suppressing the phosphorylation of ERK1/2 in pancreatic cancer cells.[1]
Caption: Proposed signaling pathway of this compound in pancreatic cancer cells.
Conclusion
This compound serves as a critical analytical standard for researchers in food science, nutrition, and drug development. The detailed protocols provided herein offer robust methods for its accurate quantification. Furthermore, its emerging role as a potential anticancer agent highlights its importance in pharmaceutical research, warranting further investigation into its mechanisms of action and therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]
- 5. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of lignans (Secoisolariciresinol, Matairesinol) - 2 results - VARIOUS analysis - Analytice [analytice.com]
- 12. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 13. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Application of (+)-Matairesinol in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Matairesinol, a plant lignan found in various sources such as flaxseed, sesame seeds, and certain fruits and vegetables, has garnered significant attention in cancer research for its potential antitumor properties.[1][2][3] This dibenzylbutyrolactone lignan has demonstrated a range of biological activities, including anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer models. This document provides detailed application notes on the use of this compound in cancer research, summarizing key quantitative data and providing comprehensive protocols for essential in vitro experiments.
Data Presentation: In Vitro Efficacy of this compound
The anti-cancer effects of this compound have been quantified across various cancer cell lines. The following tables summarize its impact on cell viability, apoptosis induction, and cell migration.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | Treatment Duration | IC50 Value (µM) | Reference |
| PC3 | Prostate Cancer | 24 h | Not explicitly stated, but dose-dependent reduction observed up to 200 µM | [1] |
| PC3 | Prostate Cancer | 48 h | Not explicitly stated, but dose-dependent reduction observed up to 200 µM | [1] |
| PC3 | Prostate Cancer | 72 h | Not explicitly stated, but dose-dependent reduction observed up to 200 µM | [1] |
| PANC-1 | Pancreatic Cancer | 48 h | ~80 µM (caused 48% inhibition) | [4] |
| MIA PaCa-2 | Pancreatic Cancer | 48 h | ~80 µM (caused 50% inhibition) | [4] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not explicitly stated, but cytotoxic effects observed |
Table 2: Pro-Apoptotic and Anti-Metastatic Effects of this compound
| Cell Line | Cancer Type | Parameter | Treatment | Effect | Reference |
| PANC-1 | Pancreatic Cancer | Late Apoptosis | 80 µM Matairesinol | 196% increase | [4] |
| MIA PaCa-2 | Pancreatic Cancer | Late Apoptosis | 80 µM Matairesinol | 261% increase | [4] |
| PANC-1 | Pancreatic Cancer | Cell Migration | 80 µM Matairesinol | 79% reduction in migrated cells | [4] |
| MIA PaCa-2 | Pancreatic Cancer | Cell Migration | 80 µM Matairesinol | 86% reduction in migrated cells | [4] |
| PC3 | Prostate Cancer | Cell Migration | 50 µM Matairesinol | 10.99% open wound area after 24h | [1] |
| PC3 | Prostate Cancer | Cell Migration | 100 µM Matairesinol | 24.48% open wound area after 24h | [1] |
| PC3 | Prostate Cancer | Cell Migration | 200 µM Matairesinol | 71.33% open wound area after 24h | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. The primary pathways identified are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.
Caption: this compound inhibits the MAPK/ERK pathway and modulates the PI3K/Akt pathway, leading to decreased cell proliferation and metastasis, and increased apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1.5 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 10 minutes on a shaker to ensure complete dissolution. Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
This compound
-
PBS
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.
Western Blot Analysis of MAPK/ERK and PI3K/Akt Pathways
This protocol details the detection of key proteins in the MAPK/ERK and PI3K/Akt signaling pathways.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Table 3: Primary Antibodies for Western Blotting
| Antibody | Supplier | Catalog No. | Dilution |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | #4370 | 1:1000 - 1:2000 |
| p44/42 MAPK (Erk1/2) | Cell Signaling Technology | #4695 | 1:1000 |
| Phospho-Akt (Ser473) | Cell Signaling Technology | #4058 | 1:500 - 1:1000 |
| Akt | Cell Signaling Technology | #9272 | 1:1000 |
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
6-well or 12-well plates
-
200 µL pipette tip
-
Complete medium and serum-free medium
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a plate to create a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or vehicle control.
-
Imaging: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium and medium with FBS
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Insert Coating: Coat the top of the Transwell inserts with Matrigel and allow it to solidify.
-
Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium containing this compound or vehicle.
-
Chemoattractant: Add medium containing FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Removal of Non-invasive Cells: Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, exhibiting cytotoxic, pro-apoptotic, and anti-metastatic properties in various cancer cell lines. Its mechanism of action involves the modulation of critical signaling pathways such as MAPK/ERK and PI3K/Akt. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this promising natural compound. Further in vivo studies are warranted to validate these in vitro findings and to explore the clinical applicability of this compound in cancer therapy.
References
- 1. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Investigating the Anti-inflammatory Effects of (+)-Matairesinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of (+)-Matairesinol, a plant lignan with demonstrated potential in modulating key inflammatory pathways. This document details the mechanisms of action, presents quantitative data on its effects, and offers detailed protocols for researchers to investigate its efficacy in in vitro models of inflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4][5] Additionally, studies have shown that this compound can upregulate the AMP-activated protein kinase (AMPK) pathway, which is known to have anti-inflammatory and neuroprotective effects.[1][3][5][6]
Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the NF-κB and MAPK pathways are activated, leading to the transcription and release of pro-inflammatory mediators. This compound has been shown to inhibit the phosphorylation of key proteins in these pathways, including NF-κB p65, JNK, and ERK1/2, thereby downregulating the expression of inflammatory cytokines and enzymes.[1][2][4]
Data Presentation
The anti-inflammatory effects of this compound have been quantified in various studies. The following tables summarize the key findings on its ability to reduce the production of pro-inflammatory cytokines and other inflammatory markers in LPS-stimulated microglial cells.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Microglia
| Cytokine | This compound Concentration | % Reduction (compared to LPS control) | Reference |
| TNF-α | 5 µg/mL | Significant Reduction | [1] |
| 10 µg/mL | Significant Reduction | [1] | |
| 20 µg/mL | Significant Reduction | [1] | |
| IL-1β | 5 µg/mL | Significant Reduction | [1] |
| 10 µg/mL | Significant Reduction | [1] | |
| 20 µg/mL | Significant Reduction | [1] | |
| IL-6 | 5 µg/mL | Significant Reduction | [1] |
| 10 µg/mL | Significant Reduction | [1] | |
| 20 µg/mL | Significant Reduction | [1] |
Table 2: Effect of this compound on Other Inflammatory Markers in LPS-Stimulated Microglia
| Marker | This compound Concentration | % Reduction (compared to LPS control) | Reference |
| iNOS | 6.25 µM | Concentration-dependent reduction | [2][4] |
| 12.5 µM | Concentration-dependent reduction | [2][4] | |
| 25 µM | Concentration-dependent reduction | [2][4] | |
| COX-2 | 6.25 µM | Concentration-dependent reduction | [2][4] |
| 12.5 µM | Concentration-dependent reduction | [2][4] | |
| 25 µM | Concentration-dependent reduction | [2][4] | |
| Nitric Oxide (NO) | 6.25 µM | Concentration-dependent reduction | [2][4] |
| 12.5 µM | Concentration-dependent reduction | [2][4] | |
| 25 µM | Concentration-dependent reduction | [2][4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of BV2 microglial cells and their stimulation with LPS to induce an inflammatory response, followed by treatment with this compound.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
6-well or 24-well cell culture plates
Procedure:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 6-well or 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25 µM) for 1 hour.[2][4] A vehicle control (DMSO) should be included.
-
Stimulate the cells with 1 µg/mL LPS for the desired time period (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway analysis).[1]
-
After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.
Protocol 2: Quantification of Pro-inflammatory Cytokines by ELISA
This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.
Materials:
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Cell culture supernatants from Protocol 1
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling
This protocol details the use of Western blotting to analyze the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from Protocol 1
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control like β-actin.
Protocol 4: Gene Expression Analysis by qPCR
This protocol describes the use of quantitative real-time PCR (qPCR) to measure the mRNA expression levels of inflammatory genes such as iNOS and COX-2.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Extract total RNA from the cells lysed in Protocol 1 using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and specific primers for the target genes and a housekeeping gene.
-
The qPCR cycling conditions will typically be: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Caption: General experimental workflow.
References
- 1. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 2. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fn-test.com [fn-test.com]
Application Notes and Protocols: The Effect of (+)-Matairesinol on Osteoclast Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the inhibitory effects of (+)-Matairesinol on osteoclast differentiation, based on current scientific findings. The protocols and data presented herein are intended to guide researchers in studying the potential of this compound as a therapeutic agent for bone-related disorders characterized by excessive bone resorption.
Introduction
This compound, a plant lignan found in various foods such as seeds, vegetables, and fruits, has demonstrated a range of biological activities, including anti-angiogenic and anti-cancer properties.[1][2][3] Recent research has uncovered its potential role in bone metabolism, specifically its inhibitory effect on osteoclastogenesis, the process of osteoclast differentiation.[1][2][3] Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity is implicated in pathological bone loss in diseases like osteoporosis and rheumatoid arthritis.[4][5][6] Understanding the mechanism by which this compound modulates osteoclast differentiation is crucial for its development as a potential anti-osteoporotic agent.
The differentiation of osteoclasts from their monocyte/macrophage precursor cells is primarily regulated by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[4][6][7] The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a cascade of intracellular signaling events that ultimately lead to the formation of mature, bone-resorbing osteoclasts.[5] This signaling network involves the activation of various downstream pathways, including the mitogen-activated protein kinase (MAPK) pathways (p38 and ERK) and the induction of key transcription factors such as nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1).[1][2] NFATc1 is considered the master regulator of osteoclast differentiation, and its activation is essential for the expression of osteoclast-specific genes.[1][4]
Studies have shown that this compound effectively inhibits RANKL-induced osteoclast differentiation in a dose-dependent manner.[1][2][3][8] This inhibitory effect is attributed to its ability to suppress the RANKL-induced activation of the p38 and ERK signaling pathways, leading to a downstream reduction in the expression and activity of NFATc1.[1][2] Consequently, the expression of NFATc1-dependent genes crucial for osteoclast function, such as Tartrate-Resistant Acid Phosphatase (TRAP), Osteoclast-Associated Immunoglobulin-like Receptor (OSCAR), and the d2 isoform of vacuolar ATPase V0 domain (Atp6v0d2), is also attenuated.[1] Interestingly, this compound's action appears to be specific to the differentiation process, as it does not affect the bone resorption activity of mature osteoclasts.[1][2][3]
These findings highlight this compound as a promising candidate for further investigation in the context of bone biology and the development of novel therapeutics for osteolytic diseases.
Data Presentation
Table 1: Effect of this compound on RANKL-Induced Osteoclast Differentiation and TRAP Activity
| This compound Concentration | Number of TRAP-Positive Multinucleated Cells (MNCs) | TRAP Activity (OD 405 nm) |
| Vehicle (DMSO) | High | High |
| 1 µM | Moderately Decreased | Moderately Decreased |
| 5 µM | Significantly Decreased | Significantly Decreased |
| 10 µM | Strongly Decreased | Strongly Decreased |
Data summarized from dose-response experiments where Bone Marrow-Derived Macrophages (BMMs) were treated with varying concentrations of this compound in the presence of RANKL and M-CSF.[1][8]
Table 2: Effect of this compound on the Expression of Osteoclast-Specific Genes
| Gene | Treatment | Relative mRNA Expression |
| NFATc1 | RANKL | High |
| RANKL + this compound (10 µM) | Attenuated | |
| TRAP | RANKL | High |
| RANKL + this compound (10 µM) | Strongly Attenuated | |
| OSCAR | RANKL | High |
| RANKL + this compound (10 µM) | Strongly Attenuated | |
| Atp6v0d2 | RANKL | High |
| RANKL + this compound (10 µM) | Strongly Attenuated |
Gene expression levels were determined by RT-PCR in BMMs stimulated with RANKL in the presence or absence of this compound.[1]
Mandatory Visualizations
References
- 1. Anti-osteoclastogenic activity of matairesinol via suppression of p38/ERK-NFATc1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-osteoclastogenic activity of matairesinol via suppression of p38/ERK-NFATc1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bone loss: Factors that regulate osteoclast differentiation - an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Antioxidant Properties of (+)-Matairesinol
For Researchers, Scientists, and Drug Development Professionals
Introduction: (+)-Matairesinol, a plant lignan found in various sources such as flaxseed and sesame seeds, has garnered significant scientific interest for its diverse biological activities, including its potent antioxidant and anti-inflammatory effects.[1][2][3][4][5] These properties make it a compelling candidate for further investigation in the context of preventing and treating diseases associated with oxidative stress.[1][3][4][6] This document provides detailed application notes and experimental protocols for researchers interested in studying the antioxidant properties of this compound.
Mechanism of Antioxidant Action: this compound exerts its antioxidant effects through multiple mechanisms. It can directly scavenge free radicals and also modulate intracellular signaling pathways to enhance the endogenous antioxidant defense systems.[1][7]
-
Direct Radical Scavenging: Studies have demonstrated that this compound possesses direct radical scavenging activity against species like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide radicals.[7] The structural features of matairesinol, particularly its phenolic hydroxyl groups, are believed to contribute to this activity.[7]
-
Upregulation of Endogenous Antioxidant Enzymes: this compound has been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1][3] This upregulation helps to neutralize reactive oxygen species (ROS) and reduce cellular oxidative damage.
-
Modulation of Signaling Pathways: A crucial aspect of this compound's antioxidant activity lies in its ability to modulate signaling pathways involved in the cellular stress response. It has been reported to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1).[1][6] The Nrf2-ARE pathway is a primary regulator of cytoprotective genes that defend against oxidative stress.[8] Additionally, this compound can suppress pro-inflammatory and oxidative stress-exacerbating pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1][6][9]
Quantitative Data on Antioxidant Effects
The following table summarizes the quantitative effects of this compound on markers of oxidative stress and antioxidant enzyme activities as reported in a study using a lipopolysaccharide (LPS)-induced oxidative stress model in BV2 microglia cells.
| Parameter | Treatment Group | Concentration of this compound | Result | Reference |
| Malondialdehyde (MDA) Production | LPS | - | Increased | [1] |
| LPS + Mat | >5 μM | Significantly impeded the LPS-induced increase | [1] | |
| Superoxide Dismutase (SOD) Activity | LPS | - | Hampered | [1] |
| LPS + Mat | >5 μM | Significantly impeded the LPS-induced decrease | [1] | |
| Catalase (CAT) Activity | LPS | - | Hampered | [1] |
| LPS + Mat | >5 μM | Significantly impeded the LPS-induced decrease | [1] | |
| Glutathione Peroxidase (GSH-Px) Activity | LPS | - | Hampered | [1] |
| LPS + Mat | >5 μM | Significantly impeded the LPS-induced decrease | [1] |
Experimental Protocols
Herein are detailed protocols for commonly used assays to evaluate the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[10][11] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at 517 nm.[10][11][12]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations for testing.
-
Reaction Setup:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound solution to the respective wells.
-
For the control, add 100 µL of methanol instead of the sample.
-
For the positive control, use a known antioxidant like ascorbic acid at various concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][12]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10][12]
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the reaction mixture containing the sample.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[13][14] The ABTS•+ is a blue-green chromophore that is reduced by antioxidants to the colorless ABTS, and the change in absorbance is measured at 734 nm.[13][14]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound in methanol.
-
Reaction Setup:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of this compound solution to the respective wells.
-
For the control, add 10 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[13][14]
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the sample).
-
A_sample is the absorbance of the reaction mixture containing the sample.
Determine the IC50 value as described for the DPPH assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[17][18] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[17]
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with an incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution and serial dilutions of Trolox in phosphate buffer to create a standard curve.
-
Prepare a stock solution and serial dilutions of this compound in phosphate buffer.
-
Prepare the fluorescein working solution in phosphate buffer.
-
Prepare the AAPH solution in phosphate buffer immediately before use.
-
-
Assay Protocol:
-
Pipette 150 µL of the fluorescein working solution into each well of the black 96-well plate.
-
Add 25 µL of either the Trolox standards, this compound samples, or phosphate buffer (for the blank) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.[19]
-
After incubation, inject 25 µL of the AAPH solution into each well to initiate the reaction.[19][20]
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength should be set at 485 nm and the emission wavelength at 520 nm.[19]
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of this compound by comparing its Net AUC to the Trolox standard curve. The results are typically expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the antioxidant activity of a compound within a cellular environment.[21] It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21] The ability of this compound to inhibit DCF formation indicates its cellular antioxidant activity.[21]
Materials:
-
This compound
-
Human hepatocarcinoma HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH (or another peroxyl radical generator)
-
Quercetin (as a standard)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and allow them to attach and grow for 24 hours.
-
Compound Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and the quercetin standard dissolved in treatment medium for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for each sample.
-
Calculate the Cellular Antioxidant Activity (CAA) unit for each concentration of this compound using the following formula:
CAA unit = 100 - ( ∫SA / ∫CA ) * 100
Where:
-
∫SA is the integrated area under the sample curve.
-
∫CA is the integrated area under the control curve.
The results can be expressed as quercetin equivalents (QE).
Visualizations
Caption: Nrf2 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Antioxidant Assessment.
References
- 1. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9: Interesting facts from the world of organic chemistry – Derivatives: Matairesinol – Lukáš Kolík – personal webpage [lukaskolik.cz]
- 3. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK | Aging [aging-us.com]
- 4. aging-us.com [aging-us.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. mdpi.com [mdpi.com]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. mdpi.com [mdpi.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. kamiyabiomedical.com [kamiyabiomedical.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (+)-Matairesinol
Welcome to the technical support center for the synthesis of (+)-Matairesinol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this compound synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common semi-synthetic route from (+)-Hydroxymatairesinol.
Frequently Asked Questions (FAQs)
-
Q1: What are the main synthetic routes to obtain this compound?
-
A1: The primary methods for synthesizing this compound include semi-synthesis from the natural lignan (+)-hydroxymatairesinol (HMR), total synthesis from simpler starting materials, and biosynthetic approaches using engineered microorganisms.[1] The semi-synthetic route involving catalytic hydrogenolysis of HMR is often preferred due to the availability of the starting material from natural sources like Norway spruce.[2][3]
-
-
Q2: What is a typical yield for the conversion of (+)-Hydroxymatairesinol to this compound?
-
Q3: What are the most common side reactions to be aware of during the synthesis?
Troubleshooting Common Issues
-
Problem 1: Low yield of this compound in the hydrogenolysis of (+)-Hydroxymatairesinol.
-
Possible Cause 1: Suboptimal Catalyst. The choice and quality of the catalyst are critical. Palladium on carbon (Pd/C) is a commonly used and effective catalyst.[5] The acidity of the catalyst can significantly impact the reaction rate.[4]
-
Troubleshooting Tip 1: Screen different Pd/C catalysts from various suppliers. Ensure the catalyst is fresh and has not been deactivated. Consider characterizing the catalyst's properties, such as its acidity.[4][5]
-
Possible Cause 2: Inefficient Reaction Conditions. Temperature, solvent, and hydrogen pressure can all affect the reaction yield.
-
Troubleshooting Tip 2: The reaction is often conducted in a solvent like 2-propanol at around 70°C under a hydrogen flow.[4][5] Optimization of these parameters for your specific setup may be necessary.
-
Possible Cause 3: Competing Side Reactions. As mentioned in the FAQs, side reactions such as etherification can reduce the yield of the desired product.[6]
-
Troubleshooting Tip 3: Monitor the reaction progress closely using techniques like TLC or HPLC to minimize the formation of byproducts. Adjusting the reaction time and temperature may help to favor the desired hydrogenolysis.
-
-
Problem 2: Difficulty in purifying the final this compound product.
-
Possible Cause 1: Presence of closely related impurities. Side products from the reaction or unreacted starting material can co-elute with the desired product during chromatography.
-
Troubleshooting Tip 1: Utilize high-performance liquid chromatography (HPLC) for analytical assessment of purity and to develop an effective purification strategy. Flash column chromatography with a carefully selected solvent system is often effective for purification.
-
Possible Cause 2: Thermal instability or degradation. Although generally stable, prolonged exposure to harsh conditions during purification should be avoided.
-
Troubleshooting Tip 2: Use moderate temperatures when removing solvent under reduced pressure. Store the purified compound under appropriate conditions (e.g., cool, dry, and dark) to prevent degradation.
-
Data Presentation
Table 1: Reported Yields for the Hydrogenolysis of (+)-Hydroxymatairesinol to this compound
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd/C (Degussa-Hüls) | 2-Propanol | 70 | 4 | >90 | [4][5] |
| Pd/C | Ethanol | Not specified | 200 min | ~90 | [3] |
Experimental Protocols
Protocol 1: Semi-synthesis of this compound from (+)-Hydroxymatairesinol via Catalytic Hydrogenolysis
This protocol is based on methodologies reported in the literature.[3][4][5]
Materials:
-
(+)-Hydroxymatairesinol (HMR)
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10% Pd)
-
2-Propanol (or Ethanol)
-
Hydrogen gas
-
Stirred glass reactor or similar hydrogenation apparatus
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: In a stirred glass reactor, dissolve (+)-hydroxymatairesinol in 2-propanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The catalyst loading should be optimized, but a typical starting point is 5-10% by weight relative to the substrate.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Maintain a continuous flow of hydrogen or a positive pressure, depending on the apparatus.
-
Reaction Conditions: Heat the reaction mixture to 70°C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst. The filtration should be done in a well-ventilated fume hood, as the catalyst can be pyrophoric.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Mandatory Visualizations
Caption: Workflow for the semi-synthesis of this compound.
References
Technical Support Center: Overcoming Challenges in (+)-Matairesinol Purification
Welcome to the technical support center for (+)-Matairesinol purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound extracts?
A1: this compound is a lignan present in various plants, often alongside other structurally similar lignans. Common impurities that can co-extract and complicate purification include secoisolariciresinol, lariciresinol, pinoresinol, and their respective glucosides.[1][2] Additionally, during the extraction and purification process, degradation products or isomers may form. In bioconversion processes, the precursor compound, such as pinoresinol, and intermediate products can also be significant impurities.[3]
Q2: What are the optimal storage conditions for purified this compound?
A2: While specific long-term stability data for pure this compound is not extensively detailed in the provided results, general best practices for storing phenolic compounds apply. To prevent degradation, it is advisable to store purified this compound as a solid at -20°C or lower, protected from light and moisture. For stock solutions, using solvents like DMF or DMSO at a concentration of 30 mg/ml is possible, and these should be stored in small aliquots at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.
Q3: Can pH changes during purification affect the stability of this compound?
A3: Yes, pH can significantly impact the stability of many organic compounds, including those with phenolic hydroxyl groups like matairesinol.[4][5] Extreme pH values (highly acidic or alkaline) can potentially lead to degradation through hydrolysis or oxidation.[5] It has been noted that some lignans, including matairesinol, can be sensitive to low pH.[4] Therefore, it is crucial to control the pH of the mobile phase during chromatography and other purification steps to prevent the formation of artifacts and ensure the integrity of the final product.
Q4: How can I confirm the presence of co-eluting impurities with my this compound peak in HPLC?
A4: A single, symmetrical peak in a chromatogram does not guarantee purity. Mass spectrometry (MS) is the most definitive method to detect co-eluting impurities. By analyzing the mass spectrum across the peak, you can identify the presence of multiple m/z values, indicating more than one compound.[6] High-resolution mass spectrometry (HRMS) is particularly effective for this purpose. Another approach is to use a photodiode array (PDA) detector to check for peak purity. If the UV-Vis spectra are not consistent across the entire peak, it suggests the presence of a co-eluting impurity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC).
HPLC Purification Issues
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with stationary phase: Silanol groups on silica-based columns can interact with the phenolic hydroxyl groups of matairesinol. | - Use a high-purity, end-capped column. - Modify the mobile phase: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to suppress the ionization of silanol groups.[3][7]- Adjust mobile phase pH: A lower pH can reduce silanol interactions. |
| Column overload: Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or sample concentration. | |
| Peak Broadening | Contamination of the column or guard column: Buildup of impurities from the sample matrix. | - Replace the guard column. - Flush the analytical column with a strong solvent. - Improve sample preparation: Use solid-phase extraction (SPE) to clean up the crude extract before injection. |
| Inappropriate mobile phase composition: The solvent may not be optimal for sharp peak elution. | - Optimize the mobile phase: Experiment with different solvent ratios (e.g., acetonitrile/water, methanol/water) and gradients. | |
| Co-elution with Impurities | Similar polarity of matairesinol and impurities (e.g., other lignans). | - Optimize the mobile phase: Try a shallower gradient to increase resolution around the matairesinol peak.[6]- Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.[6]- Adjust the mobile phase pH: This can change the ionization state of matairesinol and impurities, potentially improving separation.[6]- Use an orthogonal separation method: If RP-HPLC fails, consider techniques like normal-phase chromatography or centrifugal partition chromatography.[8] |
| Low Yield/Recovery | Degradation of matairesinol on the column: Can be caused by an unstable pH or reactive sites on the stationary phase. | - Ensure the mobile phase pH is within a stable range for matairesinol. [4]- Use a biocompatible or inert column material if degradation is suspected. - Decrease the temperature of the purification process to minimize degradation. [3] |
| Incomplete elution from the column: The mobile phase may not be strong enough to elute all the compound. | - Increase the final percentage of the organic solvent in your gradient. - Perform a strong solvent wash after each run. | |
| Poor solubility in the mobile phase: This can lead to precipitation on the column. | - Ensure the initial mobile phase composition has sufficient organic solvent to keep the sample dissolved. | |
| Irreproducible Retention Times | Changes in mobile phase composition: Inaccurate mixing or evaporation of volatile components. | - Prepare fresh mobile phase daily and keep it well-sealed. - Ensure proper functioning of the HPLC pump and mixer. [9] |
| Column temperature fluctuations: Can affect retention times. | - Use a column oven to maintain a constant temperature. [9] | |
| Column aging: The stationary phase can degrade over time. | - Use a guard column to protect the analytical column. - Replace the column if performance significantly deteriorates. |
Data Presentation
The following tables summarize hypothetical quantitative data for different purification methods to illustrate how results can be compared. Actual results will vary based on the specific experimental conditions and the complexity of the starting material.
Table 1: Comparison of HPLC Column Performance for this compound Purification
| Column Type | Dimensions | Mobile Phase | Flow Rate (mL/min) | Yield (%) | Purity (%) |
| C18 | 4.6 x 250 mm, 5 µm | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | 1.0 | 85 | 95.2 |
| Phenyl-Hexyl | 4.6 x 250 mm, 5 µm | Methanol/Water with 0.1% Formic Acid (Gradient) | 1.0 | 82 | 96.8 |
| C8 | 4.6 x 250 mm, 5 µm | Acetonitrile/Water with 0.1% TFA (Gradient) | 1.0 | 88 | 94.5 |
Table 2: Effect of Mobile Phase Modifier on this compound Purity
| Mobile Phase Modifier (0.1%) | Column | Yield (%) | Purity (%) | Peak Asymmetry |
| None | C18 | 75 | 90.1 | 1.8 |
| Formic Acid | C18 | 85 | 95.2 | 1.2 |
| Trifluoroacetic Acid (TFA) | C18 | 83 | 94.9 | 1.1 |
Experimental Protocols
General Protocol for Reverse-Phase HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude or partially purified extract containing this compound in a suitable solvent, ideally the initial mobile phase composition (e.g., 10% acetonitrile in water). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC System and Column: Use a preparative or semi-preparative HPLC system equipped with a C18 column (e.g., 21.2 x 250 mm, 10 µm).
-
Mobile Phase:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: Develop a linear gradient that allows for the separation of this compound from its impurities. A typical gradient might be:
-
0-5 min: 20% B
-
5-45 min: 20% to 60% B
-
45-50 min: 60% to 95% B (column wash)
-
50-60 min: Re-equilibration at 20% B
-
-
Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm). Collect fractions corresponding to the this compound peak.
-
Purity Analysis and Solvent Evaporation: Analyze the purity of the collected fractions using analytical HPLC-MS. Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical experimental workflow for the purification of this compound.
Signaling Pathways Affected by this compound in Cancer Cells
Caption: Simplified signaling pathways modulated by this compound in cancer cells.[10][11]
References
- 1. openobesityjournal.com [openobesityjournal.com]
- 2. Intake of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in Dutch men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting (+)-Matairesinol instability in solution
Technical Support Center: (+)-Matairesinol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
1. Question: My this compound solution has changed color (e.g., turned yellow/brown) after preparation or storage. What is the cause and how can I prevent it?
Answer:
Discoloration often indicates oxidation or degradation of the phenolic structure of matairesinol. Lignans can be susceptible to oxidation, especially at the benzylic positions.[1]
-
Potential Causes:
-
Oxidation: Exposure to air (oxygen), light, or the presence of metal ions can catalyze oxidation. The free benzylic position is important for its chemical activity and can be a site for oxidation.[1]
-
Contaminants: The presence of strong oxidizing agents in the solvent or on the glassware can initiate degradation.[3]
-
-
Solutions & Prevention:
-
Use High-Purity Solvents: Use freshly opened, high-purity solvents (e.g., DMSO, DMF, Ethanol) to prepare solutions.[4][5]
-
Work Under Inert Gas: For maximum stability, especially for long-term storage, prepare solutions and aliquot them under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[2][6]
-
Control pH: If using aqueous buffers, maintain a slightly acidic pH (e.g., pH 3-6) where phenolic compounds are generally more stable.[2] Avoid strong acids and alkalis.[3]
-
Add Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the solution, if compatible with your experimental design.
-
Proper Storage: Store stock solutions at -20°C or -80°C as recommended.[3][5] Once prepared, it is best to use the solution on the same day. If advance preparation is necessary, store aliquots in tightly sealed vials at -20°C for up to two weeks.[6]
-
2. Question: I am observing a loss of bioactivity or a decrease in the concentration of my this compound standard over time. How can I troubleshoot this?
Answer:
A decrease in concentration or activity is a clear sign of chemical instability. The troubleshooting workflow below can help identify the cause.
-
Logical Troubleshooting Workflow:
-
Verify Analytical Method: Ensure your quantification method (e.g., HPLC) is properly validated and that the instrument is performing correctly. Run a freshly prepared standard to confirm.
-
Assess Storage Conditions: Confirm that the solution was stored at the correct temperature (-20°C or -80°C), protected from light, and in a tightly sealed container.[3][5]
-
Evaluate Solvent Choice: Ensure the solvent is appropriate and pure. Some solvents may contain impurities that can accelerate degradation. For aqueous solutions, check the pH.
-
Check for Contamination: Accidental contamination with acids, bases, or oxidizing agents can degrade the compound.[3]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound instability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents. The choice depends on your experimental needs.
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [4][5] |
| DMF | ~30 mg/mL | [4][5] |
| Ethanol | ~1-2 mg/mL | [4][5] |
| Acetone | Slightly soluble | [7] |
| Chloroform | Slightly soluble | [7] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.25 mg/mL | [4] |
Note: When preparing stock solutions, it is advised to prepare and use them on the same day. If storage is needed, create aliquots to avoid repeated freeze-thaw cycles.[5][6]
Q2: What are the optimal storage conditions for this compound as a solid and in solution?
A2: Proper storage is critical for maintaining the integrity of the compound.
| Form | Temperature | Conditions | Reference |
| Solid (Powder) | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from light. | [3][7] |
| In Solvent | -20°C | Useable for up to one month. | [5] |
| In Solvent | -80°C | Recommended for long-term storage (up to 6 months). | [3][5] |
Q3: Is this compound sensitive to pH? What is the ideal pH range for aqueous solutions?
A3: Yes, as a phenolic compound, this compound is expected to be sensitive to pH. It is incompatible with strong acids and alkalis.[3] While a specific pH-rate profile is not well-documented in the literature, related phenolic compounds are most stable in slightly acidic conditions. For aqueous buffers, a pH range of 3-6 is recommended to minimize hydrolysis and oxidative degradation.[2]
Q4: How does this compound relate to the enterolignans enterolactone and enterodiol?
A4: this compound is a plant lignan that serves as a dietary precursor to mammalian enterolignans.[8][9] After ingestion, gut microbiota metabolize matairesinol into enterodiol and then enterolactone.[10][11] These metabolites are often the subject of research for their potential health benefits, including anticancer and cardioprotective effects.[8][10]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Lignans
This protocol provides a general framework for analyzing the stability of this compound. Method optimization may be required for specific matrices.
-
Instrumentation:
-
Chromatographic Conditions (General Method):
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like 0.1% formic or acetic acid for pH adjustment and better peak shape).[14]
-
Example Gradient: Start with 10-20% acetonitrile, ramp up to 80-90% over 20-30 minutes.
-
-
Flow Rate: 0.8 - 1.0 mL/min.[13]
-
Detection Wavelength: Monitor at ~280 nm, which is a common absorbance maximum for lignans.[4][14]
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
-
Procedure for Stability Test:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.
-
Dilute the stock solution to a working concentration (e.g., 10-50 µg/mL) with the chosen experimental medium (e.g., buffer at a specific pH, cell culture medium).
-
Analyze the initial concentration (T=0) by injecting it into the HPLC system.
-
Subject the solution to the desired stress condition (e.g., store at 37°C, expose to UV light, adjust pH to 9).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution, dilute if necessary, and inject it into the HPLC.
-
Monitor the peak area of the this compound peak over time. A decrease in peak area and the appearance of new peaks indicate degradation.
-
Calculate the percentage of this compound remaining at each time point relative to T=0.
-
Relevant Signaling Pathway
For researchers using this compound in biological systems, it is important to understand that its primary effects may be mediated through its metabolite, enterolactone. Enterolactone has been shown to modulate several key signaling pathways.[15][16][17]
Enterolactone-Modulated Signaling Pathways
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matairesinol|580-72-3|MSDS [dcchemicals.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. CAS 580-72-3 | Matairesinol [phytopurify.com]
- 7. MATAIRESINOL CAS#: 580-72-3 [m.chemicalbook.com]
- 8. Matairesinol - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of lignans (Secoisolariciresinol, Matairesinol) - 2 results - VARIOUS analysis - Analytice [analytice.com]
- 13. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 14. mdpi.com [mdpi.com]
- 15. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
- 17. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Parameters for (+)-Matairesinol Analysis
Welcome to the technical support center for the HPLC analysis of (+)-Matairesinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Injecting too high a concentration of the sample. - Secondary Interactions: Silanol interactions with the analyte. - Inappropriate Mobile Phase pH: Ionization of matairesinol. - Column Degradation: Loss of stationary phase or void formation. | - Dilute the sample and reinject. - Use a column with end-capping or a different stationary phase. Consider adding a small amount of a competitive amine to the mobile phase. - Adjust the mobile phase pH to suppress the ionization of matairesinol. A slightly acidic pH is often preferred.[1][2] - Replace the column. Use a guard column to protect the analytical column.[3][4] |
| Inconsistent Retention Times | - Fluctuations in Mobile Phase Composition: Improper mixing or solvent evaporation. - Temperature Variations: Lack of column temperature control. - Pump Issues: Inconsistent flow rate due to air bubbles or seal wear. - Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. | - Prepare fresh mobile phase daily and ensure thorough mixing. Use a solvent reservoir cap to minimize evaporation.[5] - Use a column oven to maintain a constant temperature.[6] - Degas the mobile phase thoroughly. Purge the pump to remove air bubbles. Check pump seals for wear.[7] - Equilibrate the column for at least 30 minutes or until a stable baseline is achieved. |
| Low Signal Intensity or Poor Sensitivity | - Inappropriate Detection Wavelength: The selected wavelength is not at the absorbance maximum of matairesinol. - Low Injection Volume or Concentration: Insufficient amount of analyte being injected. - Detector Lamp Issue: The lamp is nearing the end of its life. - Mobile Phase Interference: The mobile phase absorbs at the detection wavelength. | - Determine the UV absorbance maximum for this compound (typically around 280 nm) and set the detector accordingly.[8] - Increase the injection volume or concentrate the sample, if possible. - Replace the detector lamp.[9] - Use high-purity HPLC-grade solvents and ensure the mobile phase components do not have high absorbance at the detection wavelength.[7] |
| Ghost Peaks or Carryover | - Injector Contamination: Residual sample from a previous injection is carried over. - Contaminated Mobile Phase or System: Impurities in the solvents or leaching from tubing. | - Implement a robust needle wash protocol in your autosampler method, using a strong solvent. - Flush the entire HPLC system with a strong solvent. Use fresh, high-purity solvents for the mobile phase.[10] |
| High Backpressure | - Column Frit Blockage: Particulate matter from the sample or mobile phase blocking the inlet frit. - Precipitation in the System: Buffer salts precipitating out of the mobile phase. - Column Contamination: Strongly retained compounds from the sample matrix accumulating on the column. | - Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[3][11] - Ensure the buffer concentration is within its solubility limit in the mobile phase, especially when mixing with high percentages of organic solvent.[3] - Implement a column washing procedure after each batch of samples. Use a guard column to trap contaminants.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for this compound?
A1: A good starting point for this compound analysis is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or a buffer with a slightly acidic pH).[1][2] Detection is typically performed using a UV detector at around 280 nm.[8]
Q2: How can I improve the resolution between this compound and other lignans in my sample?
A2: To improve resolution, you can try several approaches:
-
Optimize the Mobile Phase: Adjust the ratio of organic solvent to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve separation. You can also try a different organic modifier, such as methanol instead of acetonitrile, as this can alter selectivity.[12][13]
-
Use a Gradient Elution: A gradient program that gradually increases the organic solvent concentration can help to separate compounds with different polarities more effectively.[14]
-
Select a Different Column: A column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a smaller particle size can provide different selectivity and higher efficiency.[15][16]
Q3: What are the key parameters to consider for sample preparation of plant extracts containing this compound?
A3: Effective sample preparation is crucial for accurate analysis. Key steps often include:
-
Extraction: Lignans are often extracted from plant material using solvents like methanol or ethanol, sometimes with the aid of ultrasonication or heating.[17] For conjugated forms, a hydrolysis step (acidic or enzymatic) is necessary to release the free aglycone.[2][18]
-
Purification: Solid-phase extraction (SPE) is a common technique to clean up the extract and remove interfering substances before HPLC analysis.[19]
-
Filtration: Always filter the final extract through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could damage the HPLC column.[11]
Q4: How do I quantify this compound in my samples?
A4: Quantification is typically performed by creating a calibration curve using a certified reference standard of this compound.[20] A series of known concentrations of the standard are injected, and the peak areas are plotted against the concentrations. The concentration of this compound in your unknown sample can then be determined by interpolating its peak area on the calibration curve.
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and available instrumentation.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Acetic Acid in Water, B: Acetonitrile |
| Gradient | 75% A / 25% B, hold for 10 min; then linear gradient to 50% A / 50% B over 15 min |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 - 20 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm |
Note: The mobile phase composition and gradient profile may need to be optimized for your specific application to achieve the desired separation.[1][2]
Sample Preparation: Extraction from Plant Material
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction: Accurately weigh about 1 g of the powdered sample into a flask. Add 20 mL of 80% methanol.
-
Sonication: Sonicate the mixture for 30-60 minutes in an ultrasonic bath.[11]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the residue for exhaustive extraction.
-
Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.
Visualizations
Caption: General workflow for the HPLC analysis of this compound.
Caption: A logical flow for troubleshooting common HPLC issues.
References
- 1. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. agilent.com [agilent.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmtech.com [pharmtech.com]
- 15. hplc.ru [hplc.ru]
- 16. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chiral separation of the plant lignan matairesinol by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of (+)-Matairesinol Enantiomeric Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enantiomeric separation of (+)-Matairesinol.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question 1: Why am I seeing poor or no resolution between the (+)- and (-)-Matairesinol enantiomers on my chiral column?
Answer:
Poor resolution in chiral HPLC can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Mobile Phase Composition: The composition of the mobile phase is critical for chiral recognition.
-
Solvent Ratio: The ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) directly impacts retention and selectivity. A slight adjustment in this ratio can significantly improve resolution.
-
Alcohol Modifier: The type of alcohol used as a modifier can alter the chiral recognition mechanism. If you are using isopropanol, consider switching to ethanol or vice-versa.
-
Additives: For acidic compounds like Matairesinol, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape and resolution by minimizing unwanted interactions with the stationary phase.
-
-
Chiral Stationary Phase (CSP) Selection: Not all CSPs are suitable for every compound. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are commonly used for lignan separations. If you are not achieving separation, consider trying a different polysaccharide-based CSP.
-
Temperature: Lowering the column temperature can sometimes enhance chiral selectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
-
Flow Rate: A lower flow rate generally provides more time for the enantiomers to interact with the CSP, which can lead to better resolution.
Question 2: My Matairesinol peaks are tailing. What can I do to improve peak shape?
Answer:
Peak tailing in chiral chromatography can be caused by several factors. Here are some common causes and solutions:
-
Secondary Interactions: Tailing can occur due to interactions between the analyte and residual silanol groups on the silica support of the CSP.
-
Solution: Adding a small amount of a competitive amine (e.g., 0.1% diethylamine) or acid (e.g., 0.1% trifluoroacetic acid) to your mobile phase can help to block these active sites and improve peak symmetry.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Try diluting your sample and injecting a smaller volume.
-
-
Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.
-
Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer. For polysaccharide-based columns, it is crucial to only use compatible solvents to avoid damaging the stationary phase.
-
Question 3: I'm experiencing low sensitivity and can't detect my Matairesinol peaks. How can I improve this?
Answer:
Low sensitivity can be a significant hurdle, especially when dealing with low-concentration samples.
-
Detector Wavelength: Ensure your UV detector is set to the optimal wavelength for Matairesinol, which is typically around 280 nm.
-
Sample Concentration: If possible, concentrate your sample before injection.
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak broadening or distortion.
-
Semi-Micro HPLC: Consider using semi-micro columns (1.0–2.0 mm inner diameter). These columns can increase practical sensitivity by 5 to 20-fold compared to conventional analytical columns (4.6 mm i.d.).[1]
Capillary Electrophoresis (CE) Troubleshooting
Question 1: I am not achieving baseline separation of the Matairesinol enantiomers. What parameters can I optimize?
Answer:
Achieving baseline separation in CE for chiral compounds often requires systematic optimization of several parameters.[2]
-
Chiral Selector Concentration: The concentration of the chiral selector, such as carboxymethyl-β-cyclodextrin, is a critical factor. Increasing the concentration can improve resolution, but an excessive amount may lead to long analysis times or peak broadening.
-
Background Electrolyte (BGE) pH: The pH of the BGE affects the charge of both the analyte and the chiral selector, which in turn influences their interaction and separation. A systematic evaluation of the pH is recommended to find the optimal value.
-
BGE Concentration: The concentration of the BGE (e.g., phosphate buffer) can impact the electroosmotic flow (EOF) and the migration times of the enantiomers.
-
Voltage: Adjusting the separation voltage can affect the migration speed and resolution. Higher voltages can lead to shorter analysis times but may also generate Joule heating, which can negatively impact the separation.
Question 2: My migration times are not reproducible. What could be the cause?
Answer:
Irreproducible migration times in CE are a common issue. Here are some potential causes and solutions:
-
Capillary Conditioning: Inconsistent capillary conditioning between runs can lead to a variable EOF and, consequently, fluctuating migration times. Ensure a consistent and thorough conditioning protocol is followed before each injection.
-
Buffer Depletion: Over time, the composition of the buffer in the inlet and outlet vials can change due to electrolysis. Replenish the buffers in the vials regularly.
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the BGE and the EOF. Ensure the capillary is properly thermostatted.
-
Sample Matrix Effects: High salt concentrations or other interfering substances in your sample can affect the electric field and migration behavior.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) used for the HPLC separation of lignans like Matairesinol?
A1: Polysaccharide-based CSPs are the most widely used for the enantiomeric separation of lignans.[3] Specifically, columns with cellulose and amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD-H) and amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD-H), have shown good results for the separation of various lignan enantiomers.
Q2: What is a suitable chiral selector for the separation of Matairesinol enantiomers by Capillary Electrophoresis (CE)?
A2: Carboxymethyl-β-cyclodextrin has been successfully used as a chiral selector in a phosphate buffer system for the baseline separation of Matairesinol enantiomers by CE.[2]
Q3: My Matairesinol is in a glycosidic form in the plant extract. Do I need to perform hydrolysis before chiral separation?
A3: Yes, for the analysis of lignan aglycones like Matairesinol from plant extracts where they exist as glycosides, a hydrolysis step is necessary. This can be achieved through acidic, alkaline, or enzymatic hydrolysis to cleave the sugar moieties.
Q4: What detection method is typically used for the analysis of Matairesinol?
A4: UV detection at approximately 280 nm is commonly used for the analysis of Matairesinol. For higher sensitivity and selectivity, especially in complex matrices, mass spectrometry (MS) can be coupled with HPLC or CE.
Data Presentation
Table 1: Capillary Electrophoresis - Optimization of Matairesinol Enantioseparation
| Parameter | Condition | Resolution (Rs) | Migration Time (min) | Reference |
| Chiral Selector | Carboxymethyl-β-cyclodextrin | Baseline separation achieved | Optimized for short analysis times | [2] |
| Buffer | Phosphate buffer | - | - | [2] |
| pH | Systematically optimized | - | - | [2] |
| Detection | Diode Array Detector (DAD) | - | Limit of Detection: 2 µg/mL | [2] |
Experimental Protocols
Detailed Methodology for Chiral Separation of Matairesinol by Capillary Electrophoresis
This protocol is based on the successful separation of racemic matairesinol as described in the literature.[2]
Instrumentation:
-
Capillary Electrophoresis system with a Diode Array Detector (DAD).
-
Uncoated fused-silica capillary.
Reagents:
-
Racemic Matairesinol standard.
-
Carboxymethyl-β-cyclodextrin (as the chiral selector).
-
Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic).
-
Sodium hydroxide and hydrochloric acid for pH adjustment.
-
Methanol and deionized water for capillary conditioning.
Procedure:
-
Capillary Conditioning (New Capillary):
-
Flush the capillary sequentially with 1 M NaOH (20 min), deionized water (20 min), and the background electrolyte (BGE) (30 min).
-
-
Background Electrolyte (BGE) Preparation:
-
Prepare a phosphate buffer of a specific concentration (e.g., 50 mM).
-
Dissolve the desired concentration of carboxymethyl-β-cyclodextrin in the phosphate buffer.
-
Adjust the pH of the BGE to the optimized value using NaOH or HCl.
-
Degas the BGE by sonication or filtration.
-
-
Sample Preparation:
-
Dissolve the racemic Matairesinol standard in a suitable solvent (e.g., methanol-water mixture) to a known concentration.
-
-
CE Analysis:
-
Before each run, flush the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and the BGE (5 min).
-
Inject the sample hydrodynamically or electrokinetically.
-
Apply the separation voltage.
-
Detect the enantiomers at 280 nm.
-
-
Optimization:
-
Systematically vary the concentration of carboxymethyl-β-cyclodextrin, the pH of the BGE, and the concentration of the phosphate buffer to achieve baseline separation with the shortest possible analysis time.
-
Visualizations
References
Minimizing degradation of (+)-Matairesinol during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the degradation of (+)-Matairesinol during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The primary causes of this compound degradation during extraction are oxidation, exposure to high temperatures, extreme pH conditions, and light.[1][2] As a phenolic compound, this compound is susceptible to oxidative degradation, which can be accelerated by these factors.
Q2: What is the optimal temperature range for extracting this compound?
A2: Lignans, including this compound, are generally stable at temperatures below 100°C.[3] However, for many lignans, an optimal extraction temperature is between 40-60°C to balance extraction efficiency and minimize thermal degradation, especially during prolonged extraction times.[1][2]
Q3: Which solvent system is recommended for this compound extraction to minimize degradation?
A3: Aqueous mixtures of polar organic solvents, such as 70-80% ethanol or methanol, are generally recommended for lignan extraction.[1][3] These solvents effectively extract lignans while minimizing the extraction of interfering non-polar compounds. The choice between ethanol and methanol often depends on laboratory preference and downstream applications.[3]
Q4: How does pH affect the stability of this compound during extraction?
A4: Extreme pH conditions should be avoided. While alkaline conditions can aid in releasing lignans from the plant matrix, they can also promote oxidation.[4] Strongly acidic conditions may lead to the formation of degradation products.[3] Therefore, maintaining a neutral or slightly acidic pH is generally advisable for preserving the integrity of this compound.[1][2]
Q5: Are advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) better for minimizing degradation?
A5: Yes, modern extraction techniques like UAE and MAE are often preferred.[1][5] They typically offer higher extraction yields in significantly shorter times compared to conventional methods like maceration or Soxhlet extraction.[5][6] The reduced extraction time and often lower temperatures can significantly minimize the degradation of thermosensitive compounds like this compound.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient extraction due to suboptimal solvent, temperature, or time. | - Solvent Selection: Use a 70-80% aqueous ethanol or methanol solution.[3] - Temperature Optimization: Maintain the extraction temperature between 40-60°C.[1][2] - Extraction Time: Optimize the extraction time based on the chosen method. For UAE, 30-60 minutes is often sufficient, while MAE can be as short as a few minutes.[1][7] |
| Presence of Impurity/Degradation Peaks in Chromatogram | Oxidation of this compound during extraction. | - Oxygen Exclusion: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon).[1][2] - Use of Antioxidants: Add a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.[1] - Light Protection: Protect the extraction mixture and subsequent extracts from direct light by using amber glassware or covering the vessels with aluminum foil.[1][2] |
| Degradation due to extreme pH. | - pH Control: Ensure the extraction solvent is neutral or slightly acidic.[1][2] If the plant material alters the pH, consider using a buffered extraction solvent. | |
| Thermal degradation from excessive heat. | - Temperature Control: Strictly monitor and control the extraction temperature, keeping it below 60°C if possible.[1][2] For MAE, use intermittent power application to avoid overheating.[7] | |
| Inconsistent Extraction Yields Between Batches | Variability in plant material. | - Standardize Plant Material: Use the same plant part, and ensure consistent drying and storage conditions. The concentration of lignans can vary significantly between different parts of the plant.[3] |
| Inconsistent extraction parameters. | - Strict Protocol Adherence: Ensure all extraction parameters (temperature, time, solvent ratio, etc.) are precisely controlled and monitored for each batch. |
Data Presentation
Table 1: Influence of Extraction Method on the Yield of Lignans and Phenolic Compounds (Illustrative Data)
Note: Specific quantitative data for this compound degradation is limited in the literature. This table presents a summary of findings for related lignans and total phenolic compounds to illustrate the relative efficiency of different extraction methods.
| Extraction Method | Compound(s) | Plant Material | Solvent | Temperature (°C) | Time | Yield/Recovery | Reference |
| Maceration | Phenolic Acids | Echinacea purpurea | Glycerol-water | Room Temp | 24 h | Lower yield | [8] |
| Ultrasound-Assisted Extraction (UAE) | Phenolic Acids | Echinacea purpurea | Glycerol-water | 70 | 40 min | Significantly higher yield | [8] |
| Maceration | Tannins | Ceratonia siliqua | 45% Ethanol | Room Temp | 120 min | Lower efficiency | [6] |
| Ultrasound-Assisted Extraction (UAE) | Tannins | Ceratonia siliqua | 45% Ethanol | Not specified | 30 min | Higher efficiency | [6] |
| Microwave-Assisted Extraction (MAE) | Tannins | Ceratonia siliqua | 45% Ethanol | Not specified | 4.5 min | Most efficient | [6] |
| Maceration | Total Phenolic Content | Vernonia amygdalina | Not specified | Not specified | 24 h | 357.34 mg GA/100g | [9] |
| Ultrasound-Assisted Extraction (UAE) | Total Phenolic Content | Vernonia amygdalina | Not specified | Not specified | 20 min | 418.01 mg GA/100g | [9] |
Table 2: General Effect of Temperature on Polyphenol and Lignan Stability
| Temperature Range (°C) | General Effect on Lignans/Polyphenols | Notes |
| 20-40 | Generally safe for prolonged extractions. | Lower extraction efficiency may require longer times. |
| 40-60 | Optimal range for balancing yield and stability for many lignans.[1][2] | Significantly improves extraction efficiency over room temperature. |
| 60-80 | Increased extraction yield, but risk of degradation increases with time. | Shorter extraction times are recommended. |
| >80-100 | Lignans are relatively stable, but prolonged exposure should be avoided.[3] | Risk of degradation of other thermosensitive compounds increases. |
| >100 | Significant risk of thermal degradation for many polyphenols.[2] | May be used in very short bursts, as in some MAE protocols, but requires careful control. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and may require optimization for your specific plant material.
1. Sample Preparation:
-
Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
If the material is rich in lipids, defat it with a non-polar solvent like hexane prior to extraction.
2. Solvent Preparation:
-
Prepare a 70% (v/v) ethanol-water solution.
-
To minimize oxidation, degas the solvent by sonicating it for 15 minutes or by bubbling nitrogen gas through it.[1]
-
Optionally, add an antioxidant such as ascorbic acid (0.1% w/v) to the solvent.[1]
3. Extraction:
-
Weigh 1.0 g of the powdered plant material into a suitable extraction vessel (e.g., a glass beaker or flask).
-
Add 20 mL of the prepared solvent (solid-to-liquid ratio of 1:20 g/mL).
-
Place the vessel in an ultrasonic bath.
-
Set the temperature of the ultrasonic bath to 40-50°C.
-
Sonicate for 30-60 minutes.[1] The optimal time should be determined experimentally.
4. Sample Recovery:
-
After sonication, centrifuge the mixture at approximately 4000 x g for 15 minutes to pellet the solid material.
-
Carefully decant and collect the supernatant.
-
For quantitative analysis, filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
5. Storage:
-
Store the extract in an amber vial at -20°C to protect it from light and prevent degradation.[1]
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a general guideline for a closed-vessel MAE system and requires optimization.
1. Sample Preparation:
-
Prepare the plant material as described in the UAE protocol.
2. Solvent Preparation:
-
Prepare an 80% (v/v) methanol-water solution.
-
Degas the solvent and/or add an antioxidant as described in the UAE protocol.
3. Extraction:
-
Place 0.5 g of the powdered plant material into a microwave extraction vessel.
-
Add 20 mL of the prepared solvent (solid-to-liquid ratio of 1:40 g/mL).
-
Seal the vessel according to the manufacturer's instructions.
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters. The following are starting points for optimization:
4. Sample Recovery:
-
After the extraction program is complete and the vessel has cooled, carefully open it in a fume hood.
-
Filter the mixture to separate the extract from the solid residue.
-
For quantitative analysis, filter the extract through a 0.45 µm syringe filter.
5. Storage:
-
Store the extract in an amber vial at -20°C.
Mandatory Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: General workflow for minimizing degradation during extraction.
Caption: Key strategies to prevent this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Maceration and Ultrasonication for Green Extraction of Phenolic Acids from Echinacea purpurea Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Extraction of Herbacetin Diglucoside from Flax (Linum usitatissimum L.) Seed Cakes and Its Quantification using an RP-HPLC-UV System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of (+)-Matairesinol
Welcome to the technical support center for the LC-MS/MS analysis of (+)-Matairesinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate and resolve common challenges during their experiments.
Troubleshooting Guides
This section provides systematic approaches to identifying and mitigating common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low or Inconsistent Analyte Signal
Symptom: The signal intensity for this compound is lower than expected in biological or food matrix samples compared to standards prepared in a neat solvent. This can manifest as poor sensitivity, high variability between replicate injections, or failure to detect the analyte at expected concentrations.
Possible Causes and Solutions:
-
Matrix Effects (Ion Suppression): Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed signal.[1]
-
Solution 1: Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components.
-
For Plasma/Serum: Phospholipids are common interferences.[2] Implement a phospholipid removal strategy, such as using a specialized SPE cartridge (e.g., HybridSPE-Phospholipid) or a targeted precipitation step.
-
For Food Matrices: These can be complex and varied. An alkaline methanolic extraction can be effective.[3][4] For complex matrices like bread, where low recovery has been reported, further optimization of the extraction and cleanup is necessary.[3][4] This may include adjusting the pH, trying different extraction solvents, or using different SPE sorbents (e.g., C18, HLB, or mixed-mode).[5][6]
-
-
Solution 2: Optimize Chromatography: Modify the LC method to chromatographically separate this compound from the interfering compounds.
-
Adjust the gradient elution profile to better resolve the analyte peak.
-
Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Solution 3: Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[7]
-
-
Incomplete Hydrolysis of Matairesinol Glycosides: In many biological and plant-based samples, this compound exists as glycosides, which are not directly detected by the MS method for the aglycone.
-
Solution 1: Optimize Enzymatic Hydrolysis: Ensure complete cleavage of the glycosidic bond.
-
Verify the activity of the β-glucuronidase/sulfatase enzyme (e.g., from Helix pomatia).[3][4]
-
Optimize incubation time, temperature, and pH of the hydrolysis step.[8][9]
-
Ensure the enzyme is not inhibited by components in the sample matrix. A pre-purification step before hydrolysis might be necessary.
-
-
Solution 2: Perform Acid or Alkaline Hydrolysis: As an alternative to enzymatic hydrolysis, chemical hydrolysis can be employed, but this may be less specific and could potentially degrade the analyte.[10]
-
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low or inconsistent this compound signal.
Issue 2: Poor Peak Shape or Retention Time Shifts
Symptom: The chromatographic peak for this compound is broad, tailing, fronting, or split, or the retention time is inconsistent between injections.
Possible Causes and Solutions:
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the initial mobile phase.
-
-
Column Contamination: Accumulation of matrix components on the analytical column can lead to peak shape issues and retention time shifts.
-
Solution 1: Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components.
-
Solution 2: Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained compounds.
-
Solution 3: Improve Sample Cleanup: A cleaner sample will lead to less column contamination.
-
-
Interaction with System Components: this compound, being a phenolic compound, can interact with active sites in the LC system.
-
Solution: Ensure the use of biocompatible PEEK or stainless steel tubing and fittings. Consider passivation of the system if metal interactions are suspected.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can I assess them for this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). For this compound, you can assess matrix effects using two primary methods:
-
Post-Column Infusion: A constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column. A blank matrix extract is then injected. Dips or rises in the baseline signal for this compound indicate regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike: The response of this compound in a blank matrix extract that has been spiked with the analyte after the extraction process is compared to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses (Matrix Factor) indicates the extent of matrix effects. A ratio < 1 indicates suppression, while a ratio > 1 indicates enhancement.
Q2: I am analyzing this compound in a complex food matrix like bread and getting low recovery. What should I do?
A2: Low recovery of matairesinol from bread (51-55%) has been reported and is likely due to strong interactions between the analyte and the matrix components (e.g., proteins, complex carbohydrates).[3][4] To improve recovery:
-
Optimize Extraction:
-
Solvent Composition: Experiment with different percentages of methanol in water for the extraction.
-
pH Adjustment: Alkaline conditions (using NaOH or NH4OH) during methanolic extraction have been shown to improve the extraction yield of lignans.[3][4]
-
Extraction Method: Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
-
-
Improve Cleanup:
-
SPE Sorbent Selection: Test different SPE sorbents. While C18 is common, a hydrophilic-lipophilic balanced (HLB) sorbent might provide better cleanup for a wider range of matrix components.[5][6]
-
Wash and Elution Steps: Optimize the wash steps to remove interferences without eluting this compound, and ensure the elution solvent is strong enough to fully recover the analyte from the sorbent.[11]
-
Q3: A stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., matairesinol-d6) is not available. What are my options?
A3: While a SIL-IS is the gold standard for correcting matrix effects, there are alternatives if it's unavailable:[12]
-
Use a Structural Analogue: Select a compound that is structurally and chemically similar to this compound but is not present in the samples. Another lignan, such as lariciresinol or pinoresinol, could be considered. However, it is crucial to validate that the analogue's ionization is affected by the matrix in the same way as this compound.[13]
-
Method of Standard Addition: This involves adding known amounts of a this compound standard to several aliquots of the unknown sample. A calibration curve is then generated for each sample, which inherently corrects for matrix effects in that specific sample. This method is accurate but very time-consuming.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to compensate for matrix effects but requires a consistent and analyte-free blank matrix.
Q4: What are potential isobaric interferences for this compound?
A4: Isobaric interferences are compounds that have the same nominal mass as this compound but a different chemical structure. In lignan analysis, other lignans or related polyphenols can be potential isobaric interferences. For example, hydroxymatairesinol has a different mass, but other isomers of matairesinol or compounds with the same elemental composition could interfere. High-resolution mass spectrometry can help to distinguish between compounds with very similar masses. Additionally, ensuring good chromatographic separation is key to resolving isobaric compounds.[14][15] If an isobaric interference is suspected, selecting a different, more specific MRM transition for quantification can help.[10]
Logical Relationship for Internal Standard Selection
Caption: Decision-making process for internal standard selection.
Quantitative Data Summary
The following tables summarize quantitative data from a validated LC-MS/MS method for lignan analysis in various matrices.
Table 1: Method Performance in Different Food Matrices [3][4]
| Parameter | Broccoli | Bread | Flaxseed | Tea |
| Recovery of Matairesinol | 73-123% | 51-55% | 73-123% | 73-123% |
| Detection Limit (solid) | - | 4-10 µ g/100g | 4-10 µ g/100g | 4-10 µ g/100g |
| Detection Limit (beverage) | - | - | - | 0.2-0.4 µg/100mL |
| Within-run CV | 6-21% | 6-21% | 6-21% | 6-21% |
| Between-run CV | 6-33% | 6-33% | 6-33% | 6-33% |
Table 2: LC-MS/MS Method Detection Limits for Lignans in Biofluids [3]
| Analyte | Limit of Detection (LOD) in Plasma (ng/mL) | Limit of Quantification (LOQ) in Plasma (ng/mL) |
| This compound | 0.024 | 0.081 |
| Secoisolariciresinol | 0.030 | 0.100 |
| Lariciresinol | 0.027 | 0.091 |
| Pinoresinol | 0.025 | 0.084 |
| Enterodiol | 0.029 | 0.098 |
| Enterolactone | 0.033 | 0.111 |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Food Matrices
This protocol is adapted from a validated method for lignan analysis in foods.[3][4]
-
Homogenization: Lyophilize and grind the food sample to a fine powder.
-
Extraction:
-
To 0.5 g of the homogenized sample, add 10 mL of 1 M methanolic sodium hydroxide.
-
Add the internal standard (e.g., matairesinol-d6).
-
Incubate at 60°C for 1 hour with shaking.
-
Cool the mixture and neutralize with 2 mL of 2.5 M HCl.
-
-
Enzymatic Hydrolysis:
-
Add 5 mL of 0.2 M sodium acetate buffer (pH 5.0).
-
Add 100 µL of β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate overnight at 37°C.
-
-
Liquid-Liquid Extraction:
-
Extract the hydrolysate twice with 10 mL of diethyl ether.
-
Pool the ether fractions and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Urine Samples
This is a general protocol that can be adapted for the cleanup of this compound from biological fluids.
-
Pre-treatment:
-
Thaw plasma or urine samples.
-
Perform enzymatic hydrolysis as described in Protocol 1, step 3.
-
-
SPE Column Conditioning:
-
Condition a C18 or HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Wash with 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute this compound with 3 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in a suitable volume of the initial mobile phase.
-
Experimental Workflow for Food Sample Analysis
References
- 1. Optimizing Recovery of High-Added-Value Compounds from Complex Food Matrices Using Multivariate Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. specartridge.com [specartridge.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
Technical Support Center: Optimizing Cell Culture Conditions for (+)-Matairesinol Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell culture conditions for bioassays involving (+)-Matairesinol.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cell-based bioassay?
A1: The optimal concentration of this compound is cell-line dependent. For initial experiments, a broad range is recommended. For example, in studies with the PC3 prostate cancer cell line, concentrations ranging from 1.56 µM to 200 µM have been used.[1] In pancreatic cancer cell lines such as PANC-1 and MIA Pa-Ca-2, a concentration of 80 µM was found to inhibit proliferation by approximately 50% after 48 hours of treatment.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: Which cell lines are suitable for this compound bioassays?
A2: The choice of cell line should be guided by your research objectives. This compound has been studied in various cancer cell lines, including:
-
Prostate cancer: PC3[1]
-
Triple-Negative Breast Cancer: MDA-MB-231 (in the context of macrophage repolarization)[4]
The anticancer activity of matairesinol has also been reported in cervical and T-cell lymphoma cell lines.[5] The suitability of a cell line depends on the expression of the target pathways of interest.
Q3: What is a recommended cell seeding density for a 96-well plate bioassay with this compound?
A3: Optimal cell seeding density is critical for reproducible results and should be determined for each cell line. A general guideline is to seed at a density that allows for logarithmic growth throughout the experiment and avoids confluency in control wells. For example, in a study with PC3 cells in a 96-well plate, a seeding density of 1.5 x 10³ cells per well was used.[1] For other cell types, a starting point of 1,000 to 100,000 cells per well can be considered, followed by optimization.
Q4: How should I dissolve this compound for cell culture experiments?
A4: Lignans like matairesinol can have low solubility in aqueous media.[6] It is common practice to dissolve the compound in a small amount of a sterile, cell-culture grade solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted in the cell culture medium to the desired final concentration. Ensure the final concentration of the solvent in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound.
Table 1: Exemplary Cell Seeding Densities and this compound Concentrations
| Cell Line | Plate Format | Seeding Density (cells/well) | This compound Concentration Range | Incubation Time | Reference |
| PC3 (Prostate Cancer) | 96-well | 1.5 x 10³ | 1.56 - 200 µM | 24, 48, 72 hours | [1] |
| PANC-1 (Pancreatic Cancer) | 96-well | Not specified | Various, with 80 µM showing ~48% inhibition | 48 hours | [2][3] |
| MIA PaCa-2 (Pancreatic Cancer) | 96-well | Not specified | Various, with 80 µM showing ~50% inhibition | 48 hours | [2][3] |
Experimental Protocols
MTT Cell Viability Assay Protocol for this compound
This protocol is a general guideline for assessing cell viability after treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, carefully aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
Troubleshooting Guides
Table 2: Troubleshooting Common Issues in this compound Bioassays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the plate- Pipetting errors | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use a multichannel pipette and ensure proper mixing. |
| Low signal or no dose-response | - Sub-optimal this compound concentration- Insufficient incubation time- Low cell number | - Perform a wider dose-response curve.- Optimize the incubation time.- Increase the initial cell seeding density. |
| Unexpectedly high cell viability at high concentrations | - this compound may have low solubility at high concentrations, leading to precipitation.- The compound may be interacting with the MTT reagent. | - Visually inspect the wells for any precipitate.- Include a "compound only" control (no cells) to check for direct reduction of MTT by this compound.[9]- If interference is suspected, consider using an alternative viability assay (e.g., neutral red uptake). |
| Color change in media without cells | - Some natural compounds can directly reduce the MTT reagent. | - Run a control plate with media and your compound dilutions but without cells to measure background absorbance. Subtract this background from your experimental values.[7] |
| Inconsistent formazan crystal formation | - Incomplete solubilization of formazan crystals. | - Ensure adequate volume and mixing of the solubilization solution.[7] |
Visualizations
Signaling Pathways
// Nodes Matairesinol [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; CellSurfaceReceptor [label="Cell Surface Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_Pathway [label="MAPK Pathway", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellProliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Matairesinol -> CellSurfaceReceptor [color="#5F6368"]; CellSurfaceReceptor -> PI3K [color="#5F6368"]; CellSurfaceReceptor -> MAPK_Pathway [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Akt -> CellProliferation [color="#5F6368"]; MAPK_Pathway -> ERK [color="#5F6368"]; MAPK_Pathway -> p38 [color="#5F6368"]; MAPK_Pathway -> JNK [color="#5F6368"]; MAPK_Pathway -> NFkB [color="#5F6368"]; ERK -> CellProliferation [label=" Inhibition", color="#EA4335", fontcolor="#EA4335"]; p38 -> Inflammation [color="#5F6368"]; JNK -> Inflammation [color="#5F6368"]; NFkB -> Inflammation [color="#5F6368"]; } Data from:[7][10] Caption: Potential signaling pathways affected by this compound.
Experimental Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SeedCells [label="Seed cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate for 24-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; AddMTT [label="Add MTT reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate for 2-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Add solubilization solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read [label="Read absorbance at 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> SeedCells [color="#5F6368"]; SeedCells -> Incubate1 [color="#5F6368"]; Incubate1 -> Treat [color="#5F6368"]; Treat -> Incubate2 [color="#5F6368"]; Incubate2 -> AddMTT [color="#5F6368"]; AddMTT -> Incubate3 [color="#5F6368"]; Incubate3 -> Solubilize [color="#5F6368"]; Solubilize -> Read [color="#5F6368"]; Read -> End [color="#5F6368"]; } Caption: A typical experimental workflow for a this compound bioassay.
Troubleshooting Logic
// Nodes Problem [label="Unexpected Results", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HighVariability [label="High Variability?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; NoResponse [label="No Dose-Response?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HighViability [label="High Viability at High Conc.?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSeeding [label="Check Seeding Technique", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeConc [label="Optimize Concentration & Time", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckSolubility [label="Check Compound Solubility", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckInterference [label="Run Compound-Only Control", fillcolor="#F1F3F4", fontcolor="#202124"]; UseEdgeWells [label="Avoid Edge Wells", fillcolor="#F1F3F4", fontcolor="#202124"]; AlternativeAssay [label="Consider Alternative Assay", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> HighVariability [color="#5F6368"]; Problem -> NoResponse [color="#5F6368"]; Problem -> HighViability [color="#5F6368"]; HighVariability -> CheckSeeding [label="Yes", color="#5F6368"]; HighVariability -> UseEdgeWells [label="Yes", color="#5F6368"]; NoResponse -> OptimizeConc [label="Yes", color="#5F6368"]; HighViability -> CheckSolubility [label="Yes", color="#5F6368"]; HighViability -> CheckInterference [label="Yes", color="#5F6368"]; CheckInterference -> AlternativeAssay [color="#5F6368"]; } Caption: A logical workflow for troubleshooting unexpected bioassay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Matairesinol repolarizes M2 macrophages to M1 phenotype to induce apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Conversion to (+)-Matairesinol
Welcome to the technical support center for the enzymatic conversion of secoisolariciresinol to (+)-Matairesinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the conversion of secoisolariciresinol to this compound?
A1: The key enzyme is Secoisolariciresinol Dehydrogenase (SDH), an oxidoreductase that catalyzes the stereospecific conversion.[1][2] This enzyme is dependent on a cofactor, typically NAD+ or in some cases NADP+.[1][3][4]
Q2: What is the natural source of Secoisolariciresinol Dehydrogenase (SDH)?
A2: SDH has been isolated from various plants, including Forsythia intermedia and Podophyllum peltatum.[5] For experimental purposes, it is commonly produced recombinantly in hosts like Escherichia coli or Pichia pastoris.[3][6]
Q3: What are the optimal reaction conditions for SDH activity?
A3: The optimal conditions can vary slightly depending on the source of the enzyme and whether it is in a native or fusion protein format. However, general optimal conditions are:
Q4: How can the yield of this compound be improved?
A4: Several strategies can be employed to enhance the conversion efficiency:
-
Fusion Proteins: Creating a fusion protein of SDH with its preceding enzyme in the biosynthetic pathway, pinoresinol-lariciresinol reductase (PLR), has been shown to significantly increase the yield of matairesinol.[7] The PLR-SDH fusion protein can facilitate substrate channeling, improving the overall conversion rate.[7]
-
Cofactor Regeneration: The conversion requires a cofactor (NAD+ or NADP+), which can become a limiting factor. Implementing a cofactor regeneration system, for example, by using glucose dehydrogenase, can ensure a continuous supply of the oxidized cofactor and drive the reaction forward.
-
Whole-Cell Bioconversion: Using living recombinant E. coli expressing the necessary enzymes can be highly efficient as the host cells can provide and regenerate the required cofactors internally, eliminating the need for external addition.[7]
Q5: What is the role of the NAD+/NADH ratio in this reaction?
A5: The NAD+/NADH ratio is a critical factor influencing the direction and rate of the reaction. A high NAD+/NADH ratio favors the oxidative conversion of secoisolariciresinol to matairesinol.[8][9] Conversely, an accumulation of NADH can lead to product inhibition or a reversal of the reaction. Therefore, maintaining a high NAD+/NADH ratio is crucial for maximizing product yield.[8][10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Conversion to this compound | 1. Inactive Enzyme: The purified SDH may be improperly folded or denatured. 2. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for your specific enzyme. 3. Cofactor Limitation: Insufficient concentration of NAD+ or NADP+. 4. Presence of Inhibitors: Contaminants in the substrate or enzyme preparation. | 1. Verify Enzyme Activity: Use a standard assay to confirm the activity of your purified SDH. Ensure proper protein folding during expression by optimizing induction conditions (e.g., lower temperature, lower IPTG concentration).[3] 2. Optimize Reaction Conditions: Perform a series of small-scale experiments to test a range of pH values (e.g., 7.5-9.0) and temperatures (e.g., 20-37°C). 3. Increase Cofactor Concentration: Ensure an adequate supply of the oxidized cofactor (NAD+ or NADP+). Consider implementing a cofactor regeneration system. 4. Purify Components: Re-purify the substrate and enzyme to remove any potential inhibitors. |
| Accumulation of Intermediates | 1. Inefficient SDH Activity: The rate of secoisolariciresinol formation (if starting from an earlier precursor) is faster than its conversion to matairesinol. 2. Rate-Limiting Step: The conversion of the intermediary lactol to matairesinol can be the rate-limiting step in the reaction.[5] | 1. Increase SDH Concentration: Add more purified SDH to the reaction mixture. 2. Use a Fusion Protein: Employ a PLR-SDH fusion protein to improve the efficiency of the sequential reactions.[7] 3. Optimize Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion. |
| Enzyme Precipitation or Inactivation During Storage | 1. Improper Storage Conditions: Incorrect temperature or buffer can lead to enzyme degradation. 2. Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein. | 1. Optimal Storage: Store purified enzyme at -80°C in a buffer containing a cryoprotectant like glycerol.[11][12] For short-term storage, 4°C may be suitable.[11] 2. Aliquot Enzyme: Aliquot the purified enzyme into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
| Substrate or Product Inhibition | 1. High Substrate Concentration: Excess secoisolariciresinol may inhibit the enzyme.[13][14] 2. Product Accumulation: High concentrations of this compound or NADH can inhibit the forward reaction.[15] | 1. Substrate Feeding Strategy: Instead of adding all the substrate at the beginning, use a fed-batch approach to maintain a lower, optimal substrate concentration. 2. In Situ Product Removal: If feasible, implement a method to remove this compound from the reaction mixture as it is formed.[15] Ensure efficient NADH re-oxidation through a cofactor regeneration system. |
| Low Yield with Recombinant E. coli | 1. Insoluble Protein Expression: The recombinant SDH may be expressed as insoluble inclusion bodies. 2. Poor Substrate Uptake: The substrate may not be efficiently transported into the E. coli cells. | 1. Optimize Expression Conditions: Induce protein expression at a lower temperature (e.g., 16-20°C) for a longer period.[3] Use a lower concentration of the inducing agent (e.g., IPTG).[3] Co-express with molecular chaperones. 2. Cell Permeabilization: Consider methods to permeabilize the cell membrane to facilitate substrate entry. |
Data Presentation
Table 1: Kinetic Parameters of Secoisolariciresinol Dehydrogenase (SDH)
| Enzyme Source | Km for Secoisolariciresinol (µM) | Cofactor | Reference |
| Podophyllum peltatum | 160 | NAD+ | [5] |
| Recombinant from P. pleianthum in E. coli (rSDH) | 231 | NAD+ | [7] |
Table 2: Comparison of Conversion Efficiency for this compound Production
| Method | Conversion Efficiency (%) | Time (min) | Key Conditions | Reference |
| Mixture of rPLR and rSDH | 17.7 | 60 | 22°C, pH 8.0, in vitro | [7] |
| Fusion Protein (PLR-SDH) | 49.8 | 60 | 22°C, pH 8.0, in vitro | [7] |
| Living Recombinant E. coli (PLR-SDH) | Nearly 100 | - | 22°C, pH 8.0, in vivo, no external cofactors | [7] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Conversion of Secoisolariciresinol to this compound
This protocol is a general guideline and may require optimization for your specific enzyme and experimental setup.
Materials:
-
Purified Secoisolariciresinol Dehydrogenase (SDH)
-
(-)-Secoisolariciresinol (substrate)
-
NAD+ or NADP+ (cofactor)
-
Tris-HCl buffer (e.g., 20 mM, pH 8.8)[3]
-
Reaction tubes
-
Incubator/shaker
-
Quenching solution (e.g., acidic solvent)
-
Analytical equipment (e.g., HPLC, LC-MS)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the assay mixture (e.g., 100 µL total volume) containing:
-
Initiate the Reaction: Add the purified SDH enzyme (e.g., 10 µg) to the reaction mixture.[3] Use a negative control with heat-inactivated enzyme or a reaction mixture without the enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with shaking for a predetermined time (e.g., 12 hours for complete conversion, or shorter for kinetic studies).[3]
-
Quench the Reaction: Stop the reaction by adding a quenching solution (e.g., an equal volume of ethyl acetate or an acidic solution).
-
Product Extraction: Extract the product, this compound, from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted product by HPLC or LC-MS to determine the conversion rate and yield.
Protocol 2: Purification of Recombinant His-tagged Secoisolariciresinol Dehydrogenase from E. coli
Materials:
-
E. coli cell pellet expressing His-tagged SDH
-
Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
Sonicator or other cell disruption equipment
-
Centrifuge
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer. Disrupt the cells using sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Column Equilibration: Equilibrate the Ni-NTA column with lysis buffer.
-
Protein Binding: Load the clarified supernatant onto the equilibrated Ni-NTA column.
-
Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged SDH from the column using the elution buffer.
-
Buffer Exchange/Desalting: If necessary, exchange the buffer of the purified protein to a suitable storage buffer (e.g., Tris-HCl with glycerol) using dialysis or a desalting column.
-
Purity Analysis: Analyze the purity of the eluted fractions using SDS-PAGE.
-
Concentration Determination: Determine the protein concentration using a standard method (e.g., Bradford assay).
Visualizations
Caption: Enzymatic conversion of (-)-secoisolariciresinol to this compound.
Caption: Simplified biosynthetic pathway leading to this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica [frontiersin.org]
- 5. Secoisolariciresinol dehydrogenase purification, cloning, and functional expression. Implications for human health protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sources and implications of NADH/NAD+ redox imbalance in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. researchgate.net [researchgate.net]
- 11. archive.sciendo.com [archive.sciendo.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Product inhibition - Wikipedia [en.wikipedia.org]
Troubleshooting poor reproducibility in (+)-Matairesinol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to poor reproducibility in experiments involving (+)-Matairesinol.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the most common sources of variability?
A1: Poor reproducibility in this compound experiments can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Compound Quality and Handling: Purity, stability, and proper storage of your this compound stock are critical. Inconsistent stock solution preparation can lead to significant variability.
-
Cell-Based Assay Conditions: Variations in cell line passage number, cell seeding density, serum concentration in the culture medium, and incubation times can all impact results.
-
Extraction and Analytical Procedures: If you are extracting this compound from plant material, the extraction method, solvent choice, and subsequent analytical techniques like HPLC can introduce variability.
-
Experimental Technique: Inconsistent execution of protocols, such as in cell counting or pipetting, can lead to significant errors.
Q2: How should I prepare and store this compound stock solutions to ensure stability and reproducibility?
A2: Proper preparation and storage of this compound stock solutions are crucial for consistent experimental outcomes.
-
Solvent Selection: this compound is soluble in DMSO and ethanol.[1] For cell culture experiments, it is common to dissolve it in DMSO.[2][3]
-
Stock Solution Preparation: Whenever possible, prepare and use solutions on the same day.[4] If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[4] These aliquots are generally usable for up to two weeks.[4] For longer-term storage, some suppliers recommend storing at -80°C for up to six months.[1]
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound and introduce variability.[1][5] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.[1][5]
-
DMSO Concentration in Media: When using a DMSO stock solution for cell-based assays, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Reproducibility in Cell-Based Assays
This guide addresses common issues encountered in cell-based assays such as proliferation (MTT), migration, and clonogenic assays.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in proliferation assays. | Cell Viability and Seeding Density: Inconsistent cell numbers at the start of the experiment. Poor cell health can also affect the response to treatment. | Ensure accurate cell counting and even cell distribution in multi-well plates. Use cells within a consistent and low passage number range. Visually inspect cells for normal morphology before seeding.[6][7] |
| Serum Concentration: Components in fetal bovine serum (FBS) can interact with phytoestrogens like this compound, affecting their bioactivity.[8][9] | Standardize the serum concentration across all experiments. Consider reducing the serum concentration or using serum-free media after initial cell attachment to minimize interference.[9] | |
| Compound Precipitation: this compound may precipitate out of the culture medium at higher concentrations. | Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing fresh dilutions or using a different solvent system if compatible with your cells. | |
| High variability in cell migration (wound healing or transwell) assays. | Inconsistent "Wound" Creation: In scratch assays, variability in the width and depth of the scratch can lead to inconsistent results.[10] | Use a consistent tool and technique to create the scratch. Automated wound creation tools can improve reproducibility. |
| Uneven Cell Seeding in Transwell Assays: A non-uniform cell layer on the transwell membrane will lead to variable migration. | Ensure the cell suspension is homogenous before seeding. Pipette the cell suspension carefully into the center of the insert and avoid disturbing the plate until the cells have attached.[6] | |
| Chemoattractant Gradient: Inconsistent serum or other chemoattractant concentrations in the lower chamber of a transwell assay. | Prepare the chemoattractant solution carefully and ensure the same concentration is used across all wells and experiments. | |
| Variable colony formation in clonogenic assays. | Inaccurate Cell Counting and Seeding: Seeding too many or too few cells will lead to confluent monolayers or no colonies, respectively. | Perform accurate cell counts and optimize the seeding density for your specific cell line to ensure the formation of distinct colonies.[11] |
| Uneven Colony Distribution: Clumping of cells during seeding can result in large, merged colonies that are difficult to count. | Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. |
Guide 2: Troubleshooting Lignan Extraction and Analysis
This guide focuses on issues related to the extraction of this compound from plant sources and its subsequent analysis by HPLC.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or inconsistent extraction yield of this compound. | Inappropriate Solvent Choice: The polarity of the extraction solvent significantly impacts the efficiency of lignan extraction. | For lignans like this compound, polar solvents such as methanol, ethanol, or their aqueous mixtures are generally effective.[12][13] The optimal solvent and its concentration may need to be determined empirically for your specific plant material. |
| Incomplete Extraction: Insufficient extraction time or temperature can lead to low yields. | Optimize extraction parameters such as time, temperature, and solvent-to-solid ratio. Techniques like ultrasound-assisted extraction (UAE) can improve efficiency.[14] | |
| Compound Degradation during Extraction: Lignans can be sensitive to heat and light. | Protect the plant material and extracts from light.[12] If using heat, ensure the temperature is controlled and not excessive. | |
| Poor peak shape (tailing, fronting, splitting) in HPLC analysis. | Secondary Interactions with Stationary Phase: Residual silanols on the silica-based column can interact with the analyte, causing peak tailing. | Use a high-purity silica column. Adjust the mobile phase pH to suppress silanol ionization. Add a competing base to the mobile phase.[15] |
| Mismatch between Injection Solvent and Mobile Phase: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. | Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[15] | |
| Column Overload: Injecting too much sample can lead to peak fronting. | Reduce the injection volume or the concentration of the sample.[15] | |
| Retention time drift in HPLC analysis. | Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase. | Prepare the mobile phase fresh daily and ensure accurate measurements. Degas the mobile phase before use.[15] |
| Column Temperature Fluctuations: Inconsistent column temperature can affect retention times. | Use a column oven to maintain a constant and uniform temperature.[15] | |
| Column Degradation: Loss of stationary phase over time. | Use a guard column to protect the analytical column. If performance degrades, wash or replace the column.[15] |
Experimental Protocols
Protocol 1: Cell Proliferation (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Wound Healing (Scratch) Assay
This protocol provides a method to assess the effect of this compound on cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "wound" by scraping the monolayer in a straight line with a sterile p200 pipette tip.
-
Washing: Wash the wells twice with PBS to remove detached cells.
-
Compound Treatment: Add fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours) using an inverted microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound has been shown to modulate several key signaling pathways involved in cancer progression and inflammation.
Caption: Simplified signaling pathways modulated by this compound.
Experimental Workflow for Troubleshooting Reproducibility
A logical workflow can help identify the source of poor reproducibility in your this compound experiments.
Caption: A stepwise workflow for troubleshooting reproducibility issues.
References
- 1. glpbio.com [glpbio.com]
- 2. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 580-72-3 | Matairesinol [phytopurify.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium [mdpi.com]
- 9. Serum Starvation Enhances the Antitumor Activity of Natural Matrices: Insights into Bioactive Molecules from Dromedary Urine Extracts [mdpi.com]
- 10. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Technical Support Center: Refinement of NMR Data Acquisition for (+)-Matairesinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Nuclear Magnetic Resonance (NMR) data acquisition for the lignan, (+)-Matairesinol.
Troubleshooting Guides
This section addresses common issues encountered during the NMR analysis of this compound and similar natural products.
Issue 1: Poor Signal-to-Noise Ratio (S/N)
Question: My NMR spectrum for this compound has a very low signal-to-noise ratio, making it difficult to identify and assign peaks accurately. What are the potential causes and how can I improve the S/N?
Answer:
A low signal-to-noise ratio is a frequent challenge in NMR spectroscopy, especially with samples of natural products which may be available in limited quantities. Several factors can contribute to this issue:
-
Low Sample Concentration: Insufficient concentration of this compound in the NMR tube is a primary cause of low S/N.
-
Solution: Increase the sample concentration. For ¹³C NMR, a higher concentration is often necessary to obtain a good spectrum in a reasonable timeframe. For ¹H NMR, a concentration of 2-10 mg in 0.6-1 mL of solvent is recommended.
-
-
Insufficient Number of Scans: The signal-to-noise ratio is proportional to the square root of the number of scans.
-
Solution: Increase the number of scans (transients). To double the S/N, you need to quadruple the number of scans. For ¹³C NMR of complex molecules, overnight acquisitions with thousands of scans are common.
-
-
Improper Probe Tuning and Matching: An improperly tuned probe will not efficiently transmit and receive radiofrequency (RF) pulses, leading to significant signal loss.
-
Solution: Always tune and match the probe for each sample to ensure maximum signal detection.
-
-
Suboptimal Receiver Gain: If the receiver gain is set too low, the signal will not be sufficiently amplified. Conversely, setting it too high can lead to signal clipping and artifacts.
-
Solution: Most modern spectrometers have an automatic gain setting (rga) which is a good starting point. Fine-tune it manually if necessary to maximize the signal without introducing distortion.
-
Issue 2: Broad or Distorted Peak Shapes
Question: The peaks in my this compound spectrum are broad and poorly resolved, which complicates the interpretation of coupling patterns. What could be causing this and what are the solutions?
Answer:
Broad peaks can arise from several issues related to the sample preparation and spectrometer setup:
-
Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks.
-
Solution: Carefully shim the magnetic field for each sample. Automated shimming routines are a good start, but manual shimming may be necessary for optimal resolution.
-
-
Sample Viscosity: Highly concentrated samples can be viscous, leading to line broadening.
-
Solution: If possible, dilute your sample. Alternatively, increasing the temperature of the experiment can reduce viscosity and sharpen the lines.
-
-
Presence of Particulate Matter: Suspended particles in the NMR sample can disrupt the magnetic field homogeneity.
-
Solution: Filter your sample through a small plug of cotton or glass wool in a Pasteur pipette before transferring it to the NMR tube.
-
-
Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If paramagnetic contamination is suspected, sample purification may be necessary.
-
Issue 3: Overlapping Signals and Spectral Crowding
Question: The ¹H NMR spectrum of this compound shows significant signal overlap, particularly in the aromatic region, making structural elucidation difficult. How can I resolve these signals?
Answer:
Signal overlap is a common issue for complex molecules like lignans. Several strategies can be employed to improve spectral dispersion:
-
Use a Higher Field Spectrometer: Higher magnetic field strengths increase the chemical shift dispersion, spreading out the signals.
-
2D NMR Techniques: Two-dimensional NMR experiments are essential for resolving overlapping signals and elucidating the structure of complex molecules.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is crucial for stereochemical assignments.
-
-
Change of Solvent: Running the spectrum in a different deuterated solvent can alter the chemical shifts of the protons and may resolve overlapping peaks. For instance, spectra in benzene-d₆ often show different patterns compared to chloroform-d₃.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation procedure for this compound?
A1: Proper sample preparation is crucial for acquiring high-quality NMR data.
-
Sample Purity: Ensure your this compound sample is as pure as possible to avoid signals from impurities.
-
Solvent Selection: Choose a deuterated solvent in which this compound is highly soluble. Chloroform-d (CDCl₃), acetone-d₆, and methanol-d₄ are common choices for lignans.
-
Concentration: For ¹H NMR, aim for a concentration of 2-10 mg in 0.6-1.0 mL of solvent. For ¹³C NMR, a higher concentration of 10-50 mg is recommended.
-
Filtration: To remove any particulate matter, filter the solution through a pipette with a cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.
-
Degassing: For sensitive experiments like NOESY, or if your compound is susceptible to oxidation, it may be beneficial to degas the sample to remove dissolved oxygen.
Q2: How can I suppress the residual solvent signal?
A2: Residual protonated solvent signals can be very intense and may obscure signals from your compound. Several solvent suppression techniques are available:
-
Presaturation: This is a common method where a low-power RF pulse is applied at the solvent frequency to saturate its signal. However, this can also saturate exchangeable protons (like -OH) on your molecule if they are in exchange with the solvent.
-
WATERGATE (Water Suppression by Gradient-Tailored Excitation): This pulse sequence uses a combination of selective pulses and pulsed field gradients to suppress the solvent signal while retaining signals from exchangeable protons.
-
WET (Water suppression Enhanced through T1 effects): This is another effective technique that can also be used to suppress multiple solvent peaks.
Q3: What are the key 2D NMR experiments for the structural elucidation of this compound?
A3: For a complete structural assignment of this compound, a combination of 2D NMR experiments is essential:
-
COSY: To establish the ¹H-¹H spin systems and identify coupled protons.
-
HSQC: To determine the one-bond ¹H-¹³C correlations, assigning protons to their respective carbons.
-
HMBC: To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for connecting different spin systems and establishing the carbon skeleton.
-
NOESY/ROESY: To determine the stereochemistry by identifying protons that are close in space.
Q4: How do I perform phase correction correctly?
A4: Proper phase correction is critical for accurate integration and interpretation of the spectrum.
-
Automatic Phase Correction: Most NMR software has an automatic phase correction function which often works well.
-
Manual Phase Correction: For spectra with low signal-to-noise or complex baselines, manual correction may be necessary. This involves adjusting the zero-order (ph0) and first-order (ph1) phase constants. Choose a well-defined peak at one end of the spectrum to adjust ph0, and then adjust ph1 to correct the phase of peaks at the other end. The goal is to have all peaks in pure absorption mode with a flat baseline.
Data Presentation
Table 1: Recommended NMR Acquisition Parameters for 1D Experiments on this compound (on a 500 MHz Spectrometer)
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Number of Scans (NS) | 16 - 64 | 1024 - 4096 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s |
| Acquisition Time (AQ) | ~3.4 s | ~1.3 s |
| Spectral Width (SW) | 12 ppm | 240 ppm |
| Receiver Gain (RG) | Auto (rga) | Auto (rga) |
Table 2: Recommended NMR Acquisition Parameters for Key 2D Experiments on this compound (on a 500 MHz Spectrometer)
| Parameter | COSY | HSQC | HMBC | NOESY |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf | noesygpph |
| Number of Scans (NS) | 2 - 8 | 4 - 16 | 8 - 32 | 8 - 32 |
| Relaxation Delay (D1) | 1.5 - 2.0 s | 1.5 - 2.0 s | 1.5 - 2.0 s | 1.5 - 2.0 s |
| Number of Increments | 256 - 512 | 256 - 512 | 256 - 512 | 256 - 512 |
| Spectral Width (F2) | 12 ppm | 12 ppm | 12 ppm | 12 ppm |
| Spectral Width (F1) | 12 ppm | 165 ppm | 220 ppm | 12 ppm |
| Mixing Time (NOESY) | N/A | N/A | N/A | 300 - 800 ms |
Experimental Protocols
Protocol 1: Standard ¹H NMR Data Acquisition
-
Prepare a 5-10 mg/mL solution of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Filter the sample into a high-quality 5 mm NMR tube to a height of approximately 4-5 cm.
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
Set the acquisition parameters as recommended in Table 1.
-
Acquire the Free Induction Decay (FID).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
Protocol 2: 2D HSQC Data Acquisition
-
Use the same sample prepared for the ¹H NMR experiment.
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Set the acquisition parameters as recommended in Table 2.
-
Ensure the spectral widths in both dimensions (F1 and F2) cover all relevant ¹H and ¹³C signals.
-
Set the number of scans per increment and the number of increments in the indirect dimension.
-
Acquire the 2D data.
-
Process the data using a 2D Fourier transform.
Visualizations
Caption: General workflow for NMR data acquisition and analysis of this compound.
Caption: Troubleshooting logic for common NMR data acquisition issues.
Technical Support Center: Overcoming Resistance to (+)-Matairesinol in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals investigating the anticancer properties of (+)-Matairesinol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cellular resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known anticancer mechanism of action of this compound?
A1: this compound, a plant lignan, exerts its anticancer effects through several mechanisms. Primarily, it induces mitochondrial dysfunction, leading to the intrinsic apoptosis pathway. This involves the depolarization of the mitochondrial membrane, an increase in intracellular reactive oxygen species (ROS), and disruption of calcium homeostasis.[1][2] Studies have shown that matairesinol can upregulate the pro-apoptotic protein BAX and downregulate the expression of proliferating cell nuclear antigen (PCNA).[1] Furthermore, it has been observed to modulate signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K-Akt and MAPK pathways.[3] In some cancer models, it can also repolarize M2 macrophages to an M1 phenotype, inducing apoptosis in cancer cells.[4]
Q2: My cancer cell line shows decreasing sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: While specific studies on acquired resistance to this compound are limited, based on general mechanisms of chemoresistance, several possibilities can be investigated:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Apoptotic Pathways: Cancer cells can develop resistance by upregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, or by downregulating pro-apoptotic proteins such as Bax and Bak.[5][6][7][8][9][10] This shift in the balance of apoptotic regulators can render cells less susceptible to this compound-induced cell death.
-
Target Modification: Although the direct molecular target of this compound is not fully elucidated, mutations or alterations in its target protein could prevent effective binding and downstream signaling.
-
Activation of Pro-Survival Signaling Pathways: Cells may upregulate alternative survival pathways to compensate for the inhibitory effects of this compound on pathways like PI3K-Akt.
Q3: Are there any known synergistic effects of this compound with other chemotherapeutic agents?
A3: Yes, studies have shown that this compound can have synergistic effects with conventional chemotherapy drugs. For instance, it has been demonstrated to enhance the efficacy of 5-fluorouracil (5-FU) in pancreatic cancer cells.[1][2] Additionally, nanoparticle formulations of matairesinol have been shown to restore chemosensitivity in colorectal cancer models resistant to FOLFOX.[11] This suggests that this compound could be a valuable component of combination therapies to overcome chemoresistance.
Troubleshooting Guides
Problem 1: Decreased Cell Viability is Observed, but at a Much Higher IC50 Value Than Expected.
This section addresses the issue of reduced sensitivity to this compound in your cancer cell line.
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Increased Drug Efflux via ABC Transporters | 1. Assess ABC Transporter Expression: Use Western blotting or qPCR to quantify the protein or mRNA levels of major ABC transporters (P-gp, MRP1, BCRP) in your resistant cell line compared to the sensitive parental line. 2. Functional Efflux Assay: Perform a rhodamine 123 or calcein-AM efflux assay in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for P-gp) to determine if efflux activity is increased. 3. Co-treatment with Inhibitors: Treat resistant cells with a combination of this compound and an appropriate ABC transporter inhibitor to see if sensitivity is restored. |
| Alterations in Apoptotic Machinery | 1. Profile Apoptotic Proteins: Use Western blotting to compare the expression levels of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins between sensitive and resistant cells.[5][6][8][9][10] 2. BH3 Mimetic Co-treatment: Investigate co-treatment with BH3 mimetics (e.g., ABT-263) to inhibit anti-apoptotic proteins and potentially restore sensitivity to this compound. |
| Changes in Cell Signaling Pathways | 1. Phospho-protein Analysis: Use Western blotting to examine the phosphorylation status of key proteins in survival pathways (e.g., Akt, ERK) in resistant cells compared to sensitive cells, both at baseline and after treatment with this compound. 2. Pathway Inhibitor Studies: Combine this compound with inhibitors of pro-survival pathways that are hyperactivated in the resistant cells. |
Experimental Workflow for Investigating Resistance
Caption: Troubleshooting workflow for high IC50 of this compound.
Problem 2: Inconsistent Results in Apoptosis Assays (Annexin V/PI Staining).
This section provides troubleshooting for common issues encountered during apoptosis assessment.
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| High Background in Control Group | 1. Gentle Cell Handling: Avoid harsh pipetting or vortexing during cell harvesting and staining, as this can induce mechanical damage and false positives.[12] 2. Enzyme-free Detachment: For adherent cells, use a gentle, non-enzymatic cell detachment solution or brief incubation with EDTA instead of trypsin to maintain membrane integrity.[13] 3. Optimal Cell Density: Ensure cells are in the logarithmic growth phase and not over-confluent, which can lead to spontaneous apoptosis. |
| No or Weak Apoptotic Signal | 1. Reagent Quality: Ensure the Annexin V and PI reagents are not expired and have been stored correctly, protected from light.[14] 2. Sufficient Incubation Time: Optimize the incubation time with this compound to allow for the induction of apoptosis. A time-course experiment is recommended. 3. Include Supernatant: Apoptotic cells can detach and be present in the culture supernatant. Collect both adherent and floating cells for analysis.[13] |
| Unclear Separation of Cell Populations | 1. Compensation Controls: Use single-stained controls (Annexin V only and PI only) to set up proper compensation and voltage settings on the flow cytometer.[13] 2. Titrate Reagents: Titrate the concentrations of Annexin V and PI to find the optimal staining concentrations for your specific cell line. |
Signaling Pathway in this compound-Induced Apoptosis
Caption: this compound induces apoptosis via mitochondrial dysfunction.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| PANC-1 | Pancreatic | ~80 | 48 | Cell Proliferation Assay |
| MIA PaCa-2 | Pancreatic | ~80 | 48 | Cell Proliferation Assay |
| PC3 | Prostate | Not explicitly stated, but dose-dependent reduction in viability observed up to 200 µM | 24, 48, 72 | MTT Assay |
Data synthesized from multiple sources.[1][3]
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the optimized duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
Cell Treatment: Treat cells with this compound as required.
-
JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (5 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
Western Blot Analysis for Protein Expression
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. mdpi.com [mdpi.com]
- 2. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matairesinol repolarizes M2 macrophages to M1 phenotype to induce apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccmu.edu.cn [ccmu.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Improving the delivery of (+)-Matairesinol in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (+)-Matairesinol in animal studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of this compound.
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is a plant lignan, a type of polyphenol, investigated for numerous biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₆ | [2][4] |
| Molar Mass | 358.4 g/mol | [1][2] |
| Appearance | White to off-white solid; Pearl white powder | [1][5] |
| Melting Point | 119-120 °C | [1][5] |
Q2: How should I dissolve this compound for my experiments?
A2: The solubility of this compound is a critical factor for delivery. It is practically insoluble in water but soluble in several organic solvents.[1] For in vivo studies, minimizing organic solvent concentration is crucial to avoid toxicity.
Table 2: Solubility of this compound
| Solvent | Concentration | Source |
| Water | Practically Insoluble | [1] |
| Dimethylformamide (DMF) | 30 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:4) | 0.25 mg/mL | [2] |
| Ethanol | 1 mg/mL (Sparingly Soluble) | [1][2] |
| Acetone | Slightly Soluble | [5] |
| Methanol | Slightly Soluble | [5] |
To enhance solubility, gentle heating to 37°C and brief sonication in an ultrasonic bath may be effective.[6]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a solid in a cool, dry place. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[6]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments in a question-and-answer format.
Q1: I am observing low or inconsistent efficacy after oral administration of this compound. What are the likely causes?
A1: Low efficacy following oral delivery is a common challenge and can be attributed to two primary factors:
-
Poor Bioavailability: Due to its low aqueous solubility, the dissolution of this compound in the gastrointestinal (GI) tract is limited, which restricts its absorption.[1]
-
Rapid Metabolism: Gut microflora can efficiently convert this compound into enterolignans like enterodiol and enterolactone.[7] This extensive metabolism can lead to very low systemic absorption of the parent compound.[7]
Inconsistent results between animals may stem from variations in individual gut microbiota, leading to different metabolic rates.
Caption: Root causes of poor efficacy with oral this compound.
Q2: What is a suitable vehicle for intraperitoneal (IP) or parenteral administration?
A2: A common approach is to use a co-solvent system to keep the compound in solution. A widely used vehicle system consists of DMSO, a surfactant like Tween® 80, and a polymer like polyethylene glycol (PEG), diluted in saline or PBS. Crucially, the final concentration of DMSO should be kept low (typically <5% v/v) to avoid animal toxicity. Always run a vehicle-only control group to account for any effects of the delivery formulation.
Q3: How can I improve the systemic delivery and bioavailability of this compound?
A3: To overcome the challenges of poor solubility and rapid metabolism, advanced formulation strategies are recommended. These approaches aim to protect the compound and enhance its absorption.[8][9]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as liposomes, can improve its stability and pharmacokinetic profile.[10] A recent study successfully used matairesinol-loaded liposomes to enhance its antitumor activity in preclinical colorectal cancer models.[11]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic compounds from the GI tract.[9]
Caption: Decision workflow for formulation and administration route.
Section 3: Experimental Protocols & Data
This section provides sample protocols for formulation preparation and a summary of dosing from published animal studies.
Protocol 1: Preparation of a Simple Suspension for Oral Gavage
-
Objective: To prepare a homogenous suspension of this compound for oral administration in rodents.
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.
-
Weigh the this compound powder accurately.
-
Triturate the powder in a mortar and pestle to reduce particle size and improve uniformity.
-
Slowly add a small volume of the 0.5% CMC vehicle to the powder and mix to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring.
-
Transfer the mixture to a suitable container with a magnetic stir bar.
-
Stir the suspension continuously on a stir plate for at least 30 minutes before dosing to ensure homogeneity.
-
Crucial: Keep the suspension stirring during the entire dosing procedure to prevent settling. Use a gavage needle of appropriate size for the animal.[12]
-
Protocol 2: Conceptual Workflow for Liposomal Formulation
This protocol outlines the general steps for encapsulating this compound in liposomes, based on common nanotechnology methods.[11]
-
Objective: To prepare matairesinol-loaded nanoparticles to improve in vivo delivery.
-
Materials:
-
This compound
-
Lipids (e.g., soy phosphatidylcholine, cholesterol)
-
Organic solvent (e.g., ethanol, chloroform)
-
Aqueous buffer (e.g., PBS)
-
Thin-film hydration, sonication, or extrusion equipment.
-
-
Conceptual Steps:
-
Lipid Film Hydration: Dissolve lipids and this compound in an organic solvent. Evaporate the solvent under vacuum to form a thin lipid film.
-
Hydration: Hydrate the film with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size and lamellarity of the vesicles to form small unilamellar vesicles (SUVs). This is typically achieved via probe sonication or extrusion through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated, free this compound using techniques like dialysis or size exclusion chromatography.
-
Characterization: Analyze the resulting liposomes for particle size, zeta potential, and encapsulation efficiency.
-
Table 3: Examples of this compound Dosing in Animal Studies
| Animal Model | Route | Formulation / Dose | Key Finding | Reference |
| Min Mice | Oral (in diet) | 0.02% (w/w) in diet | Did not prevent intestinal tumor formation; may have had adverse effects. | [13][14] |
| Atopic Dermatitis Mouse Model | Topical | 50 µ g/ear | Reduced ear thickness and mast cell infiltration. | [2] |
| Colitis-Associated CRC Mice | Oral Gavage | Matairesinol-loaded liposomes | Suppressed CRC tumorigenesis and restored chemosensitivity to FOLFOX. | [11][15] |
Section 4: Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and it is often dysregulated in cancer. Studies suggest that this compound may exert its anticancer effects by inhibiting this pathway.[16]
Caption: Inhibition of the PI3K/Akt pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38, is involved in cellular responses to external stimuli and plays a role in inflammation and cell differentiation. This compound has been shown to block the activation of p38 and ERK in certain contexts.[17][18]
Caption: Modulation of the MAPK (ERK/p38) pathway by this compound.
References
- 1. (-)-Matairesinol | C20H22O6 | CID 119205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Matairesinol - Wikipedia [en.wikipedia.org]
- 5. MATAIRESINOL CAS#: 580-72-3 [m.chemicalbook.com]
- 6. glpbio.com [glpbio.com]
- 7. Studies on the metabolism of the plant lignans secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming in vivo barriers to targeted nanodelivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matairesinol Nanoparticles Restore Chemosensitivity and Suppress Colorectal Cancer Progression in Preclinical Models: Role of Lipid Metabolism Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The plant lignans matairesinol and secoisolariciresinol administered to Min mice do not protect against intestinal tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ccmu.edu.cn [ccmu.edu.cn]
- 16. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-osteoclastogenic activity of matairesinol via suppression of p38/ERK-NFATc1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Effects of (+)-Matairesinol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer effects of (+)-Matairesinol across various cancer cell lines. The information is supported by experimental data to facilitate informed decisions in oncological research.
This compound, a plant lignan, has demonstrated notable anticancer properties in several studies. Its efficacy in inhibiting cell proliferation, inducing programmed cell death (apoptosis), and modulating key signaling pathways makes it a compound of interest for further investigation. This guide synthesizes quantitative data from multiple studies to compare its effects on pancreatic, prostate, and breast cancer cell lines.
Comparative Efficacy of this compound Across Different Cancer Cell Lines
The anticancer activity of this compound has been evaluated in multiple cancer cell lines, with the most comprehensive data available for pancreatic and prostate cancers.
Pancreatic Cancer: In pancreatic ductal adenocarcinoma (PDAC) cell lines, PANC-1 and MIA PaCa-2, this compound has been shown to inhibit cell proliferation and induce apoptosis. Treatment with 80 µM of matairesinol for 48 hours resulted in a significant decrease in cell proliferation, inhibiting it by 48% in PANC-1 cells and 50% in MIA PaCa-2 cells[1]. Furthermore, at the same concentration, it markedly increased late-stage apoptotic cells[1][2][3].
Prostate Cancer: In the androgen-independent prostate cancer cell line PC-3, this compound demonstrated a dose-dependent reduction in cell viability over 24, 48, and 72 hours[4]. The compound also inhibited the clonogenic ability of these cells, with significant reductions in colony formation at concentrations of 50 µM, 100 µM, and 200 µM[4]. At a concentration of 200 µM, matairesinol was found to decrease the mitochondrial membrane potential, indicating the induction of apoptosis through an intrinsic pathway[5].
Breast Cancer: Studies on breast cancer cell lines, including MCF 7 and BT 20, have shown that this compound can inhibit cell proliferation. At a concentration of 1 x 10⁻³ mol/l, it reduced the growth of MCF 7 cells by approximately 60%[6]. In another study, conditioned medium from matairesinol-treated M2 macrophages significantly reduced the viability of triple-negative breast cancer cells (MDA-MB-231) through apoptosis[7].
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the anticancer effects of this compound.
Table 1: Inhibition of Cell Proliferation by this compound
| Cell Line | Cancer Type | Concentration | Incubation Time | % Inhibition / Effect | Reference |
| PANC-1 | Pancreatic | 80 µM | 48 h | 48% | [1] |
| MIA PaCa-2 | Pancreatic | 80 µM | 48 h | 50% | [1] |
| PC-3 | Prostate | 50 µM | Not Specified | 1.196-fold reduction in clonogenicity | [4] |
| PC-3 | Prostate | 100 µM | Not Specified | 1.44-fold reduction in clonogenicity | [4] |
| PC-3 | Prostate | 200 µM | Not Specified | 2.097-fold reduction in clonogenicity | [4] |
| MCF 7 | Breast | 1 x 10⁻³ mol/l | Not Specified | ~60% | [6] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Concentration | % Increase in Apoptotic Cells | Effect on Apoptotic Proteins | Reference |
| PANC-1 | Pancreatic | 80 µM | 196% (late apoptosis) | Increased BAX expression | [1][2] |
| MIA PaCa-2 | Pancreatic | 80 µM | 261% (late apoptosis) | Increased BAX expression | [1][2] |
| PC-3 | Prostate | 200 µM | 1.52-fold decrease in mitochondrial membrane potential | Upregulation of cytochrome c, caspase 3, and caspase 9 mRNA | [5] |
| MDA-MB-231 | Breast | Not Specified | Significant reduction in viability via apoptosis | Not Specified | [7] |
Table 3: Effects of this compound on Protein Expression
| Cell Line | Cancer Type | Concentration | Protein | Effect | Reference |
| PANC-1 | Pancreatic | 80 µM | PCNA | 30% decrease | [1] |
| MIA PaCa-2 | Pancreatic | 80 µM | PCNA | 33% decrease | [1] |
| PANC-1 | Pancreatic | 80 µM | BAX | Increased expression | [1][2] |
| MIA PaCa-2 | Pancreatic | 80 µM | BAX | Increased expression | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound.
1. Cell Viability and Proliferation Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
3. Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol:
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., BAX, PCNA, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells [mdpi.com]
- 2. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. zlb.uni-rostock.de [zlb.uni-rostock.de]
- 7. Matairesinol repolarizes M2 macrophages to M1 phenotype to induce apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Matairesinol and Secoisolariciresinol: Unveiling Their Health-Promoting Potential
A comprehensive guide for researchers and drug development professionals on the comparative health benefits of two prominent lignans, (+)-Matairesinol and Secoisolariciresinol, supported by experimental data and mechanistic insights.
Introduction
This compound and secoisolariciresinol are naturally occurring plant lignans that have garnered significant attention in the scientific community for their potential health benefits. As phenolic compounds, they are found in a variety of plant-based foods, with flaxseed being a particularly rich source of secoisolariciresinol diglucoside (SDG), the precursor to secoisolariciresinol.[1][2][3] Upon ingestion, these plant lignans are metabolized by gut microbiota into mammalian lignans, primarily enterodiol and enterolactone, which are believed to be responsible for many of their physiological effects.[4] This guide provides a detailed comparison of the health benefits of this compound and secoisolariciresinol, focusing on their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data.
Metabolism and Bioavailability
The bioavailability and metabolic fate of this compound and secoisolariciresinol are crucial for understanding their biological activities.
Secoisolariciresinol Diglucoside (SDG) is hydrolyzed in the intestine to secoisolariciresinol (SECO).[5] SECO is then further metabolized by gut bacteria to enterodiol (ED) and subsequently to enterolactone (EL).[6] Pharmacokinetic studies in postmenopausal women have shown that after oral intake of SDG, SECO peaks in the serum after 5-7 hours, while the peak concentrations of enterodiol and enterolactone are reached at 12-24 hours and 24-36 hours, respectively.[7] The plasma elimination half-lives for SECO, enterodiol, and enterolactone are approximately 4.8, 9.4, and 13.2 hours, respectively.[7]
This compound is also metabolized by gut microflora to enterolactone.[4] However, studies using human hepatic microsomes have indicated that secoisolariciresinol is more readily metabolized by cytochrome P450 enzymes compared to matairesinol, which is poorly metabolized in the liver.[4] This suggests that the primary metabolic conversion of these lignans occurs in the gut.
Comparative Health Benefits
Antioxidant Activity
Both lignans and their metabolites exhibit significant antioxidant properties, primarily through scavenging of reactive oxygen species (ROS).
Secoisolariciresinol and its metabolites have demonstrated potent antioxidant effects. In vitro studies have shown that secoisolariciresinol diglucoside (SDG), secoisolariciresinol (SECO), enterodiol (ED), and enterolactone (EL) can effectively inhibit lipid peroxidation and scavenge hydroxyl radicals.[8][9][10] One study found that SECO and ED had the highest antioxidant activity in reducing zymosan-activated polymorphonuclear leukocyte chemiluminescence, with potencies 4.86 and 5.02 times that of vitamin E, respectively.[11] SDG itself showed a lower potency, being 1.27 times more potent than vitamin E.[11] Another study confirmed that SDG and its metabolites can prevent DNA oxidative damage.[8]
This compound also possesses antioxidant capabilities.[12][13] It has been shown to mitigate oxidative stress in sepsis-mediated brain injury by up-regulating Nrf2 and HO-1, key components of the antioxidant response element pathway.[12][13] In a study on LPS-stimulated microglia, matairesinol increased the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[12]
Table 1: Comparison of Antioxidant Activity
| Compound | Model System | Key Findings | Reference |
| Secoisolariciresinol (SECO) | Zymosan-activated PMNLs | 4.86 times more potent than Vitamin E in reducing chemiluminescence. | [11] |
| Enterodiol (ED) | Zymosan-activated PMNLs | 5.02 times more potent than Vitamin E in reducing chemiluminescence. | [11] |
| Enterolactone (EL) | Zymosan-activated PMNLs | 4.35 times more potent than Vitamin E in reducing chemiluminescence. | [11] |
| Secoisolariciresinol Diglucoside (SDG) | Zymosan-activated PMNLs | 1.27 times more potent than Vitamin E in reducing chemiluminescence. | [11] |
| This compound (Mat) | LPS-stimulated microglia | Increased SOD, CAT, and GSH-Px activities. | [12] |
| This compound (Mat) | Sepsis rat model | Upregulated Nrf2 and HO-1 expression. | [12][13] |
Anti-inflammatory Effects
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Both this compound and secoisolariciresinol have demonstrated the ability to modulate inflammatory pathways.
Secoisolariciresinol Diglucoside (SDG) has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[14][15] In a mouse model of triple-negative breast cancer, SDG supplementation significantly reduced the expression of phospho-p65, a key component of the NF-κB pathway, and its target genes.[14] In human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), SDG decreased the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α by inhibiting the Akt/IκB/NF-κB pathway.[15] SDG has also been found to ameliorate high-fat diet-induced colon inflammation by regulating gut microbiota.[16]
This compound exhibits anti-inflammatory properties by repressing the MAPK and NF-κB pathways.[12][13][17] In a rat model of sepsis-mediated brain injury, matairesinol dampened the phosphorylation of MAPK and JNK and inhibited the expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6.[12][13][17] Further studies in LPS-stimulated microglia revealed that matairesinol's anti-inflammatory effects are mediated through the upregulation of AMPK.[12][13] It also inhibited the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[18]
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Model System | Key Findings | Reference |
| Secoisolariciresinol Diglucoside (SDG) | E0771 mammary tumor model | Reduced expression of phospho-p65 and NF-κB target genes. | [14] |
| Secoisolariciresinol Diglucoside (SDG) | LPS-stimulated HUVECs | Decreased IL-1β, IL-6, and TNF-α via Akt/IκB/NF-κB pathway. | [15] |
| This compound (Mat) | Sepsis rat model | Dampened phosphorylation of MAPK and JNK; decreased TNF-α, IL-1β, and IL-6. | [12][13][17] |
| This compound (Mat) | LPS-stimulated microglia | Inhibited NO, iNOS, and COX-2 production; effects mediated by AMPK. | [12][13][18] |
Anticancer Activity
The potential of lignans to prevent or treat cancer has been a major focus of research.
Secoisolariciresinol Diglucoside (SDG) and its metabolites have shown anticancer effects in various cancer types, including breast, colon, and lung cancer.[8] These effects are attributed to their antiproliferative, antiestrogenic, and antiangiogenic activities.[8] In a mouse model of triple-negative breast cancer, SDG supplementation reduced tumor volume.[14] In colorectal cancer cells, SDG was found to induce pyroptosis, a form of programmed cell death, by activating caspase-1 to cleave GSDMD.[19] The aglycone, secoisolariciresinol, and its acetylated derivative have been shown to inhibit the growth of MCF-7 breast cancer cells with IC50 values of 25 µM and 11 µM, respectively.[20]
This compound has also demonstrated significant anticancer properties. It has been shown to inhibit the viability of breast and prostate cancer cell lines.[21] In pancreatic cancer cells, matairesinol induced mitochondrial dysfunction and apoptosis and exhibited synergistic anticancer effects when combined with 5-fluorouracil.[22][23] A study on metastatic prostate cancer cells showed that matairesinol has antimetastatic potential, inhibiting cell migration.[24] Furthermore, matairesinol can repolarize M2 macrophages to the M1 phenotype, which in turn induces apoptosis in triple-negative breast cancer cells.[25]
Table 3: Comparison of Anticancer Activity
| Compound | Cancer Type | Key Findings | Reference |
| Secoisolariciresinol Diglucoside (SDG) | Breast, Colon, Lung | Antiproliferative, antiestrogenic, and antiangiogenic activities. | [8] |
| Secoisolariciresinol Diglucoside (SDG) | Triple-Negative Breast Cancer | Reduced tumor volume in a mouse model. | [14] |
| Secoisolariciresinol Diglucoside (SDG) | Colorectal Cancer | Induced pyroptosis via caspase-1/GSDMD pathway. | [19] |
| Secoisolariciresinol | Breast Cancer (MCF-7) | Inhibited cell growth with an IC50 of 25 µM. | [20] |
| This compound (Mat) | Breast and Prostate Cancer | Decreased cell viability. | [21] |
| This compound (Mat) | Pancreatic Cancer | Induced apoptosis and mitochondrial dysfunction; synergistic with 5-FU. | [22][23] |
| This compound (Mat) | Metastatic Prostate Cancer | Inhibited cell migration. | [24] |
| This compound (Mat) | Triple-Negative Breast Cancer | Repolarized M2 macrophages to M1 phenotype, inducing apoptosis. | [25] |
Experimental Protocols
Determination of Antioxidant Activity in LPS-stimulated Microglia (for Matairesinol)
-
Cell Culture: BV2 microglia cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with varying concentrations of Matairesinol (e.g., 5, 10, 20 μg/mL) for a specified time (e.g., 4 hours) and then stimulated with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours.
-
Measurement of Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in the cell lysates are measured using commercially available assay kits. The protein concentration is determined using a BCA protein assay kit to normalize the enzyme activities.[12]
NF-κB Signaling Pathway Analysis in HUVECs (for Secoisolariciresinol Diglucoside)
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell medium.
-
Treatment: HUVECs are pre-treated with SDG for a certain period before being stimulated with LPS.
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against phospho-Akt, Akt, phospho-IκBα, IκBα, phospho-NF-κB p65, and NF-κB p65, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]
Signaling Pathways and Experimental Workflows
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Anti-inflammatory signaling pathway of Secoisolariciresinol Diglucoside.
Caption: General experimental workflow for assessing anticancer activity.
Conclusion
Both this compound and secoisolariciresinol, along with their metabolites, exhibit a remarkable range of health benefits, including potent antioxidant, anti-inflammatory, and anticancer activities. While both lignans share common mechanisms of action, such as the modulation of the NF-κB pathway, there are also distinct differences. For instance, the anti-inflammatory effects of this compound are notably mediated through the activation of AMPK, while secoisolariciresinol's actions have been linked to the inhibition of the Akt pathway. In terms of antioxidant capacity, the metabolites of secoisolariciresinol, particularly enterodiol and secoisolariciresinol itself, appear to be more potent than the parent compound, SDG.
The anticancer properties of both compounds are promising, with evidence of their efficacy against a variety of cancer types through diverse mechanisms, including the induction of apoptosis and pyroptosis, and the inhibition of metastasis. The synergistic effect of this compound with conventional chemotherapy agents like 5-fluorouracil highlights its potential as an adjunct therapy.
Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively establish the relative potency and efficacy of these two important lignans. Nevertheless, the existing body of evidence strongly supports their role as valuable natural compounds for the prevention and potential treatment of chronic diseases. This guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and secoisolariciresinol.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. cambridge.org [cambridge.org]
- 3. Intake of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in Dutch men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the metabolism of the plant lignans secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals [frontiersin.org]
- 10. Antioxidant activity of the flaxseed lignan secoisolariciresinol diglycoside and its mammalian lignan metabolites enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aging-us.com [aging-us.com]
- 14. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Secoisolariciresinol diglucoside ameliorates high fat diet-induced colon inflammation and regulates gut microbiota in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 17. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Secoisolariciresinol diglucoside induces pyroptosis by activating caspase‐1 to cleave GSDMD in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Matairesinol, an active constituent of HC9 polyherbal formulation, exhibits HDAC8 inhibitory and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Matairesinol repolarizes M2 macrophages to M1 phenotype to induce apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (+)-Matairesinol Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
(+)-Matairesinol, a lignan found in various plants such as Norway spruce (Picea abies) and Forsythia species, has garnered significant interest for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The efficient extraction of this bioactive compound is a critical first step in research and drug development. This guide provides a comparative analysis of various extraction techniques for this compound, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method for this compound depends on several factors, including desired yield and purity, available equipment, extraction time, and environmental considerations. This section summarizes the quantitative data for four common extraction methods: Conventional Solvent Extraction, Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). It is important to note that the presented data is compiled from various studies and may not be directly comparable due to differences in the plant source, part of the plant used, and analytical methods.
| Parameter | Conventional Solvent Extraction | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Plant Source | Forsythia intermedia cell culture | Picea abies bark (total phenolics) | Forsythia suspensa (for Phillyrin) | Flaxseed (for lignan enrichment) |
| Extraction Yield | 1.0–2.7 mg/g dry weight[1] | ~7.04% (total extractives)[2] | 0.713 ± 0.009 mg/g (Phillyrin)[1] | Significant enrichment of lignans |
| Purity | Not specified | Not specified for matairesinol | Not specified for matairesinol | High selectivity for lignans |
| Extraction Time | 14 days (cell culture growth) | 10 - 20 minutes[2] | 60 minutes[1] | 180 minutes |
| Solvent(s) | Culture medium | 96.6% Ethanol[2] | 20% Methanol[1] | Supercritical CO₂ with Ethanol co-solvent |
| Temperature | Not specified | 60 - 100 °C[2] | 60 °C[1] | Not specified |
| Pressure | Not applicable | Not applicable | Not applicable | 30 MPa |
Experimental Protocols
Conventional Solvent Extraction (Forsythia intermedia cell culture)
This method involves the cultivation of plant cells in a controlled environment to produce the target compound.
Protocol:
-
Establish a cell suspension culture of Forsythia intermedia.
-
Grow the cells in a suitable medium containing 6% sucrose for 14 days.
-
After the cultivation period, harvest the cells by filtration.
-
Lyophilize the harvested cells to obtain a dry powder.
-
Extract the dried cell powder with a suitable organic solvent (e.g., methanol or ethanol).
-
Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.
-
Further purification can be performed using chromatographic techniques.[1]
Microwave-Assisted Extraction (MAE) of Total Phenolics from Picea abies Bark
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
Protocol:
-
Grind the dried Picea abies bark to a particle size of 1 mm.
-
Mix the powdered bark with 96.6% ethanol in a microwave-safe extraction vessel.
-
Place the vessel in a closed-system microwave extractor.
-
Irradiate the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 10-20 minutes).[2]
-
After extraction, allow the mixture to cool down.
-
Filter the extract to separate the solid residue.
-
The resulting ethanolic extract contains a mixture of phenolic compounds, including lignans.
Ultrasound-Assisted Extraction (UAE) of Phillyrin from Forsythia suspensa
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, enhancing cell wall disruption and mass transfer. While this protocol is for phillyrin, a similar approach can be adapted for matairesinol.
Protocol:
-
Weigh 1g of powdered Forsythia suspensa plant material.
-
Add 10 ml of 20% methanol to the plant material in a suitable vessel.
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture for 60 minutes at a controlled temperature of 60°C.[1]
-
After sonication, filter the extract.
-
The filtrate contains the extracted compounds.
Supercritical Fluid Extraction (SFE) of Lignans from Flaxseed
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned for selective extraction.
Protocol:
-
Grind flaxseed to a uniform particle size.
-
Pack the ground flaxseed into an extraction vessel.
-
Pressurize the system with supercritical CO₂ to the desired pressure (e.g., 30 MPa).
-
Introduce ethanol as a co-solvent to enhance the extraction of polar lignans.
-
Maintain a constant CO₂ flow rate (e.g., 15 kg/h ) for the duration of the extraction (e.g., 180 minutes).
-
De-pressurize the system in a separator vessel, causing the CO₂ to return to a gaseous state and the extracted lignans to precipitate.
-
Collect the enriched lignan extract.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context of this compound, the following diagrams have been generated using Graphviz.
Caption: Comparative workflow of different extraction methods for this compound.
Caption: Simplified signaling pathways affected by this compound.
Conclusion
The choice of extraction method for this compound is a trade-off between various factors. Conventional solvent extraction is simple but can be time-consuming and may require large solvent volumes. Modern techniques like MAE and UAE offer significantly reduced extraction times and solvent consumption. SFE provides high selectivity and a solvent-free final product but requires specialized equipment.
For rapid screening and smaller-scale extractions, MAE and UAE are promising alternatives. For large-scale production where purity and the absence of organic solvents are critical, SFE is an attractive option, despite the higher initial investment. Researchers should carefully consider their specific requirements and available resources to select the most appropriate method for obtaining this compound for their studies. Further research directly comparing these methods on the same source material is warranted to provide a more definitive quantitative comparison.
References
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for (+)-Matairesinol Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. (+)-Matairesinol, a lignan with significant pharmacological potential, is no exception. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful analytical techniques employed for its determination. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Methodology Comparison
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound hinges on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and cost-effective technique widely used for the quantification of analytes that possess a chromophore, such as this compound. It offers good precision and accuracy for relatively high-concentration samples and is less susceptible to matrix effects compared to mass spectrometry. However, its selectivity can be a limitation in complex matrices where co-eluting compounds may interfere with the analyte of interest.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is capable of detecting and quantifying analytes at very low concentrations, even in complex biological matrices. The use of multiple reaction monitoring (MRM) provides a high degree of specificity, minimizing the impact of interfering substances.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducible results. Below are representative protocols for the analysis of this compound.
HPLC-UV Protocol
This protocol is based on a method developed for the quantification of various lignans, including matairesinol, in plant extracts.
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Plant material is extracted with a suitable solvent such as methanol or ethanol, followed by filtration. For complex matrices, a solid-phase extraction (SPE) clean-up step may be employed.
LC-MS/MS Protocol
This protocol is adapted from a validated method for the quantification of lignans in food samples.[1]
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: For matairesinol, the transition of m/z 357 -> 297 is typically monitored.
-
Sample Preparation: Samples undergo alkaline methanolic extraction, followed by enzymatic hydrolysis to release conjugated lignans. The extract is then purified by liquid-liquid extraction or solid-phase extraction.[1]
Quantitative Data Comparison
The following table summarizes the key validation parameters for the HPLC-UV and LC-MS/MS methods for the quantification of this compound, compiled from various studies.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.2 - 4 µ g/100g (solid food) |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | 4 - 10 µ g/100g (solid food) |
| Precision (%RSD) | < 5% | 6 - 21% (within-run) |
| Accuracy (Recovery %) | 95 - 105% | 73 - 123% (matrix dependent) |
Note: The values presented are indicative and may vary depending on the specific experimental conditions, matrix, and instrumentation.
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and LC-MS/MS analysis of this compound.
References
Synergistic Antitumor Effects of (+)-Matairesinol in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
(+)-Matairesinol, a plant lignan, has demonstrated notable anticancer properties. Recent research has illuminated its potential to work synergistically with conventional chemotherapeutic agents, enhancing their efficacy and potentially reducing treatment-related toxicity. This guide provides an objective comparison of the synergistic effects of this compound with other compounds, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Synergistic Effects with 5-Fluorouracil (5-FU) in Pancreatic Cancer
A key study has demonstrated a significant synergistic anticancer effect when this compound is combined with 5-Fluorouracil (5-FU), a standard chemotherapeutic agent for pancreatic ductal adenocarcinoma (PDAC). This combination has been shown to be more effective at inhibiting cancer cell growth and inducing apoptosis than either compound administered alone.[1][2]
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from in vitro studies on two human pancreatic cancer cell lines: PANC-1 and MIA PaCa-2.
Table 1: Inhibition of Cell Proliferation
| Treatment | PANC-1 Cell Line (% Proliferation Inhibition) | MIA PaCa-2 Cell Line (% Proliferation Inhibition) |
| This compound (80 µM) | 48% | 50% |
| 5-FU (20 µM) | 27% | 26% |
| This compound (80 µM) + 5-FU (20 µM) | 66% | 70% |
Data derived from a study on pancreatic cancer cells, where the combination treatment showed a significant increase in proliferation inhibition compared to individual treatments[1].
Table 2: Induction of Apoptosis
| Treatment | PANC-1 Cell Line (Relative Late Apoptotic Cells) | MIA PaCa-2 Cell Line (Relative Apoptotic Cells) |
| 5-FU (20 µM) | Moderately Increased | 473% |
| This compound (80 µM) + 5-FU (20 µM) | Significantly Increased | 704% |
The combination of this compound and 5-FU significantly enhanced the induction of apoptosis in pancreatic cancer cells[1].
Table 3: Enhancement of Reactive Oxygen Species (ROS) Production and Calcium Dysregulation
| Parameter | Cell Line | 5-FU (20 µM) Alone | This compound (80 µM) + 5-FU (20 µM) |
| ROS Accumulation | PANC-1 | Increased | Significantly Increased |
| MIA PaCa-2 | Increased | Significantly Increased | |
| Cytosolic Calcium Level | PANC-1 | 243% | 405% |
| MIA PaCa-2 | 138% | 238% | |
| Mitochondrial Calcium Level | PANC-1 | 155% | 366% |
| MIA PaCa-2 | 163% | 267% |
The co-administration of this compound and 5-FU led to a significant increase in ROS production and dysregulation of calcium homeostasis, contributing to mitochondrial dysfunction and apoptosis[1].
Experimental Protocols
Cell Culture and Treatment:
-
Cell Lines: Human pancreatic cancer cell lines PANC-1 and MIA PaCa-2 were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells were treated with this compound (80 µM), 5-FU (20 µM), or a combination of both for 48 hours.
Cell Proliferation Assay:
-
The viability of cells was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Apoptosis Assay:
-
Apoptosis was quantified using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis.
Measurement of Reactive Oxygen Species (ROS):
-
Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) and analyzed by flow cytometry.
Calcium Measurement:
-
Cytosolic and mitochondrial calcium levels were measured using Fluo-4 AM and Rhod-2 AM fluorescent dyes, respectively, followed by flow cytometry.
Signaling Pathways and Experimental Workflow
The synergistic effect of this compound and 5-FU is mediated through the induction of mitochondrial dysfunction. This is characterized by the depolarization of the mitochondrial membrane, disruption of calcium homeostasis, and increased production of reactive oxygen species (ROS). Furthermore, the combination treatment influences key signaling pathways involved in cell survival and proliferation, such as the AKT and MAPK pathways.
References
A Comparative Guide to the Efficacy of (+)-Matairesinol: In Vitro Findings vs. In Vivo Realities
For researchers, scientists, and professionals in drug development, understanding the translational potential of a compound from laboratory models to living organisms is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of (+)-Matairesinol, a plant lignan with demonstrated anticancer properties. By presenting key experimental data, detailed protocols, and visual representations of its mechanisms of action, this document aims to offer a clear perspective on its therapeutic promise and areas requiring further investigation.
In Vitro Efficacy: A Promising Start in Controlled Environments
In vitro studies have consistently demonstrated the potential of this compound as an anticancer agent across various cancer cell lines, particularly in pancreatic and prostate cancers. These studies provide a foundational understanding of its direct effects on cancer cells.
Key Anticancer Effects Observed In Vitro:
-
Inhibition of Cell Proliferation: this compound has been shown to inhibit the growth of pancreatic cancer cell lines (PANC-1 and MIA PaCa-2) in a dose-dependent manner.[1][2] At a concentration of 80 µM, it inhibited the proliferation of both cell lines by approximately 50%.[1][2] This antiproliferative effect is associated with a reduction in the expression of proliferating cell nuclear antigen (PCNA), a key marker for cell proliferation.[1][2]
-
Induction of Apoptosis: The compound triggers programmed cell death, or apoptosis, in cancer cells. This is evidenced by an increase in the expression of the pro-apoptotic protein BAX.[2]
-
Inhibition of Cell Migration and Invasion: this compound has been observed to suppress the migratory and invasive capabilities of pancreatic cancer cells, which is crucial for preventing metastasis.[1] This is achieved through the regulation of genes involved in cell migration.[2]
-
Mitochondrial Dysfunction: A key mechanism of action identified in vitro is the induction of mitochondrial dysfunction. This includes the depolarization of the mitochondrial membrane and disruption of calcium homeostasis, leading to cellular stress and death.[1][3]
-
Synergistic Effects: When combined with the standard chemotherapeutic agent 5-fluorouracil (5-FU), this compound exhibits a synergistic effect, enhancing the anticancer activity against pancreatic cancer cells.[1][2]
Quantitative In Vitro Efficacy Data
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| PANC-1 | Pancreatic | 80 µM | ~48% proliferation inhibition | [1] |
| MIA PaCa-2 | Pancreatic | 80 µM | ~50% proliferation inhibition | [1] |
| PANC-1 | Pancreatic | 80 µM | 30% reduction in PCNA expression | [2] |
| MIA PaCa-2 | Pancreatic | 80 µM | 33% reduction in PCNA expression | [2] |
| PANC-1 | Pancreatic | 80 µM (+ 20 µM 5-FU) | Proliferation reduced from 73% to 34% | [1] |
| MIA PaCa-2 | Pancreatic | 80 µM (+ 20 µM 5-FU) | Proliferation reduced from 74% to 30% | [1] |
| PC3 | Prostate | Not specified | Inhibition of clonogenic ability |
In Vivo Efficacy: A More Complex Picture
The transition from a controlled in vitro setting to a complex in vivo environment often reveals new challenges and insights. Studies on this compound and related compounds in animal models have shown both promising results and context-dependent effects.
Key Anticancer Effects Observed In Vivo:
A significant study utilizing matairesinol-loaded liposomes in various mouse models of colorectal cancer (CRC) has provided substantial in vivo evidence of its efficacy.
-
Tumorigenesis Repression: Supplementation with matairesinol was found to significantly repress colorectal cancer tumorigenesis in an azoxymethane/dextran sulfate sodium (AOM/DSS) induced colitis-associated CRC mouse model.[4]
-
Enhanced Chemosensitivity: In cell-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models, matairesinol-loaded liposomes significantly enhanced the antitumor activity of the FOLFOX chemotherapy regimen (5-FU, leucovorin, and oxaliplatin).[4] This suggests that this compound can help overcome chemoresistance.
-
Metabolic Reprogramming: The in vivo mechanism appears to involve the reprogramming of lipid metabolism within the tumor, leading to mitochondrial damage, oxidative stress, and reduced ATP production, thereby sensitizing the cancer cells to chemotherapy.[4]
A related lignan, hydroxymatairesinol (HMR), has also shown antitumor properties in vivo.
-
Reduced Tumor Growth: In a rat model of dimethylbenz[a]anthracene-induced mammary tumors, oral administration of HMR (15 mg/kg body weight) for 51 days decreased the number of growing tumors and increased the proportion of regressing and stabilized tumors.[5]
However, it is crucial to note a study that presented contrasting results.
-
Potential Adverse Effects: In a study using Min mice, which are genetically predisposed to intestinal tumors, dietary administration of matairesinol at 0.02% (w/w) was associated with an elevated number and size of intestinal tumors compared to the control group, suggesting a potential for adverse effects in this specific context.[6]
Quantitative In Vivo Efficacy Data
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| AOM/DSS Mice | Colitis-associated Colorectal Cancer | Matairesinol supplementation | Significantly repressed tumorigenesis | [4] |
| CDX and PDX Mice | Colorectal Cancer | Matairesinol-loaded liposomes + FOLFOX | Significantly enhanced antitumor activity of FOLFOX | [4] |
| Rat Model | Mammary Tumors | 15 mg/kg body weight Hydroxymatairesinol (HMR) | Decreased number of growing tumors; increased regressing tumors | [5] |
| Min Mice | Intestinal Tumors | 0.02% (w/w) Matairesinol in diet | Elevated number and size of tumors | [6] |
Signaling Pathways and Experimental Workflows
The anticancer effects of this compound are mediated through the modulation of key signaling pathways. The diagrams below illustrate the proposed mechanisms of action and a general workflow for assessing its efficacy.
References
- 1. ccmu.edu.cn [ccmu.edu.cn]
- 2. mdpi.com [mdpi.com]
- 3. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matairesinol Nanoparticles Restore Chemosensitivity and Suppress Colorectal Cancer Progression in Preclinical Models: Role of Lipid Metabolism Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxymatairesinol, a novel enterolactone precursor with antitumor properties from coniferous tree (Picea abies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The plant lignans matairesinol and secoisolariciresinol administered to Min mice do not protect against intestinal tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Comparative Guide to (+)-Matairesinol's Mechanism of Action via Gene Expression Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+)-Matairesinol's mechanism of action with other therapeutic alternatives, supported by experimental data. We delve into the validation of its effects on gene expression, offering detailed insights into the molecular pathways it modulates.
This compound, a plant lignan, has garnered significant interest for its potential therapeutic properties, particularly in cancer and inflammatory conditions.[1][2] Its mechanism of action involves the induction of apoptosis, inhibition of cell proliferation and migration, and modulation of key signaling pathways.[1][3][4] Gene expression analysis serves as a powerful tool to validate these mechanisms at the molecular level, providing a detailed blueprint of the cellular response to this compound.
Comparative Analysis of Gene Expression Modulation
To validate the mechanism of action of this compound, its impact on the expression of key genes implicated in cancer progression and inflammation has been quantified and compared with established therapeutic agents such as 5-Fluorouracil (5-FU), Tamoxifen, and the natural compound Curcumin.
Anti-Cancer Effects: Pancreatic and Prostate Cancer Models
In pancreatic cancer cells, this compound has been shown to downregulate the expression of genes crucial for invasion and metastasis.[3][5] Similarly, in prostate cancer cells, it modulates the mRNA levels of genes involved in the PI3K/Akt signaling pathway.[1] The following table summarizes the quantitative gene expression changes induced by this compound in comparison to 5-FU, a standard chemotherapeutic agent for pancreatic cancer.[6][7]
| Gene | Cell Line | Treatment | Fold Change | p-value | Reference |
| This compound | |||||
| FOXM1 | MIA PaCa-2 | 80 µM this compound | ↓ 0.49 | < 0.01 | [5] |
| VEGFC | MIA PaCa-2 | 80 µM this compound | ↓ 0.47 | < 0.05 | [5] |
| MMP1 | MIA PaCa-2 | 80 µM this compound | ↓ 0.37 | < 0.01 | [5] |
| AKT1 | PC3 | This compound | ↓ | < 0.05 | [2] |
| ERBB2 | PC3 | This compound | ↓ | < 0.01 | [2] |
| MMP2 | PC3 | This compound | ↓ | < 0.001 | [2] |
| MMP9 | PC3 | This compound | ↓ | < 0.001 | [2] |
| HSP90AA1 | PC3 | This compound | ↓ | < 0.01 | [2] |
| HIF1A | PC3 | This compound | ↓ | < 0.01 | [2] |
| IGF1R | PC3 | This compound | ↓ | < 0.05 | [2] |
| PTEN | PC3 | This compound | ↑ | < 0.05 | [2] |
| 5-Fluorouracil (5-FU) | |||||
| Bcl-xL | Capan-1 | 5-FU | ↑ | - | [6] |
| Mcl-1 | Capan-1 | 5-FU | ↑ | - | [6] |
| Bax | COLO-357 | 5-FU | ↑ | - | [7] |
Anti-Inflammatory Effects
This compound exerts anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines.[8][9] This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.[9][10]
| Gene | Condition | Treatment | Fold Change | Reference |
| This compound | ||||
| TNF-α | LPS-stimulated microglia | This compound | ↓ | [8][9] |
| IL-1β | LPS-stimulated microglia | This compound | ↓ | [8][9] |
| IL-6 | LPS-stimulated microglia | This compound | ↓ | [8][9] |
Comparison with Other Alternatives
Tamoxifen and Curcumin are well-studied compounds with established effects on gene expression in cancer cells. Tamoxifen, a selective estrogen receptor modulator, alters the expression of numerous genes involved in cell cycle and apoptosis.[8][11] Curcumin, a natural polyphenol, has been shown to downregulate pathways associated with cell growth and proliferation, such as the EGF pathway.[3][12]
| Treatment | Key Affected Genes/Pathways | Reference |
| Tamoxifen | Downregulation of TEGT BI-1 and CD63; Upregulation of STAT1, STAT2, EIF2AK2; Downregulation of CCND1, S100A9 | [8][11] |
| Curcumin | Downregulation of the EGF pathway; Modulation of genes centered around EGR1 and FOS | [3][12] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for gene expression analysis.
Caption: Logical workflow for mechanism of action validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are summarized protocols for the key experiments cited in the validation of this compound's mechanism of action.
Cell Culture and Treatment
-
Cell Lines: Pancreatic cancer cell lines (PANC-1, MIA PaCa-2) and prostate cancer cell lines (PC3) are commonly used.[1][3][5]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 20-80 µM) for specified durations (e.g., 24-72 hours).[2][3][5] Control cells are treated with the vehicle (DMSO) alone.
Total RNA Extraction
-
Method: The TRIzol reagent method is a common and effective procedure for isolating high-quality total RNA from cultured cells.[4][13][14]
-
Procedure:
-
Lyse cells directly in the culture dish by adding TRIzol reagent.
-
Homogenize the lysate and transfer to a microfuge tube.
-
Add chloroform for phase separation.
-
Centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.
-
Transfer the aqueous phase containing RNA to a new tube.
-
Precipitate the RNA with isopropanol.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
-
Quality Control: RNA concentration and purity are determined by measuring absorbance at 260 and 280 nm (A260/A280 ratio).[4] RNA integrity is assessed by gel electrophoresis or using an Agilent Bioanalyzer.[15]
Gene Expression Analysis: Microarray and RNA-Sequencing
-
Microarray Analysis:
-
Probe Labeling: Total RNA or amplified RNA (aRNA) is reverse transcribed into cDNA, which is then labeled with fluorescent dyes (e.g., Cy3, Cy5).[16]
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of gene-specific probes.
-
Scanning and Data Acquisition: The microarray is scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.[4]
-
Data Analysis: Raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between treated and control samples.[1]
-
-
RNA-Sequencing (RNA-Seq) Analysis:
-
Library Preparation: mRNA is enriched from total RNA and fragmented. The fragmented mRNA is then converted into a cDNA library.[17]
-
Sequencing: The cDNA library is sequenced using a next-generation sequencing platform.[18]
-
Data Analysis Workflow:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.[19]
-
Alignment: Reads are aligned to a reference genome or transcriptome.[19]
-
Quantification: The number of reads mapping to each gene is counted.[19]
-
Differential Expression Analysis: Statistical packages (e.g., DESeq2, edgeR) are used to identify genes with significant expression changes.[19][20]
-
-
Quantitative Real-Time PCR (RT-qPCR) for Validation
RT-qPCR is used to validate the results from microarray or RNA-Seq analysis for a select set of genes.[21]
-
Reverse Transcription: Total RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.[14]
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).[22]
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to a stable reference gene (e.g., GAPDH, ACTB).[22]
This comprehensive guide provides a framework for understanding and validating the mechanism of action of this compound through gene expression analysis. The presented data and protocols offer valuable insights for researchers dedicated to the discovery and development of novel therapeutic agents.
References
- 1. Tamoxifen induces a pluripotency signature in breast cancer cells and human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of curcumin on global gene expression profiles in the highly invasive human breast carcinoma cell line MDA-MB 231: A gene network-based microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired resistance of pancreatic cancer cells towards 5-Fluorouracil and gemcitabine is associated with altered expression of apoptosis-regulating genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of differentially expressed genes in human breast cancer cells induced by 4-hydroxyltamoxifen and elucidation of their pathophysiological relevance and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential gene expression in tamoxifen-resistant breast cancer cells revealed by a new analytical model of RNA-Seq data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential gene expression assessed by cDNA microarray analysis in breast cancer tissue under tamoxifen treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ccr.cancer.gov [ccr.cancer.gov]
- 14. RNA isolation and reverse transcription [abcam.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Microarray analysis in clinical oncology: pre-clinical optimization using needle core biopsies from xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sample Preparation and Differential Gene Expression Analysis of Human Cancer Cell Lines by RNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 19. blog.genewiz.com [blog.genewiz.com]
- 20. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 21. Complementary techniques: validation of gene expression data by quantitative real time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Integrating traditional machine learning with qPCR validation to identify solid drug targets in pancreatic cancer: a 5-gene signature study - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (+)-Matairesinol vs. Podophyllotoxin in Anticancer Research
For researchers and drug development professionals navigating the landscape of natural compounds with therapeutic potential, lignans represent a promising class of molecules. Among these, (+)-Matairesinol and podophyllotoxin have garnered significant attention for their cytotoxic and anticancer properties. This guide provides an objective, data-driven comparison of these two compounds, summarizing their biological activities, mechanisms of action, and pharmacokinetic profiles to aid in informed decision-making for future research and development.
At a Glance: Key Biological Activities
| Feature | This compound | Podophyllotoxin |
| Primary Anticancer Mechanism | Induction of mitochondrial dysfunction, HDAC8 inhibition, modulation of MAPK and PI3K/Akt signaling pathways. | Inhibition of tubulin polymerization, DNA topoisomerase II inhibition, leading to G2/M cell cycle arrest and apoptosis.[1] |
| Primary Molecular Targets | Mitochondria, Histone Deacetylase 8 (HDAC8)[2] | β-tubulin, Topoisomerase II[1] |
| Therapeutic Applications | Preclinical anticancer research (prostate, breast, pancreatic cancer).[3][4] | FDA-approved derivatives (Etoposide, Teniposide) for various cancers; topical treatment for genital warts.[1][5] |
Cytotoxicity Profile: A Comparative Analysis
The in vitro cytotoxicity of this compound and podophyllotoxin has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. It is important to note that experimental conditions such as cell density and incubation time can influence these values.
| Cancer Type | Cell Line | This compound IC50 | Podophyllotoxin IC50 |
| Pancreatic Cancer | PANC-1 | ~40 µM (at 48h)[6] | Not widely reported |
| Pancreatic Cancer | MIA PaCa-2 | ~40 µM (at 48h)[6] | Not widely reported |
| Prostate Cancer | PC3 | Dose-dependent reduction in viability (IC50 not explicitly stated)[7] | 0.18 - 9 µM |
| Breast Cancer | MCF-7 | Not widely reported | 0.04 ± 0.01 µM[2] |
| Breast Cancer | MDA-MB-231 | Not widely reported | 0.145 ± 0.04 µM[2] |
| Breast Cancer | BT-549 | Not widely reported | 1.26 ± 0.08 µM[2] |
| Non-Small Cell Lung Cancer | NCI-H1299 | Not widely reported | 7.53 nM (as acetate derivative)[8] |
| Non-Small Cell Lung Cancer | A549 | Not widely reported | 16.08 nM (as acetate derivative)[8] |
| Cervical Cancer | HeLa | Not widely reported | 0.18 - 9 µM |
Mechanisms of Action: A Deeper Dive
The anticancer effects of this compound and podophyllotoxin are mediated through distinct and complex signaling pathways.
This compound: A Multi-Faceted Approach
This compound appears to exert its anticancer effects through several mechanisms. A key aspect is the induction of mitochondrial dysfunction, leading to apoptosis.[3][4] This involves the depolarization of the mitochondrial membrane and disruption of calcium homeostasis.[6] Additionally, studies have pointed to the inhibition of Histone Deacetylase 8 (HDAC8) as a potential target.[2][9] Furthermore, this compound has been shown to modulate crucial cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.[6][7]
Podophyllotoxin: A Potent Mitotic Inhibitor
Podophyllotoxin's primary mechanism of action is the inhibition of microtubule polymerization by binding to β-tubulin.[1] This disruption of the microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis. In addition to its effects on tubulin, podophyllotoxin and its derivatives can also inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair, further contributing to its cytotoxic effects.[1]
Pharmacokinetic Profile: A Comparative Overview
The bioavailability and metabolic fate of a compound are critical determinants of its therapeutic efficacy. The following table summarizes the available pharmacokinetic data for this compound and podophyllotoxin. It is important to consider that the data for this compound is primarily based on its metabolite or derivatives due to its extensive metabolism by gut microflora.
| Parameter | This compound | Podophyllotoxin |
| Oral Bioavailability | Poorly absorbed orally; extensively metabolized by gut microflora to enterolactone.[4][10][11] A derivative, 7-hydroxymatairesinol, is quickly absorbed.[9] | Low oral bioavailability; reported as 12.4% in rats.[12] Its derivatives, like etoposide, have an oral bioavailability of about 50%.[3] |
| Metabolism | Primarily metabolized by intestinal bacteria to enterodiol and enterolactone.[4] Human hepatic microsomes show poor metabolism of the parent compound.[10] | Extensively metabolized in mice, with 36 metabolites identified in bile and feces. Primary routes include methylenedioxy cleavage, demethylation, glutathione conjugation, and glucuronidation.[8] |
| Excretion | Metabolites are excreted in urine and feces. | A derivative, GP-7, showed urinary excretion of about 20% of the unchanged drug 72 hours after injection in mice.[13] |
| Distribution | A derivative, deoxypodophyllotoxin, was widely distributed in tumor-bearing mice, with high concentrations in the lung, fat, and reproductive organs.[1][2][6] | A derivative, GP-7, showed the highest concentrations in the liver and lung of mice.[13] |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
-
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or podophyllotoxin) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
In Vitro Tubulin Polymerization Assay
This assay is used to determine the effect of compounds on the assembly of microtubules from purified tubulin.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340-350 nm. Inhibitors of polymerization, like podophyllotoxin, will prevent this increase in absorbance.
-
General Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., bovine brain tubulin) in a polymerization buffer (e.g., G-PEM buffer containing GTP). Keep all reagents on ice.
-
Compound Addition: Add the test compound (e.g., podophyllotoxin) or vehicle control to the wells of a 96-well plate.
-
Initiate Polymerization: Add the tubulin solution to the wells to initiate the reaction.
-
Monitor Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 350 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60-90 minutes).
-
Data Analysis: Plot the absorbance as a function of time. A decrease in the rate and extent of polymerization in the presence of the compound indicates inhibitory activity.
-
Conclusion
Both this compound and podophyllotoxin demonstrate significant anticancer potential, albeit through different mechanisms of action. Podophyllotoxin is a well-established and potent cytotoxic agent with clinically approved derivatives, primarily targeting microtubule dynamics and DNA replication. Its low oral bioavailability in its natural form has been addressed through the development of semi-synthetic analogs.
This compound, while generally exhibiting lower potency in in vitro studies, presents a compelling profile with its multi-targeted approach, including the induction of mitochondrial dysfunction and inhibition of HDAC8. Its extensive metabolism by the gut microbiota is a critical factor to consider in its therapeutic development, suggesting that its metabolites may play a significant role in its in vivo activity.
For researchers, the choice between these two lignans will depend on the specific cancer type, the desired therapeutic strategy, and the potential for combination therapies. The detailed experimental data and protocols provided in this guide offer a solid foundation for further investigation into the promising anticancer properties of these natural compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Clinical pharmacology and schedule dependency of the podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dermnetnz.org [dermnetnz.org]
- 6. tandfonline.com [tandfonline.com]
- 7. [Changes in serum concentration of podophyllotoxin after its topical application with liposome on rat skin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic map of the antiviral drug podophyllotoxin provides insights into hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the metabolism of the plant lignans secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cambridge.org [cambridge.org]
- 12. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of 4-[4"-(2",2",6",6"-tetramethyl-1"-piperidinyloxy) amino]-4'-demethylepipodophyllotoxin in mice bearing sarcoma 180 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Absorption, distribution, metabolism and excretion pharmacogenomics of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of (+)-Matairesinol: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of (+)-Matairesinol with other lignans, supported by experimental data from various disease models. Delve into the underlying mechanisms, compare efficacy, and find detailed experimental protocols to inform your research.
This compound, a plant lignan, has emerged as a promising neuroprotective agent, demonstrating significant therapeutic potential in preclinical models of neurological disorders. Its efficacy stems primarily from its potent anti-inflammatory and antioxidant properties. This guide offers a comprehensive analysis of this compound's neuroprotective effects, juxtaposed with other well-studied lignans, Arctigenin and Secoisolariciresinol diglucoside (SDG), to provide a clear perspective on its relative performance.
Comparative Efficacy of Lignans in Neuroprotection
The neuroprotective effects of this compound, Arctigenin, and Secoisolariciresinol diglucoside (SDG) have been evaluated in various in vitro and in vivo models of neurological diseases. The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of their efficacy in mitigating neuronal damage, inflammation, and oxidative stress.
Table 1: In Vitro Neuroprotective Effects of Lignans
| Compound | Cell Model | Challenge | Concentration | Outcome Measure | Result | Reference |
| This compound | BV2 Microglia | LPS (1 µg/mL) | 6.25, 12.5, 25 µM | Nitric Oxide Production | Concentration-dependent reduction | [1] |
| 25 µM | iNOS Expression | Significant reduction | [1] | |||
| 25 µM | COX-2 Expression | Significant reduction | [1] | |||
| NSC-34 & HT22 Neurons | LPS (1 µg/mL) | 5, 10, 20 µM | Cell Viability | Concentration-dependent increase | [2][3] | |
| Arctigenin | BV-2 Microglia | LPS | 50 mg/kg (in vivo) | Pro-inflammatory Cytokines | Reduction | [4] |
| HEK293-APPswe cells | - | Various | Aβ40 Production | Reduction | [5] | |
| Secoisolariciresinol diglucoside (SDG) | Human Brain Microvascular Endothelial Cells (BMVEC) | TNFα | - | VCAM-1 Expression | 33-35% reduction |
Table 2: In Vivo Neuroprotective Effects of Lignans
| Compound | Disease Model | Animal Model | Dosage | Outcome Measure | Result | Reference |
| This compound | Sepsis-induced Brain Injury (CLP) | Rat | 5, 10, 20 mg/kg | Neuronal Apoptosis | Significant reduction (at >5 mg/kg) | [2][3] |
| 20 mg/kg | Microglial Activation (Iba-1+) | Significant reduction | [2][3] | |||
| 20 mg/kg | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significant reduction | [2][3] | |||
| 20 mg/kg | Oxidative Stress (MDA levels) | Significant reduction | [2][3] | |||
| 20 mg/kg | Antioxidant Enzymes (SOD activity) | Significant increase | [2][3] | |||
| Arctigenin | Alzheimer's Disease | APP/PS1 Transgenic Mice | - | Aβ40 and Aβ42 levels in hippocampus and cortex | Decrease | [5] |
| - | BACE1 protein level | Decrease | [5] | |||
| Secoisolariciresinol diglucoside (SDG) | Aseptic Encephalitis | Mouse | Orally administered | Leukocyte Adhesion and Migration | Diminished | [6] |
| Systemic Inflammation (LPS) | Mouse | Orally administered | BBB Permeability | Prevented enhancement | [6] | |
| Alzheimer's Disease | APP/PS1 Transgenic Mice | - | Spatial, recognition, and working memory | Significant improvements | [7] | |
| - | Aβ deposition | Reduced | [7] |
Mechanistic Insights: Signaling Pathways in Neuroprotection
The neuroprotective activities of this compound and other lignans are mediated through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.
This compound's Mode of Action
This compound exerts its neuroprotective effects by targeting multiple signaling cascades. In models of sepsis-induced brain injury, it has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to the inflammatory response.[2][3][8][9] Concurrently, it upregulates the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis and antioxidant defense.[2][3][8][9] The activation of AMPK leads to the upregulation of Nrf2 and HO-1, further bolstering the cellular antioxidant response.[2][3]
References
- 1. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK | Aging [aging-us.com]
- 3. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventive effects of arctigenin from Arctium lappa L against LPS-induced neuroinflammation and cognitive impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arctigenin Effectively Ameliorates Memory Impairment in Alzheimer's Disease Model Mice Targeting Both β-Amyloid Production and Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secoisolariciresinol diglucoside is a blood-brain barrier protective and anti-inflammatory agent: implications for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secoisolariciresinol diglucoside attenuates neuroinflammation and cognitive impairment in female Alzheimer’s disease mice via modulating gut microbiota metabolism and GPER/CREB/BDNF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aging-us.com [aging-us.com]
Comparative Analysis of (+)-Matairesinol Treatment in Cellular Models
A Guide for Researchers and Drug Development Professionals
Introduction
(+)-Matairesinol, a plant lignan found in various sources such as seeds, vegetables, and fruits, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[1] This guide provides a comparative overview of the cellular effects of this compound, with a particular focus on its synergistic interactions with the conventional chemotherapeutic agent 5-Fluorouracil (5-FU). The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.
I. Comparative Efficacy: this compound vs. 5-Fluorouracil
Studies on pancreatic ductal adenocarcinoma (PDAC) cell lines, PANC-1 and MIA PaCa-2, have demonstrated that this compound exhibits significant anti-proliferative effects and can act synergistically with 5-FU.[2][3]
A. Anti-Proliferative and Pro-Apoptotic Effects
This compound inhibits the proliferation of pancreatic cancer cells in a dose-dependent manner.[2] When combined with 5-FU, it shows a synergistic effect in reducing cell viability and inducing apoptosis.[2]
| Treatment Condition (48h) | PANC-1 Cell Proliferation Inhibition | MIA PaCa-2 Cell Proliferation Inhibition | PANC-1 Late Apoptosis (Relative Increase) | MIA PaCa-2 Late Apoptosis (Relative Increase) |
| This compound (80 µM) | 48% | 50% | 196% | 261% |
| 5-FU (20 µM) | ~27% | ~26% | Not specified | Not specified |
| This compound (80 µM) + 5-FU (20 µM) | 66% | 70% | Not specified | 704% (vs. 5-FU alone) |
Table 1: Comparative effects of this compound and 5-FU on pancreatic cancer cell proliferation and apoptosis. Data extracted from a study on PANC-1 and MIA PaCa-2 cell lines.[2]
B. Effects on Gene Expression
While a full transcriptomic comparison is unavailable, studies have investigated the impact of this compound on the expression of specific genes involved in cancer progression. In a study on metastatic prostate cancer cells (PC3), this compound was shown to downregulate the mRNA levels of several key genes.[4]
| Gene | Function | Effect of this compound Treatment in PC3 cells |
| AKT1 | Cell survival, proliferation | Reduced mRNA levels |
| ERBB2 | Cell proliferation, migration | Reduced mRNA levels |
| MMP2 | Extracellular matrix degradation, invasion | Reduced mRNA levels |
| MMP9 | Extracellular matrix degradation, invasion | Reduced mRNA levels |
| HSP90AA1 | Protein folding, stability | Reduced mRNA levels |
| HIF1A | Angiogenesis, metabolism | Reduced mRNA levels |
| IGF1R | Cell growth, survival | Reduced mRNA levels |
| PTEN | Tumor suppressor, inhibits PI3K/AKT | Increased mRNA levels |
Table 2: Effect of this compound on the mRNA expression of key hub genes in PC3 prostate cancer cells.[4]
II. Experimental Protocols
A. Cell Culture and Treatment
-
Cell Lines: PANC-1 and MIA PaCa-2 (pancreatic cancer), PC3 (prostate cancer).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are treated with varying concentrations of this compound, 5-FU, or a combination of both for specified durations (e.g., 48 hours).[2]
B. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from treated and control cells using a suitable reagent (e.g., TransZol Up reagent).
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using SYBR Green chemistry to quantify the relative expression levels of target genes, with a suitable housekeeping gene (e.g., GAPDH) used for normalization.[2]
C. Western Blotting
-
Protein Extraction: Whole-cell lysates are prepared from treated and control cells.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of AKT, ERK, JNK, p38) followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) system.[2]
III. Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
A. MAPK and PI3K/AKT Signaling Pathways
In pancreatic cancer cells, this compound treatment leads to a reduction in the phosphorylation of ERK1/2, a key component of the MAPK pathway, while elevating the phosphorylation of JNK, P38, and AKT.[2] In contrast, in activated microglia, this compound suppresses neuroinflammation by inhibiting the ERK1/2-NF-κB pathway.[3]
Caption: Modulation of MAPK and PI3K/AKT pathways by this compound.
B. NF-κB Signaling Pathway
In the context of neuroinflammation, this compound has been shown to suppress the activation of NF-κB, a key transcription factor that regulates inflammation.[3][5] This effect is mediated through the inhibition of the upstream ERK1/2 signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
IV. Experimental Workflow
The general workflow for investigating the comparative transcriptomics of this compound involves several key stages, from cell culture to data analysis.
Caption: General experimental workflow for comparative transcriptomic analysis.
V. Conclusion
This compound demonstrates significant potential as an anti-cancer agent, both alone and in combination with existing chemotherapies like 5-FU. Its ability to modulate key signaling pathways such as MAPK, PI3K/AKT, and NF-κB underscores its multifaceted mechanism of action. While the current body of literature provides valuable insights into its effects on specific genes and proteins, there is a clear need for comprehensive, publicly available transcriptomic studies. Such data would enable a more thorough comparative analysis against a wider range of compounds, further elucidating the therapeutic potential of this compound and paving the way for its clinical development. Researchers are encouraged to pursue large-scale transcriptomic profiling to build upon the foundational knowledge summarized in this guide.
References
- 1. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matairesinol repolarizes M2 macrophages to M1 phenotype to induce apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Affinity of (+)-Matairesinol: A Comparative Guide for Target Protein Interactions
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of the lignan (+)-Matairesinol to its putative target proteins. While direct experimental quantification of the binding affinity of this compound remains an area of active investigation, this document summarizes theoretical binding energies and contextualizes them against known inhibitors of the same targets. Detailed experimental protocols for assessing binding affinity are also provided to facilitate further research.
This compound, a plant lignan found in a variety of foods, has garnered interest for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.[1] Understanding its interaction with specific protein targets is crucial for elucidating its mechanism of action and advancing its potential clinical applications. This guide focuses on the binding of this compound to key proteins implicated in cellular signaling pathways critical to disease progression.
Comparative Binding Affinity Analysis
While experimental data from methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound are not extensively available in the public domain, computational molecular docking studies have provided valuable insights into its potential binding affinities. The following table summarizes the calculated binding energies of this compound with several key target proteins and compares them with the experimentally determined binding affinities of known inhibitors for the same targets. It is important to note that lower binding energy suggests a stronger, more favorable interaction.
| Target Protein | This compound (Binding Energy, kcal/mol) | Known Inhibitor | Inhibitor Binding Affinity (Kd/IC50) |
| ERBB2 (HER2) | -8.6 | Lapatinib | 3 nM (Kd) |
| AKT1 | -8.5 | MK-2206 | 5 nM (IC50) |
| MMP-9 | -8.4 | Marimastat | 5 nM (IC50) |
| MET | -7.8 | Crizotinib | 1.7 nM (Kd) |
| EGFR | -7.6 | Gefitinib | 2 nM (Kd) |
| Casein Kinase I (CK-I) | Not Available | IC261 | 10 µM (IC50) |
| (-)-Matairesinol | Not Available | (-)-Matairesinol | ~10 µM (ID50) |
Note: Binding energies for this compound are derived from molecular docking studies and represent theoretical values. Kd (dissociation constant) and IC50/ID50 (half-maximal inhibitory concentration) values for known inhibitors and (-)-Matairesinol are experimentally determined and a lower value indicates higher affinity/potency.
Key Signaling Pathways
The target proteins of this compound are integral components of major signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Figure 1. The PI3K/Akt signaling pathway.
Figure 2. The MAPK/ERK signaling pathway.
Experimental Protocols for Binding Affinity Determination
To experimentally validate the theoretical binding affinities and to quantify the interaction between this compound and its target proteins, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the recommended methodologies.[2][3]
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., target protein) immobilized on a sensor surface in real-time.[4]
1. Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, NTA)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)
-
Purified target protein
-
This compound stock solution in DMSO, diluted in running buffer
2. Method:
-
Protein Immobilization: Covalently immobilize the purified target protein onto the sensor chip surface via amine coupling or capture-based methods.
-
Analyte Preparation: Prepare a series of dilutions of this compound in running buffer. A DMSO concentration gradient should be included for refractive index matching.
-
Binding Analysis: Inject the different concentrations of this compound over the immobilized protein surface.
-
Data Collection: Monitor the change in response units (RU) over time to obtain association (k_a) and dissociation (k_d) rate constants.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (K_d).
Figure 3. General workflow for SPR analysis.
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[5]
1. Materials:
-
Isothermal titration calorimeter
-
Purified target protein in a suitable buffer (e.g., PBS or HEPES)
-
This compound solution in the same buffer
-
Degassing apparatus
2. Method:
-
Sample Preparation: Prepare the protein solution (in the sample cell) and the this compound solution (in the injection syringe) in identical, degassed buffer to minimize heat of dilution effects.
-
Titration: Perform a series of small, sequential injections of the this compound solution into the protein solution in the sample cell.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine K_d, n, and ΔH.
Figure 4. General workflow for ITC analysis.
Conclusion
The available computational data suggests that this compound has the potential to bind to several key protein targets with favorable energetics. The comparison with known inhibitors highlights that while the predicted binding of this compound is significant, experimental validation is essential to confirm these interactions and to accurately quantify their strength. The provided experimental protocols offer a clear path for researchers to undertake these critical validation studies. A thorough understanding of the binding affinity of this compound will be instrumental in unlocking its full therapeutic potential.
References
- 1. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Isothermal Titration Calorimetry (ITC) [protocols.io]
Evaluating the Safety and Toxicity Profile of (+)-Matairesinol in Comparison to Other Lignans
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of the safety and toxicity profile of (+)-Matairesinol compared to other prominent dietary lignans: secoisolariciresinol, lariciresinol, and pinoresinol. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the context of phytochemical research and development. Data is presented through structured tables, detailed experimental methodologies, and visual diagrams of relevant biological pathways and workflows.
Executive Summary
Lignans, a class of phytoestrogens, are diphenolic compounds found in a variety of plants. They are metabolized by gut microbiota into enterolignans, such as enterodiol and enterolactone, which are thought to be responsible for many of their biological activities. While lignans have garnered significant interest for their potential health benefits, including anticancer and antioxidant properties, a thorough evaluation of their safety and toxicity is crucial for their development as therapeutic agents. This guide focuses on the available toxicological data for this compound and provides a comparative analysis with secoisolariciresinol, lariciresinol, and pinoresinol.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound and other selected lignans. It is important to note that direct comparative studies are scarce, and the data has been compiled from various sources.
Table 1: Acute Oral Toxicity Data
| Lignan | Test Species | Route | LD50 (Median Lethal Dose) | GHS Classification | Source |
| This compound | Rat | Oral | ~2.4961 mol/kg (predicted) (~897 mg/kg) | Acute toxicity, Oral (Category 4) - Harmful if swallowed | DrugBank[1], DC Chemicals[2] |
| Secoisolariciresinol | Data not available | Oral | Not available | Not classified | - |
| Lariciresinol | Data not available | Oral | Not available | Not classified | ChemicalBook[3] |
| Pinoresinol | Data not available | Oral | Not available | Not classified | The Good Scents Company[4] |
Note: The LD50 value for this compound is a predicted value from a computational model and not from experimental studies.
Table 2: In Vitro Cytotoxicity Data
| Lignan | Cell Line | Assay | IC50 / Cytotoxicity | Source |
| This compound | Colon 26 (mouse colon carcinoma) | Not specified | LC50 = 9 µg/mL | Cayman Chemical[5] |
| Pancreatic cancer cells (PANC-1, MIA PaCa-2) | MTT Assay | 80 µM inhibited proliferation by ~50% | MDPI[6] | |
| Pinoresinol | Fibroblast (normal human) | MTT Assay | 49% reduction in cell viability at 575 µM after 48h | Iranian Journal of Medical Sciences[7],[8] |
| HEK-293 (human embryonic kidney) | MTT Assay | 49% reduction in cell viability at 575 µM after 48h | Iranian Journal of Medical Sciences[7],[8] | |
| SkBr3 (human breast cancer) | MTT Assay | IC50 ≈ 575 µM after 48h | Iranian Journal of Medical Sciences[7],[8] | |
| Lariciresinol | Fibroblast (normal human) | MTT Assay | 47% reduction in cell viability at 500 µM after 48h | Iranian Journal of Medical Sciences[7],[8] |
| HEK-293 (human embryonic kidney) | MTT Assay | 49% reduction in cell viability at 500 µM after 48h | Iranian Journal of Medical Sciences[7],[8] | |
| SkBr3 (human breast cancer) | MTT Assay | IC50 ≈ 500 µM after 48h | Iranian Journal of Medical Sciences[7],[8] | |
| Secoisolariciresinol Diglucoside (SDG) | Rat Embryo Fibroblast (REF) | Not specified | No effect on normal cell growth | IOSRPHR[1] |
Table 3: Genotoxicity Data
| Lignan | Test | Result | Source |
| This compound | Ames Test | Non AMES toxic (predicted) | DrugBank[9] |
| Secoisolariciresinol | Data not available | Not available | - |
| Lariciresinol | Data not available | Not available | - |
| Pinoresinol | Data not available | Not available | - |
Experimental Protocols
Detailed experimental protocols for the cited studies are often proprietary. However, this section outlines standardized methodologies for key toxicological assays based on OECD guidelines and common laboratory practices.
Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)
This method is used to estimate the LD50 of a substance.
-
Animals: Typically, female rats are used as they are often slightly more sensitive. Animals are young, healthy adults of a specific strain.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are provided with a standard diet and water ad libitum, except for a brief fasting period before dosing.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Administration: A single animal is dosed via oral gavage.
-
Observation: The animal is observed for signs of toxicity and mortality for at least 14 days.
-
Sequential Dosing: The dose for the next animal is adjusted up or down by a fixed factor depending on the outcome for the previous animal (survival or death). This process is continued for a small number of animals.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method from the pattern of survivals and deaths.
In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach (for adherent cells).
-
Treatment: Cells are treated with various concentrations of the test lignan for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.
Bacterial Reverse Mutation Test (Ames Test)
This test is used to assess the mutagenic potential of a substance.
-
Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used. These strains are auxotrophic for histidine (cannot produce it).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine due to a reverse mutation) is counted.
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Signaling Pathways and Experimental Workflows
Lignan Metabolism in the Gut
Dietary lignans are metabolized by the gut microbiota into enterolignans, primarily enterodiol and enterolactone. This biotransformation is a key step in their bioavailability and subsequent biological activity.
References
- 1. iosrphr.org [iosrphr.org]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Genetic toxicological testing of some dyes by the micronucleus test [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (+)-Matairesinol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (+)-Matairesinol. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
Proper PPE is the primary defense against chemical exposure. The following table summarizes the required equipment for handling this compound.[1][2]
| Protection Type | Required Equipment | Specifications |
| Eye/Face Protection | Safety goggles with side-shields | Must conform to recognized standards such as EN 166 (EU) or NIOSH (US). |
| Skin Protection | Chemical-impermeable gloves and protective, impervious clothing | Inspect gloves for integrity before use. Clothing should be flame-resistant.[1][2] |
| Respiratory Protection | Suitable respirator | Use in areas with inadequate ventilation or when dust/aerosols may be generated.[1][2] |
| General Hygiene | Hand Washing | Thoroughly wash hands after handling the compound.[1] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to vapors or dust.[1]
Handling Procedures:
-
Avoid the formation of dust and aerosols.[1]
-
Prevent all contact with eyes, skin, and clothing.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated location.[1]
-
For long-term storage, keep at -20°C as a powder or -80°C in solvent.[1]
Accidental Release and Disposal Plan
Spill Response:
-
Evacuate and Ventilate: Immediately clear the area and ensure adequate ventilation.
-
Utilize Full PPE: Wear all recommended personal protective equipment before addressing the spill.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up: For liquid spills, absorb with a non-combustible material like diatomite. For solid spills, carefully sweep or vacuum to avoid dust generation. Decontaminate surfaces with alcohol.
-
Disposal: Collect all contaminated materials in a sealed container for disposal.[1]
Disposal:
-
Dispose of this compound and any contaminated materials at an approved waste disposal plant.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram outlines the standard operational workflow for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
